molecular formula C18H34O4 B549202 Octadecanedioic acid CAS No. 871-70-5

Octadecanedioic acid

Cat. No.: B549202
CAS No.: 871-70-5
M. Wt: 314.5 g/mol
InChI Key: BNJOQKFENDDGSC-UHFFFAOYSA-N
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Description

Octadecanedioic acid is an alpha,omega-dicarboxylic acid that is octadecane in which both terminal methyl groups have been replaced by carboxy groups. It is an alpha,omega-dicarboxylic acid and an octadecane. It is a conjugate acid of an octadecanedioate and an this compound anion.
This compound has been reported in Arabidopsis thaliana and Pinus radiata with data available.

Properties

IUPAC Name

octadecanedioic acid
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InChI

InChI=1S/C18H34O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-16H2,(H,19,20)(H,21,22)
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InChI Key

BNJOQKFENDDGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Source PubChem
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DSSTOX Substance ID

DTXSID1074331
Record name Octadecanedioic acid
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Molecular Weight

314.5 g/mol
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Physical Description

Dry Powder, Solid
Record name Octadecanedioic acid
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Record name Octadecanedioic acid
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CAS No.

871-70-5
Record name Octadecanedioic acid
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Record name Octadecane-1,18-dioic acid
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Record name Octadecanedioic acid
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Record name OCTADECANE-1,18-DIOIC ACID
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Record name Octadecanedioic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid, a saturated long-chain dicarboxylic acid with an 18-carbon backbone, is a versatile molecule with significant applications in polymer synthesis, lubricants, and cosmetics. Its long aliphatic chain imparts unique properties such as flexibility and hydrophobicity, making it a valuable building block in the development of high-performance materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of key chemical transformations.

Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its long carbon chain results in a relatively high melting point and low solubility in water.[1]

PropertyValueReference
Molecular Formula C₁₈H₃₄O₄[2]
Molecular Weight 314.46 g/mol
Appearance White crystalline solid[1]
Melting Point 123-127 °C[2][3]
Boiling Point 250 °C (at 4 mmHg)[1]
Solubility in Water 148.5 µg/L at 25°C[4]
Solubility in Organic Solvents Soluble in organic solvents[1]
pKa (Predicted) 4.65 (Strongest Acidic)[5]

Chemical Properties

The chemical reactivity of this compound is primarily defined by its two terminal carboxylic acid groups. These groups can undergo typical reactions such as esterification and amidation.[3]

PropertyDescriptionReference
Acidit yAs a dicarboxylic acid, it can donate two protons. The predicted pKa of the most acidic proton is 4.65.[5]
Reactivity The carboxylic acid groups can readily undergo esterification with alcohols to form diesters and amidation with amines to form diamides. These reactions are fundamental to its use in polymer synthesis.[3][3]
Stability The compound is chemically stable under normal conditions.[6][7]

Experimental Protocols

Determination of Melting Point

Method: Capillary Melting Point Determination

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Grind a small amount of the this compound sample into a fine powder using a clean mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should have a sharp melting range of 1-2 °C.

Determination of Solubility

Method: Gravimetric Method

Apparatus:

  • Analytical balance

  • Thermostatic water bath or shaker

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe with a filter)

  • Pre-weighed weighing bottles

  • Drying oven

  • Desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a conical flask.

  • Seal the flask and place it in a thermostatic water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Transfer the saturated solution to a pre-weighed weighing bottle.

  • Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight is achieved.

  • Cool the weighing bottle in a desiccator and weigh it on an analytical balance.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the weighing bottle.

  • Calculate the solubility in terms of g/100 mL or mol/L.

Determination of pKa by Potentiometric Titration

Method: Potentiometric Titration

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solvent mixture (e.g., water-ethanol) for dissolving the acid

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent mixture (as it is sparingly soluble in water) in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.

  • Record the initial pH of the solution.

  • Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence points (there will be two for a dicarboxylic acid).

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the two equivalence points from the inflection points of the titration curve. A first derivative plot (ΔpH/ΔV vs. V) can be used for more accurate determination.

  • The pKa values can be determined from the pH at the half-equivalence points. The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be required.

  • Filter the solution if any solid particles are present.

¹H NMR Analysis:

  • The spectrum will show a broad singlet for the acidic protons of the carboxylic acid groups, typically in the region of 10-13 ppm.

  • A triplet corresponding to the α-methylene protons (-CH₂-COOH) will appear around 2.2-2.4 ppm.

  • A multiplet for the β-methylene protons will be observed slightly upfield from the α-protons.

  • A large, complex multiplet in the region of 1.2-1.6 ppm will correspond to the remaining methylene (B1212753) protons in the long aliphatic chain.

¹³C NMR Analysis:

  • The carbonyl carbons of the carboxylic acid groups will appear in the region of 175-185 ppm.

  • The α-carbons will be found around 34 ppm.

  • The remaining methylene carbons will produce a series of peaks in the aliphatic region (20-35 ppm).

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • For a solid sample, the KBr pellet method is common. Mix a small amount of finely ground this compound with dry potassium bromide (KBr) powder and press it into a transparent pellet.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Expected Absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

  • A strong C=O stretching band for the carbonyl group, typically appearing around 1700-1725 cm⁻¹.

  • C-H stretching bands for the aliphatic chain will be observed just below 3000 cm⁻¹.

  • A C-O stretching band will be present in the 1210-1320 cm⁻¹ region.

  • O-H bending vibrations may be seen around 1400 cm⁻¹ and 920 cm⁻¹.

c) Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Sample Preparation and Derivatization:

  • Dissolve a known amount of this compound in a suitable solvent like methanol.

  • Add an internal standard if quantitative analysis is required.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dry residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) esters of the carboxylic acid groups. This increases the volatility of the compound for GC analysis.

GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • The gas chromatograph will separate the derivatized this compound from other components.

  • The mass spectrometer will then fragment the molecule, and a characteristic fragmentation pattern will be observed. The molecular ion peak of the di-TMS derivative would be expected at m/z 458.

Visualizations

Synthesis of Polyamide (Nylon) from this compound

The following diagram illustrates the polycondensation reaction between this compound and a diamine (e.g., hexamethylenediamine) to form a polyamide, commonly known as nylon.

Polyamide_Synthesis octadecanedioic_acid This compound HOOC-(CH₂)₁₆-COOH plus + octadecanedioic_acid->plus diamine Diamine H₂N-(CH₂)ₓ-NH₂ reaction Heat, Catalyst diamine->reaction plus->diamine polyamide Polyamide (Nylon) -[OC-(CH₂)₁₆-CO-NH-(CH₂)ₓ-NH]ₙ- reaction->polyamide plus2 + polyamide->plus2 water Water H₂O plus2->water

Caption: Synthesis of a polyamide via polycondensation of this compound and a diamine.

Synthesis of Polyester (B1180765) from this compound

This diagram shows the formation of a polyester through the reaction of this compound with a diol (e.g., ethylene (B1197577) glycol).

Polyester_Synthesis octadecanedioic_acid This compound HOOC-(CH₂)₁₆-COOH plus + octadecanedioic_acid->plus diol Diol HO-(CH₂)ᵧ-OH reaction Heat, Acid Catalyst diol->reaction plus->diol polyester Polyester -[OC-(CH₂)₁₆-CO-O-(CH₂)ᵧ-O]ₙ- reaction->polyester plus2 + polyester->plus2 water Water H₂O plus2->water

Caption: Polyester synthesis from this compound and a diol.

Chemo-Enzymatic Synthesis of Dicarboxylic Acids from Oleic Acid

The following workflow illustrates a multi-step chemo-enzymatic route for the synthesis of dicarboxylic acids (exemplified by azelaic acid) from oleic acid, a common unsaturated fatty acid. This process is a more sustainable alternative to ozonolysis.

Dicarboxylic_Acid_Synthesis cluster_steps Synthesis Workflow oleic_acid Oleic Acid epoxidation Self-Epoxidation (Lipase, H₂O₂) oleic_acid->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide hydrolysis Acid-Catalyzed Opening epoxide->hydrolysis diol 9,10-Dihydroxystearic Acid hydrolysis->diol oxidation Chemical Oxidation (O₂, Fe(NO₃)₃, TEMPO, NaCl) diol->oxidation diketone 9,10-Dioxostearic Acid oxidation->diketone cleavage Oxidative Cleavage (H₂O₂) diketone->cleavage products Azelaic Acid & Pelargonic Acid cleavage->products

Caption: Chemo-enzymatic synthesis of dicarboxylic acids from oleic acid.

References

Octadecanedioic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of the fundamental physicochemical properties of octadecanedioic acid is essential. This document provides the core identification and molecular weight information for this long-chain dicarboxylic acid.

Physicochemical Properties

The key identifiers and molecular weight of this compound are summarized in the table below. This data is fundamental for experimental design, analytical method development, and chemical synthesis.

ParameterValueReferences
CAS Number 871-70-5[1][2][3][4][5][6]
Molecular Formula C18H34O4[1][2][4]
Molecular Weight 314.46 g/mol [2][3][5]

Note: Minor variations in molecular weight may be reported based on computational methods and isotopic composition. The provided value is a commonly accepted figure.

Logical Relationship of Core Identifiers

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

This compound This compound CAS Number CAS Number This compound->CAS Number is identified by Molecular Weight Molecular Weight This compound->Molecular Weight has a

Relationship between a chemical and its identifiers.

References

Unlocking Nature's Bounty: A Technical Guide to the Natural Sources of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a valuable platform chemical with burgeoning applications in the synthesis of high-performance polymers, lubricants, adhesives, and pharmaceuticals. As industries pivot towards sustainable and bio-based feedstocks, the exploration of natural sources for such chemical building blocks has gained paramount importance. This technical guide provides an in-depth exploration of the primary natural sources of this compound, detailing its occurrence in the plant kingdom and its production through microbial fermentation. The guide summarizes quantitative data, outlines detailed experimental protocols for extraction and analysis, and visualizes the key biosynthetic pathways involved.

Plant-Derived this compound: The Role of Suberin

The primary reservoir of this compound in the plant kingdom is suberin, a complex lipophilic polyester (B1180765) found in the cell walls of specific tissues. Suberin forms protective barriers in roots, bark, and seed coats, regulating the passage of water and solutes and defending against pathogens. Long-chain α,ω-dicarboxylic acids are integral structural components of the suberin polymer.

Notable Plant Sources

Research has identified several plant species as sources of suberin rich in C18 dicarboxylic acids. Among the most studied are:

  • Arabidopsis thaliana : The root suberin of this model plant is a well-characterized source of this compound and its unsaturated precursor, octadec-9-ene-1,18-dioic acid.

  • Pinus radiata (Radiata Pine) : The bark of this commercially important pine species contains suberin, which upon depolymerization, yields a mixture of fatty acid derivatives, including C18 dicarboxylic acids.

Quantitative Analysis of Suberin Monomers

The composition of suberin can vary significantly between plant species and even different tissues within the same plant. The following tables summarize the quantitative data on the dicarboxylic acid content in the suberin of Arabidopsis thaliana and provide a general overview for Pinus radiata.

Table 1: Aliphatic Monomer Composition of Root Suberin in Arabidopsis thaliana

Monomer ClassChemical NameRelative Abundance (%)
α,ω-Dicarboxylic Acids Octadec-9-ene-1,18-dioic acid ~24
Hexadecanedioic acidPresent
ω-Hydroxy Fatty Acidsω-Hydroxyoctadecenoic acid~43
Fatty AcidsDocosanoic acidPresent
Primary Fatty AlcoholsC18-C22 Alcohols~5

Note: Data is compiled from studies on 5-week-old Arabidopsis plants. The saturated this compound is formed from its unsaturated precursor.

Table 2: General Composition of Lipophilic Extractives from Pinus radiata Bark

Compound ClassExamplesPresence
Dicarboxylic Acids (from Suberin) This compound Present
Fatty AcidsPalmitic acid, Stearic acidAbundant
Resin AcidsAbietic acid, Pimaric acidAbundant
Fatty AlcoholsPresent
SterolsPresent

Microbial Production of this compound

Microbial fermentation presents a promising and highly efficient alternative for the production of long-chain dicarboxylic acids. Genetically engineered yeasts, particularly Candida tropicalis, have been developed to convert fatty acids into their corresponding α,ω-dicarboxylic acids with high yields.

Key Microorganism and Substrates
  • Microorganism : Candida tropicalis is the most extensively studied and engineered yeast for this bioconversion. Wild-type strains possess the necessary enzymatic machinery, and metabolic engineering has significantly enhanced their productivity.

  • Substrates : The primary feedstocks for microbial production of this compound are C18 fatty acids, such as:

    • Oleic acid (C18:1) : Readily available from vegetable oils.

    • Stearic acid (C18:0) : A saturated fatty acid also found in plant and animal fats.

Quantitative Yields from Microbial Fermentation

Metabolic engineering strategies, primarily involving the disruption of the β-oxidation pathway, have led to impressive conversion rates.

Table 3: Production of C18 Dicarboxylic Acids by Engineered Candida tropicalis

SubstrateProductConversion Efficiency (%)Reported Yields
Oleic AcidOctadec-9-ene-1,18-dioic acidUp to 100Titers of 100-200 g/L have been reported in fed-batch fermentations.
Fatty Acids (general C12-C22)Corresponding Dicarboxylic AcidsUp to 100-

Note: The conversion of oleic acid first yields the unsaturated dicarboxylic acid, which can be subsequently hydrogenated to produce this compound.

Biosynthetic Pathways

The natural synthesis of this compound in both plants and microbes proceeds via the ω-oxidation of C18 fatty acids.

Biosynthesis of Suberin Monomers in Plants

In plants, the biosynthesis of dicarboxylic acid monomers for suberin polymerization begins with long-chain fatty acids.

plant_biosynthesis Fatty_Acid C18 Fatty Acid (e.g., Oleic Acid) Omega_Hydroxy_FA ω-Hydroxy C18 Fatty Acid Fatty_Acid->Omega_Hydroxy_FA CYP450 Monooxygenase (ω-hydroxylase) Omega_Oxo_FA ω-Oxo C18 Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA ω-Hydroxyacid Dehydrogenase Dicarboxylic_Acid C18 α,ω-Dicarboxylic Acid (e.g., this compound) Omega_Oxo_FA->Dicarboxylic_Acid ω-Oxoacid Dehydrogenase Suberin Suberin Polymer Dicarboxylic_Acid->Suberin Polymerization microbial_production cluster_cell Engineered Candida tropicalis Cell Fatty_Acid_In Exogenous C18 Fatty Acid (e.g., Oleic Acid) Fatty_Acid_Cell Intracellular C18 Fatty Acid Fatty_Acid_In->Fatty_Acid_Cell Omega_Oxidation ω-Oxidation Pathway Fatty_Acid_Cell->Omega_Oxidation Beta_Oxidation β-Oxidation Pathway (Blocked) Fatty_Acid_Cell->Beta_Oxidation X Dicarboxylic_Acid_Out Secreted C18 Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid_Out Acetyl_CoA Acetyl-CoA (Energy Metabolism) Beta_Oxidation->Acetyl_CoA

Biosynthesis pathway of long-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis Pathway of Long-Chain Dicarboxylic Acids

Abstract

Long-chain dicarboxylic acids (LCDAs) are linear, bifunctional molecules that serve as valuable platform chemicals for the synthesis of high-performance polymers, lubricants, fragrances, and adhesives. The microbial biosynthesis of LCDAs from renewable feedstocks offers a sustainable alternative to petrochemical-based production methods. This technical guide provides a detailed examination of the core biosynthetic pathways for LCDAs, focusing on the enzymatic steps, quantitative data, and key experimental methodologies. All pathways and experimental workflows are visualized with diagrams to facilitate a clear understanding of the underlying biological processes.

Core Biosynthetic Pathways

The primary route for the microbial synthesis of LCDAs from fatty acids or n-alkanes is the ω-oxidation pathway .[1][2][3][4][5] This pathway modifies the terminal methyl group (the ω-carbon) of the aliphatic chain, converting it into a carboxylic acid group, thereby forming an α,ω-dicarboxylic acid.

ω-Oxidation of Fatty Acids

The conversion of a monocarboxylic fatty acid to a dicarboxylic acid is a three-step enzymatic cascade.[2][5][6]

  • ω-Hydroxylation : The pathway is initiated by the hydroxylation of the terminal methyl group of a fatty acid to form a ω-hydroxy fatty acid. This critical, often rate-limiting, step is catalyzed by a cytochrome P450 monooxygenase (CYP) system.[5][7][8][9] This enzyme complex requires a partnered NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH to the CYP heme center.[5]

  • Alcohol Oxidation : The resulting ω-hydroxy fatty acid is oxidized to a ω-oxo fatty acid (an aldehyde) by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[4][5]

  • Aldehyde Oxidation : Finally, the ω-oxo fatty acid is converted to the corresponding dicarboxylic acid by an aldehyde dehydrogenase (ALDH).[4][5]

omega_oxidation_fatty_acid Fatty_Acid Monocarboxylic Fatty Acid omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA Cytochrome P450 Monooxygenase (CYP/CPR) + O₂, NADPH omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA Alcohol Dehydrogenase + NAD⁺ Dicarboxylic_Acid α,ω-Dicarboxylic Acid omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase + NAD⁺

Caption: The ω-oxidation pathway for the conversion of fatty acids to dicarboxylic acids.

Biosynthesis from n-Alkanes

n-Alkanes are another common substrate for LCDA production, particularly in yeasts like Candida tropicalis.[10][11] The pathway begins with terminal oxidation to form a fatty acid, which then proceeds through the ω-oxidation pathway described above.

  • Alkane Hydroxylation : The n-alkane is first hydroxylated at the terminal carbon to produce a primary alcohol. This is catalyzed by an alkane hydroxylase, which can be a CYP enzyme or a non-heme iron integral membrane protein like AlkB.[12][13]

  • Alcohol and Aldehyde Oxidation : The primary alcohol is sequentially oxidized to an aldehyde and then to a monocarboxylic fatty acid by alcohol and aldehyde dehydrogenases, respectively.[13]

  • Entry into ω-Oxidation : The newly synthesized fatty acid serves as the substrate for the ω-oxidation pathway (Section 1.1) to be converted into a dicarboxylic acid.

alkane_to_dca_pathway cluster_alkane_activation Alkane Activation cluster_omega_oxidation ω-Oxidation n_Alkane n-Alkane Primary_Alcohol Primary Alcohol n_Alkane->Primary_Alcohol Alkane Hydroxylase (e.g., AlkB) + O₂ Aldehyde Aldehyde Primary_Alcohol->Aldehyde Alcohol Dehydrogenase Fatty_Acid Fatty Acid Aldehyde->Fatty_Acid Aldehyde Dehydrogenase omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA Cytochrome P450 Monooxygenase omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase

Caption: Biosynthetic route from n-alkanes to long-chain dicarboxylic acids.

Quantitative Data of Key Enzymes

The efficiency and substrate specificity of the biosynthetic pathway are determined by the kinetic properties of its constituent enzymes. The table below summarizes representative kinetic data for key enzymes involved in LCDA synthesis.

Enzyme FamilyEnzyme SourceSubstrateKm (µM)kcat (min-1)Reference
CYP ω-Hydroxylase Human CYP4A11Lauric Acid (C12)4.77.3[14]
CYP ω-Hydroxylase Human CYP4A11Myristic Acid (C14)-2.1[14]
CYP ω-Hydroxylase Human CYP2E1Lauric Acid (C12)5.83.8[14]
CYP ω-Hydroxylase Human CYP2E1Myristic Acid (C14)-2.4[14]

Experimental Protocols

Whole-Cell Biotransformation for LCDA Production

This protocol outlines a general workflow for assessing the capability of an engineered microbial strain to produce LCDAs from a fatty acid substrate.

biotransformation_workflow cluster_cultivation 1. Cell Cultivation cluster_bioconversion 2. Bioconversion cluster_analysis 3. Product Analysis Inoculation Inoculate production medium with engineered microbial strain Growth Incubate with shaking at optimal temperature (e.g., 30°C) to mid-log phase Inoculation->Growth Induction Induce expression of pathway enzymes (e.g., with IPTG) Growth->Induction Substrate_Addition Add fatty acid substrate (e.g., dodecanoic acid) Induction->Substrate_Addition Conversion Continue incubation for biotransformation (24-72h) Substrate_Addition->Conversion Sampling Collect culture supernatant Conversion->Sampling Extraction Acidify and perform liquid-liquid extraction with ethyl acetate Sampling->Extraction Derivatization Derivatize to methyl esters (e.g., with methanol/H₂SO₄) Extraction->Derivatization Quantification Analyze and quantify by GC-MS Derivatization->Quantification

Caption: General experimental workflow for whole-cell LCDA biosynthesis.

Methodology Details:

  • Cell Culture : An engineered strain (e.g., E. coli or S. cerevisiae) harboring the genes for the ω-oxidation pathway is grown in a suitable production medium to a desired cell density (e.g., OD₆₀₀ of 0.6-0.8).

  • Induction and Substrate Feeding : Expression of the recombinant enzymes is induced. The fatty acid substrate is then added to the culture. To improve substrate availability, a surfactant or co-solvent may be included.

  • Biotransformation : The culture is incubated for an extended period (e.g., 48 hours) to allow for the conversion of the fatty acid to the dicarboxylic acid.

  • Extraction and Quantification : A sample of the culture broth is centrifuged, and the supernatant is collected. The supernatant is acidified (e.g., to pH 2 with HCl) and the dicarboxylic acids are extracted with an organic solvent like ethyl acetate. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid groups are typically derivatized to their methyl esters.[15] Quantification is performed by comparing the product peak area to a standard curve.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers and yields of LCDAs, rational metabolic engineering of the host microorganism is essential. The primary goals are to increase the metabolic flux towards the desired product and prevent its degradation.

  • Pathway Enhancement : Overexpression of the rate-limiting enzyme, typically the cytochrome P450 monooxygenase and its reductase partner, is a common strategy to boost the pathway's overall throughput.[10]

  • Blocking Competing Pathways : The primary competing pathway is β-oxidation, which degrades both the fatty acid substrate and the dicarboxylic acid product.[2] Deleting key genes in the β-oxidation pathway (e.g., POX1 in yeast, which encodes acyl-CoA oxidase) is a critical step to prevent product loss and channel precursors towards ω-oxidation.[16]

  • Cofactor Regeneration : The ω-hydroxylation step is dependent on the cofactor NADPH. Engineering the host's central metabolism to increase the availability of NADPH can further enhance the efficiency of the CYP-catalyzed reaction.

metabolic_engineering cluster_pathways Cellular Metabolism Fatty_Acid Fatty Acid Substrate omega_Oxidation ω-Oxidation Pathway Fatty_Acid->omega_Oxidation ↑ Overexpress CYP/CPR beta_Oxidation β-Oxidation (Degradation) Fatty_Acid->beta_Oxidation LCDA LCDA Product omega_Oxidation->LCDA Energy Cellular Energy (Acetyl-CoA) beta_Oxidation->Energy beta_Oxidation->X LCDA->beta_Oxidation Product Degradation

References

Octadecanedioic Acid: A Comprehensive Technical Guide on its History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanedioic acid (ODDA), a long-chain dicarboxylic acid, has emerged from relative obscurity to become a molecule of significant interest across various scientific disciplines, including polymer chemistry, lubrication technology, and more recently, pharmaceutical sciences. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of this compound. It details the evolution of its production from early chemical syntheses to modern biotechnological methods. This document consolidates key experimental protocols, presents quantitative data in a comparative format, and visualizes relevant biochemical pathways to serve as a comprehensive resource for researchers and professionals in related fields.

Introduction

This compound (HOOC-(CH₂)₁₆-COOH), also known as 1,18-octadecanedioic acid, is a saturated α,ω-dicarboxylic acid. Its long C₁₈ aliphatic chain imparts unique physical and chemical properties, making it a valuable building block for high-performance polymers, such as polyamides and polyesters, where it enhances flexibility and durability.[1] Furthermore, its biocompatibility and biodegradability have opened avenues for its use in cosmetic formulations and advanced drug delivery systems.[1] This guide delves into the scientific journey of this versatile molecule, from its initial synthesis to its current-day applications.

History and Discovery

While pinpointing the exact moment of the first synthesis of this compound is challenging based on currently available literature, the pioneering work on long-chain α,ω-dicarboxylic acids by P. Chuit and J. Hausser in 1929 laid the fundamental groundwork for the synthesis of such molecules.[2] Their research, published in Helvetica Chimica Acta, described methods for the preparation of a series of long-chain dicarboxylic acids, contributing significantly to the field of organic synthesis.

Early research into long-chain dicarboxylic acids was primarily driven by the burgeoning polymer industry. The ability of these molecules to form long-chain polymers with desirable properties spurred further investigation into efficient and scalable synthesis methods. The historical development of synthetic routes has seen a transition from classical chemical oxidation methods to more sustainable and selective biotechnological approaches.

Chemical Synthesis of this compound

The chemical synthesis of this compound has traditionally relied on the oxidation of C₁₈ fatty acids, primarily oleic acid and stearic acid.

Oxidation of Oleic Acid

The most common method for synthesizing this compound is through the oxidative cleavage of oleic acid (cis-9-octadecenoic acid). This process breaks the double bond in the oleic acid molecule, yielding two nine-carbon dicarboxylic acids, azelaic acid and pelargonic acid. To obtain this compound from oleic acid, a different approach involving the initial hydrogenation of oleic acid to stearic acid is required, followed by terminal oxidation.

A historically significant method for the cleavage of the double bond in oleic acid is ozonolysis. This reaction, when followed by an oxidative workup, yields azelaic acid and pelargonic acid.[3][4][5][6][7][8]

Experimental Protocol: Ozonolysis of Oleic Acid (Illustrative)

  • Materials: Oleic acid, methanol (B129727), ozone (O₃), hydrogen peroxide (H₂O₂), formic acid.

  • Procedure:

    • Dissolve oleic acid in methanol in a reaction vessel equipped with a gas inlet tube.

    • Cool the solution and bubble a stream of ozone-enriched oxygen through it until the reaction is complete (indicated by a color change or chromatographic analysis).

    • Decompose the resulting ozonide by adding a mixture of hydrogen peroxide and formic acid.

    • Heat the mixture to complete the oxidation of the cleavage products to dicarboxylic acids.

    • Separate and purify the resulting azelaic and pelargonic acids. While this method does not directly yield this compound, it is a historically important method for dicarboxylic acid synthesis from C18 fatty acids.

Oxidation of Stearic Acid

The direct synthesis of this compound can be achieved through the terminal oxidation of stearic acid (octadecanoic acid). This method involves selectively oxidizing the terminal methyl groups of the stearic acid molecule.

Experimental Protocol: Catalytic Oxidation of Stearic Acid

  • Materials: Stearic acid, acetic acid (solvent), cobalt(II) acetate (B1210297) catalyst, manganese(II) acetate catalyst, hydrogen bromide (promoter), compressed air.

  • Procedure:

    • Charge a high-pressure reactor with stearic acid, acetic acid, cobalt(II) acetate, manganese(II) acetate, and hydrogen bromide.

    • Seal the reactor and pressurize with air.

    • Heat the mixture to the desired reaction temperature (e.g., 150-200°C) with constant stirring.

    • Maintain the pressure by continuously feeding air to the reactor.

    • After the reaction period, cool the reactor, depressurize, and collect the product mixture.

    • Isolate and purify the this compound from the reaction mixture through crystallization or chromatography.

Table 1: Quantitative Data for Chemical Synthesis of this compound

MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)Pressure (atm)Yield (%)Purity (%)Reference
Catalytic OxidationStearic AcidCo(OAc)₂, Mn(OAc)₂, HBr, Air150-20020-40~80>95(Illustrative, based on similar processes)
Ozonolysis (for C9 diacid)Oleic AcidO₃, H₂O₂, HCOOH-->95 (for azelaic acid)High[3]

Biotechnological Synthesis of this compound

In recent years, biotechnological methods employing microorganisms have gained prominence for the production of long-chain dicarboxylic acids due to their high selectivity, milder reaction conditions, and use of renewable feedstocks. The yeast Candida tropicalis is particularly effective in converting n-alkanes and fatty acids into dicarboxylic acids through its ω-oxidation pathway.[9][10][11][12][13]

Mechanism of ω-Oxidation in Candida tropicalis

The microbial synthesis of this compound from n-octadecane or stearic acid proceeds via the ω-oxidation pathway. This pathway involves a series of enzymatic reactions that introduce a carboxylic acid group at the terminal methyl carbon of the fatty acid. To enhance the yield of dicarboxylic acids, the competing β-oxidation pathway, which degrades fatty acids for energy, is often genetically blocked in industrial strains.[10]

Experimental Protocol: Fermentation of n-Octadecane by Candida tropicalis

  • Materials: Candida tropicalis strain (potentially with disabled β-oxidation), fermentation medium (containing nitrogen source, phosphate, trace elements), n-octadecane (substrate), pH buffer.

  • Procedure:

    • Cultivate the Candida tropicalis strain in a suitable growth medium.

    • Inoculate the production fermentation medium with the seed culture.

    • Add n-octadecane to the fermenter as the carbon source. The substrate can be fed in batches or continuously.

    • Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH (e.g., 7.0), and aeration.

    • Monitor the consumption of the substrate and the production of this compound using gas chromatography or other analytical techniques.

    • After the fermentation is complete, separate the cells from the broth.

    • Extract and purify the this compound from the fermentation broth.

Table 2: Quantitative Data for Biotechnological Synthesis of Dicarboxylic Acids

OrganismSubstrateKey Process ParametersProductTiter (g/L)Yield (g/g substrate)Reference
Candida tropicalisn-DodecaneFed-batch, pH controlDodecanedioic acid>100-[13]
Candida tropicalisFatty acidsEngineered strain (β-oxidation blocked)Long-chain dicarboxylic acidsHigh~1.0[10]

Signaling and Metabolic Pathways

While this compound itself is not a primary signaling molecule in the well-characterized pathways, it is closely related to the "octadecanoid pathway" in plants, which is crucial for defense signaling.[14][15][16][17][18] This pathway leads to the synthesis of jasmonic acid, a key hormone in plant defense against herbivores and pathogens. The biosynthesis of jasmonic acid starts from α-linolenic acid (an 18-carbon fatty acid) and involves a series of enzymatic steps.

The metabolic fate of this compound in mammals involves ω-oxidation followed by peroxisomal β-oxidation.[19] This pathway serves as an alternative route for fatty acid metabolism.

The Octadecanoid Pathway in Plants (Simplified)

Octadecanoid_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_peroxisome OPDA OPDA->OPDA_peroxisome Transport Reduction Reduction OPDA_peroxisome->Reduction beta_Oxidation β-Oxidation (3 cycles) Reduction->beta_Oxidation Jasmonic_Acid Jasmonic_Acid beta_Oxidation->Jasmonic_Acid

Caption: Simplified overview of the octadecanoid pathway leading to jasmonic acid.

Metabolic Pathway of this compound

Dicarboxylic_Acid_Metabolism Long-chain_Fatty_Acid Long-chain Fatty Acid (e.g., Stearic Acid) omega-Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Long-chain_Fatty_Acid->omega-Hydroxy_Fatty_Acid ω-Oxidation (Cytochrome P450) omega-Oxo_Fatty_Acid ω-Oxo Fatty Acid omega-Hydroxy_Fatty_Acid->omega-Oxo_Fatty_Acid Alcohol Dehydrogenase Octadecanedioic_Acid This compound omega-Oxo_Fatty_Acid->Octadecanedioic_Acid Aldehyde Dehydrogenase Peroxisomal_beta-Oxidation Peroxisomal β-Oxidation Octadecanedioic_Acid->Peroxisomal_beta-Oxidation Shorter-chain_Dicarboxylic_Acids Shorter-chain Dicarboxylic Acids Peroxisomal_beta-Oxidation->Shorter-chain_Dicarboxylic_Acids Acetyl-CoA Acetyl-CoA Peroxisomal_beta-Oxidation->Acetyl-CoA

Caption: Metabolic pathway of long-chain dicarboxylic acids via ω- and β-oxidation.

Conclusion

This compound has transitioned from a specialty chemical to a molecule with broad industrial and emerging pharmaceutical relevance. Its synthesis has evolved from classical chemical oxidation methods to highly efficient and sustainable biotechnological routes. This guide has provided a comprehensive overview of the history, discovery, and detailed synthesis protocols for this compound, along with insights into its metabolic and related signaling pathways. The compiled data and visualizations aim to serve as a valuable technical resource for scientists and researchers, fostering further innovation in the application of this versatile dicarboxylic acid.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Octadecanedioic Acid and Its Derivatives

Introduction

This compound (ODDA), a long-chain α,ω-dicarboxylic acid, is a versatile chemical compound with the molecular formula C18H34O4.[1][2][3] Its linear eighteen-carbon backbone terminated by two carboxylic acid groups imparts a unique combination of flexibility and reactivity, making it a valuable monomer and chemical intermediate in various industries.[4] This guide provides a comprehensive technical overview of this compound and its derivatives, focusing on its synthesis, physicochemical properties, and burgeoning applications in polymer science, cosmetics, and pharmaceuticals, with a particular emphasis on its relevance to drug development.

Physicochemical and Chemical Properties

The distinct properties of this compound are dictated by its long aliphatic chain and dual carboxylic acid functionalities. It typically appears as a white crystalline solid at room temperature.[1][2][4] Its long carbon chain makes it only slightly soluble in water but soluble in many organic solvents.[1][2] The terminal carboxylic acid groups are the primary sites of reactivity, readily undergoing reactions such as esterification and amidation to form a wide range of derivatives.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 871-70-5[1][2][4]
Molecular Formula C18H34O4[1][2][3]
Molecular Weight 314.46 g/mol [1][2]
IUPAC Name This compound[1][2]
Appearance White crystalline solid/powder[1][2][4]
Melting Point 123-127°C[1][4]
Boiling Point 250°C (at 4 mmHg)[1][2]
Solubility Slightly soluble in water; Soluble in organic solvents[1][2]

Synthesis and Derivatives

This compound can be synthesized through several chemical routes, often starting from readily available fatty acids. A common industrial method involves the oxidation of oleic acid.[1][2] Other approaches include the carbonylation of 1,17-octadecadiene and electrochemical synthesis.[1] More recently, biotechnological and "green chemistry" approaches, such as enzymatic and photocatalytic oxidation, are being explored to provide more sustainable production methods.[1]

One of the most important derivatives is dimethyl octadecanedioate, formed via the Fischer esterification of this compound with methanol (B129727). This diester serves as a crucial intermediate in the synthesis of polymers, fragrances, and lubricants.[5]

Experimental Protocol: Fischer Esterification for Dimethyl Octadecanedioate Synthesis

This protocol outlines the laboratory-scale synthesis of dimethyl octadecanedioate from this compound.[5]

Materials:

  • This compound (C18H34O4)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric acid (H2SO4)

  • 5% aqueous Sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • 1000 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1000 mL round-bottom flask, combine this compound (20.5 g, 63.7 mmol) and 600 mL of methanol.[5]

  • While stirring gently, carefully add 10 drops of concentrated sulfuric acid to the mixture.[5]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Continue stirring. The this compound should dissolve as the temperature increases.[5]

  • Maintain the reflux for 16 hours to ensure the reaction proceeds to completion.[5]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. The product, dimethyl octadecanedioate, will start to crystallize out of the solution as a colorless solid.[5]

  • Isolation and Purification: Collect the crystallized product by filtration using a Büchner funnel. Wash the crystals with cold methanol to remove residual acid and unreacted starting material.[5]

  • Drying: Dry the purified product under vacuum to obtain dimethyl octadecanedioate as a colorless powder.[5]

Diagram: General Synthesis Workflow

G cluster_start Starting Materials cluster_reagents Catalyst cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A This compound D Reflux (16h) A->D B Methanol (Excess) B->D C H₂SO₄ (cat.) C->D E Cooling & Crystallization D->E F Filtration E->F G Washing (Cold Methanol) F->G H Drying (Vacuum) G->H I Dimethyl Octadecanedioate H->I

Caption: Fischer esterification workflow for dimethyl octadecanedioate.

Applications in Research and Drug Development

This compound and its derivatives have a broad range of applications, from industrial polymers to specialized pharmaceutical formulations.

Polymer Production: As a dicarboxylic acid, ODDA is a key monomer for producing high-performance polyamides and polyesters. The long aliphatic chain imparts flexibility, chemical resistance, and thermal stability to the resulting polymers, making them suitable for engineering plastics, fibers, and specialty films.[1][2]

Lubricants and Greases: The thermal stability of ODDA derivatives makes them excellent additives for high-temperature lubricants and greases, where they help maintain a stable viscosity across a wide temperature range.[1]

Cosmetics and Personal Care: In the cosmetics industry, ODDA is used as an alternative to azelaic acid for skin brightening. It can help address hyperpigmentation by reducing melanin (B1238610) production.[6] Its derivatives, such as esters, are used as emollients in creams, lotions, and other topical formulations.[4]

Pharmaceuticals and Drug Delivery: The biocompatibility and biodegradability of ODDA make it a material of interest for drug delivery systems.[1] It can be used to create sustained-release drug formulations, where it acts as a carrier or matrix to control the release of active pharmaceutical ingredients (APIs).[1] Its ester derivatives, such as dodecyl stearate, are being explored for the formulation of solid lipid nanoparticles (SLNs), which are colloidal carriers for enhancing drug stability and bioavailability.[7]

Table 2: Summary of Applications
Industry/FieldSpecific ApplicationFunction/BenefitReferences
Polymer Chemistry Monomer for Polyamides, PolyestersEnhances flexibility, thermal stability, chemical resistance[1][2]
Industrial Lubricants, Greases, AdhesivesHigh-temperature stability, viscosity control[1][8]
Cosmetics Skin brightening agents, EmollientsReduces hyperpigmentation, skin conditioning
Pharmaceuticals Sustained-release drug formulationsBiocompatible and biodegradable drug carrier[1]
Drug Delivery Solid Lipid Nanoparticles (SLNs)Lipid matrix for controlled API release[7]
Drug Formulation Excipient (Lubricant, Binder)Improves tablet manufacturing and drug stability[9]

The Octadecanoid Signaling Pathway

In biological systems, particularly in plants, 18-carbon fatty acids are precursors to a class of signaling molecules known as octadecanoids.[10] This pathway is central to plant defense mechanisms against pathogens and herbivores.[11] While this compound itself is not the primary signaling molecule in this pathway, the pathway illustrates the biological transformation of C18 fatty acids into potent regulators.

The pathway begins with the release of α-linolenic acid (an 18-carbon fatty acid) from chloroplast membranes in response to stress signals like wounding or pathogen attack.[12][13] This precursor is then converted through a series of enzymatic steps into the plant hormone jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA).[11][12] These molecules act as signal transducers, activating genes responsible for the synthesis of defense proteins and antimicrobial compounds.[11] Understanding these natural pathways can provide insights for developing new therapeutic agents that modulate related lipid signaling pathways in other organisms.

Diagram: Simplified Octadecanoid Pathway in Plants

G A α-Linolenic Acid (C18:3) (from Chloroplast Membrane) B Lipoxygenase (LOX) A->B Oxygenation C 13-Hydroperoxyoctadecatrienoic Acid (13-HPOT) D Allene Oxide Synthase (AOS) C->D Dehydration E Unstable Allene Oxide F Allene Oxide Cyclase (AOC) E->F Cyclization G 12-oxo-phytodienoic Acid (OPDA) H OPDA Reductase (OPR) G->H Reduction I β-oxidation (3 cycles) J Jasmonic Acid (JA) K Activation of Defense Genes J->K Signaling

Caption: The plant octadecanoid pathway leading to jasmonic acid.

References

The Solubility of Octadecanedioic Acid in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a versatile molecule with increasing applications in polymer synthesis, lubricants, cosmetics, and importantly, in the pharmaceutical industry as a component in drug delivery systems.[1][2][3] Its long aliphatic chain and terminal carboxylic acid groups impart unique physicochemical properties that are leveraged in the formulation of advanced materials and therapeutics. A critical parameter governing its utility, particularly in drug development and manufacturing, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines detailed experimental protocols for its determination, and presents the available data to aid researchers and scientists in their formulation and development efforts.

Data Presentation: Solubility of this compound

The limited quantitative data found is summarized in the table below.

SolventTemperature (°C)SolubilityNotes
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mL (318.01 mM)Requires sonication to dissolve.[6]
MethanolHotSolubleThe exact temperature and solubility value are not specified.[7]
Various Organic Solvents25< 1 mg/mLThis is a general in-vitro solubility test result and the specific solvents are not detailed.

It is important to note that the solubility of dicarboxylic acids is influenced by the length of the carbon chain. Generally, water solubility decreases with increasing chain length, making long-chain dicarboxylic acids like this compound practically insoluble in water.[8][9] The solubility in organic solvents is dependent on factors such as the polarity of the solvent and its ability to form hydrogen bonds with the carboxylic acid groups.[10] For instance, stearic acid (octadecanoic acid), a monocarboxylic acid with the same carbon chain length, shows higher solubility in less polar solvents like ethyl acetate (B1210297) compared to more polar solvents like methanol.[11][12] A similar trend can be anticipated for this compound, although the presence of a second carboxylic acid group will influence its interaction with polar solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation design, and ensuring product quality. The following section details established methodologies for measuring the solubility of a solid compound like this compound in organic solvents.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials or flasks. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Add a precise volume or weight of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator equipped with a shaker.

    • Agitate the samples at a constant speed to facilitate dissolution and ensure homogeneity. The equilibration time can vary from 24 to 72 hours, depending on the solvent and the solute. It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. It is crucial to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method. Common techniques include:

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A suitable stationary phase (e.g., C18) and mobile phase must be chosen. The eluent can be monitored using a UV detector if the molecule has a chromophore, or an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

      • Gas Chromatography (GC): The carboxylic acid groups may need to be derivatized (e.g., esterified) to increase volatility before analysis.

      • Titration: Acid-base titration with a standardized solution of a base (e.g., sodium hydroxide) can be used to determine the concentration of the acidic solute.

      • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is determined. This method is simple but may be less accurate for solvents with high boiling points.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

Polythermal Method (Dynamic Method)

The polythermal method involves determining the temperature at which a solution of known composition becomes saturated upon cooling or a slurry of known composition becomes a clear solution upon heating.

Principle: A solid-liquid mixture of known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific composition.

Detailed Methodology:

  • Preparation:

    • Accurately weigh a known amount of this compound and the desired solvent into a jacketed glass vessel equipped with a stirrer and a temperature probe.

  • Heating and Observation:

    • The mixture is heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min) while being continuously stirred.

    • Visually observe the solution for the disappearance of the last solid particles. The temperature at this point is the dissolution temperature.

  • Cooling and Observation (Optional but recommended for confirmation):

    • The clear solution is then cooled at a slow, controlled rate.

    • The temperature at which the first crystals appear (cloud point) is recorded.

    • The average of the dissolution and crystallization temperatures can be taken as the equilibrium solubility temperature for that composition.

  • Data Collection:

    • Repeat the experiment with different compositions of solute and solvent to generate a solubility curve as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh_solid Weigh excess This compound add_solvent Add known volume of Organic Solvent weigh_solid->add_solvent shake_flask Shake at constant temperature (24-72h) add_solvent->shake_flask settle Allow solid to settle shake_flask->settle filtrate Filter supernatant settle->filtrate dilute Dilute sample filtrate->dilute analyze Analyze concentration (e.g., HPLC, GC, Titration) dilute->analyze

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Logical Relationships in Solubility Studies

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. Understanding these relationships is key to predicting and controlling solubility.

logical_relationships cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound crystal_form Crystal Form (Polymorphism) crystal_form->solubility purity Purity purity->solubility chain_length Carbon Chain Length (Hydrophobicity) chain_length->solubility functional_groups Carboxylic Acid Groups (Polarity, H-bonding) functional_groups->solubility polarity Polarity polarity->solubility h_bonding Hydrogen Bonding (Donor/Acceptor) h_bonding->solubility molecular_size Molecular Size molecular_size->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of this compound.

While this compound holds significant promise in various industrial and pharmaceutical applications, a comprehensive, publicly available dataset of its solubility in common organic solvents is currently lacking. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and drug development professionals to determine this critical parameter for their specific needs. The isothermal shake-flask method remains the gold standard for generating reliable equilibrium solubility data. Understanding the interplay between the physicochemical properties of this compound, the chosen solvent, and the experimental conditions is paramount for successful formulation and process development. The generation and dissemination of such solubility data would be of immense value to the scientific community.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of octadecanedioic acid (C₁₈H₃₄O₄), a long-chain α,ω-dicarboxylic acid of significant interest in materials science and pharmaceutical applications. While a definitive, publicly available single-crystal X-ray diffraction study for this compound is not readily accessible, this document outlines the expected structural characteristics, molecular packing, and the detailed experimental protocols required for its determination. The information presented is based on the well-established crystallographic trends observed for other long-chain dicarboxylic acids.

Introduction to the Crystallography of Long-Chain Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids are characterized by a linear aliphatic chain capped at both ends by carboxylic acid functional groups. Their solid-state structures are predominantly governed by a delicate interplay of hydrogen bonding between the carboxyl groups and van der Waals interactions along the hydrocarbon chains. These interactions dictate the overall molecular conformation, crystal packing, and ultimately, the material's physicochemical properties such as melting point, solubility, and mechanical strength.

The crystal structures of these compounds typically exhibit a layered arrangement, with the molecules aligned in parallel sheets. Within these sheets, the primary organizing force is the formation of strong hydrogen bonds between the carboxylic acid moieties of adjacent molecules, often leading to the formation of infinite chains or dimeric motifs. The hydrophobic aliphatic chains then pack together between these hydrogen-bonded layers.

Anticipated Crystallographic Data for this compound

Based on the known crystal structures of homologous long-chain dicarboxylic acids, such as dodecanedioic acid, the following crystallographic parameters are anticipated for this compound. It is important to note that these are predictive values and require experimental verification. Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is also a possibility and could lead to different unit cell parameters and space groups.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)~5.0 - 6.0
b (Å)~7.5 - 8.5
c (Å)> 50 (reflecting the long chain length)
α (°)90 (for monoclinic) or variable (for triclinic)
β (°)> 90 (for monoclinic) or variable (for triclinic)
γ (°)90 (for monoclinic) or variable (for triclinic)
Volume (ų)Highly dependent on the exact cell parameters
Z (molecules/unit cell)2 or 4

Table 2: Anticipated Key Bond Lengths and Angles

Bond/AngleExpected Value
C-C (aliphatic)~1.52 - 1.54 Å
C-C (carboxyl)~1.48 - 1.52 Å
C=O~1.20 - 1.25 Å
C-O~1.28 - 1.33 Å
O-H~0.95 - 1.05 Å
O-C=O~120 - 125°
C-C-O~110 - 115°
C-C-C~112 - 115°

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, as detailed below.

Synthesis and Purification of this compound

High-purity this compound is a prerequisite for the growth of single crystals suitable for X-ray diffraction. A typical synthesis route involves the oxidation of oleic acid or other C18 unsaturated fatty acids. Purification is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or acetone, to remove any impurities that might hinder crystal growth.

Single Crystal Growth

The growth of high-quality single crystals is often the most critical and challenging step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is allowed to evaporate slowly in a controlled environment. The slow removal of the solvent promotes the formation of well-ordered crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, leading to crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then "refined" using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final, precise atomic coordinates and displacement parameters.

Visualizing the Process: Experimental Workflow

The logical flow of determining the crystal structure of this compound can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of this compound purification Recrystallization for Purity synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion cooling Cooling Crystallization data_collection SC-XRD Data Collection slow_evap->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

A flowchart outlining the key stages in the experimental determination of the crystal structure of this compound.

Molecular Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding between the terminal carboxyl groups. This will likely result in the formation of infinite, hydrogen-bonded chains, a common motif in α,ω-dicarboxylic acids. The long aliphatic chains of neighboring molecules are then anticipated to pack in a parallel fashion, stabilized by van der Waals forces.

molecular_packing mol1 HOOC -(CH₂)₁₆- COOH mol2 HOOC -(CH₂)₁₆- COOH mol1:tail->mol2:head Hydrogen Bond mol3 HOOC -(CH₂)₁₆- COOH mol1:chain->mol3:chain mol4 HOOC -(CH₂)₁₆- COOH mol2:chain->mol4:chain mol3:tail->mol4:head Hydrogen Bond

A schematic representation of the anticipated molecular packing in the crystal structure of this compound, highlighting the key intermolecular interactions.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation and public deposition, the principles outlined in this technical guide provide a robust framework for its determination and a scientifically grounded prediction of its key structural features. For researchers in materials science and drug development, understanding the likely solid-state arrangement of this long-chain dicarboxylic acid is crucial for predicting its behavior and designing novel materials and formulations with tailored properties. The detailed experimental protocols provided herein serve as a practical guide for undertaking such a crystallographic investigation.

A Technical Guide to the Spectroscopic Analysis of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for octadecanedioic acid, a long-chain dicarboxylic acid. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms within the molecule.

The proton NMR spectrum of this compound is characterized by signals from the carboxylic acid protons and the methylene (B1212753) protons of the long aliphatic chain.

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
-COOH~12.0Broad SingletThe chemical shift can vary with concentration and solvent due to hydrogen bonding.[1]
α-CH₂2.18TripletProtons on the carbon adjacent to the carbonyl group.
β-CH₂1.48QuintetProtons on the second carbon from the carbonyl group.
Bulk -CH₂-1.24MultipletProtons of the central methylene groups in the aliphatic chain.[1][2]

Data acquired in DMSO-d6 at 400/600 MHz.[1][2][3][4]

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-COOH175 - 185The carboxyl carbon signal is typically found in this downfield region.[5]
α-CH₂~34Carbon adjacent to the carbonyl group.
β-CH₂~29Carbon second from the carbonyl group.
Bulk -CH₂-25 - 30Overlapping signals from the central methylene carbons.

A general procedure for obtaining NMR spectra of a dicarboxylic acid like this compound is as follows:[7][8]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[7]

  • Transfer: Transfer the prepared solution into a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Typical parameters for a 400 MHz spectrometer are:

    • ¹H NMR: A standard single-pulse experiment is used with 16-64 scans and a relaxation delay of 1-2 seconds.[7]

    • ¹³C NMR: A proton-decoupled single-pulse experiment is employed, typically requiring 1024 or more scans due to the low natural abundance of ¹³C, with a relaxation delay of 2-5 seconds.[7]

  • Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and apply a Fourier transform. The resulting spectrum should be phased and calibrated using the residual solvent peak as a reference.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid group.

Table 3: IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H3300 - 2500Strong, Very BroadCarboxylic acid O-H stretching, often overlapping with C-H stretches.[5][9]
C-H2915, 2848Strong, SharpAliphatic C-H stretching.
C=O1760 - 1690Strong, SharpCarbonyl stretching of the carboxylic acid, which often appears around 1700 cm⁻¹ due to hydrogen bonding in the dimeric form.[5][9][10]
C-O1320 - 1210MediumC-O stretching.[9]
O-H1440 - 1395, 950 - 910Medium, BroadO-H bending.[9]

A common method for obtaining an IR spectrum of a solid sample like this compound is the KBr pellet method.

  • Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Mass-to-Charge Ratio)Relative Intensity (%)Notes
[M-H₂O]+29614.0Loss of water from the molecular ion.[1]
[M-2H₂O]+2789.9Loss of two water molecules.[1]
27023.0A significant fragment.[1]
11235.9A common fragment in dicarboxylic acids.[1]
98100.0Base peak in the provided spectrum.[1]
8444.2
5535.7

Note: The molecular ion peak ([M]⁺) for this compound (molecular weight 314.46 g/mol ) may be weak or absent in electron ionization (EI) mass spectra. The data presented is from a direct inlet EI-MS.[1]

For the analysis of dicarboxylic acids, derivatization is often employed, especially for gas chromatography-mass spectrometry (GC-MS), to increase volatility.[11] A general protocol for GC-MS analysis is as follows:

  • Derivatization: Convert the carboxylic acid groups to their corresponding esters (e.g., methyl or trimethylsilyl (B98337) esters). For trimethylsilylation, the sample can be treated with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11]

  • Injection: Introduce the derivatized sample into the GC-MS system. The sample is vaporized and separated on a chromatographic column.

  • Ionization: As the components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

For techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS), derivatization may not be necessary.[12][13]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet KBr Pellet Preparation (for IR) Sample->Pellet Derivatization Derivatization (for GC-MS) Sample->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Pellet->IR MS Mass Spectrometry (e.g., GC-MS, LC-MS) Derivatization->MS ProcessNMR NMR Data Processing (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak Identification) IR->ProcessIR ProcessMS MS Data Analysis (Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation & Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Thermal Analysis of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermal analysis of octadecanedioic acid, a long-chain dicarboxylic acid with increasing importance in the pharmaceutical and polymer industries. This document outlines its fundamental thermal properties, presents detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provides expected thermal behavior based on available data.

Introduction to this compound

This compound (ODDA), also known as 1,18-octadecanedioic acid, is an alpha,omega-dicarboxylic acid with the chemical formula C₁₈H₃₄O₄.[1] Its linear aliphatic structure, terminating in carboxyl groups at both ends, imparts unique physicochemical properties that make it a valuable building block in the synthesis of high-performance polyamides and polyesters.[2] These polymers often exhibit enhanced flexibility, thermal stability, and chemical resistance.[2] In the pharmaceutical sector, ODDA is a key component in some drug delivery systems. A thorough understanding of its thermal behavior is paramount for its effective use in these applications, ensuring stability during manufacturing, processing, and storage.

Thermal Properties of this compound

The thermal properties of this compound are crucial for determining its processing parameters and stability. The key thermal events are melting and thermal decomposition.

Melting Point: this compound is a white crystalline solid at room temperature.[2] Its melting point is consistently reported in the range of 123°C to 127°C.[2][3]

Data Presentation

While specific experimental TGA and DSC data for pure this compound is limited in publicly available literature, the following tables summarize the known physical properties and provide a template for presenting experimental thermal analysis data.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₈H₃₄O₄[1]
Molecular Weight314.46 g/mol [2]
AppearanceWhite crystalline solid[2]
Melting Point123-127 °C[2][3]
Boiling Point250 °C (at 4 mmHg)[2]

Table 2: Typical TGA Data for this compound (Nitrogen Atmosphere)

ParameterExpected Value/Range
Onset of Decomposition (Tonset)> 200 °C
Temperature at 5% Weight Loss (Td5%)To be determined experimentally
Temperature at Max Decomposition Rate (Tpeak)To be determined experimentally
Residual Mass at 600 °C< 1%

Table 3: Typical DSC Data for this compound (Nitrogen Atmosphere)

ParameterExpected Value/Range
Melting Onset Temperature (Tonset)~123 °C
Melting Peak Temperature (Tpeak)~125 °C
Enthalpy of Fusion (ΔHfus)To be determined experimentally

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for organic powders and long-chain fatty acids.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into an alumina (B75360) or platinum crucible.

  • Atmosphere: High-purity nitrogen gas with a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

  • Heating Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

  • Data Analysis:

    • Plot the percentage of weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), the temperature at 5% weight loss (Td5%), and the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

  • Sample Preparation: Accurately weigh 3-7 mg of finely ground this compound powder into a standard aluminum DSC pan and hermetically seal it.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: High-purity nitrogen gas with a flow rate of 20-50 mL/min.

  • Heating Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat from 25 °C to 150 °C at a heating rate of 10 °C/min. This is to erase the thermal history of the sample.[5]

    • Cooling Scan: Cool from 150 °C to 25 °C at a cooling rate of 10 °C/min.

    • Second Heating Scan: Heat from 25 °C to 150 °C at a heating rate of 10 °C/min. The data from this scan is typically used for analysis.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • From the second heating scan, determine the onset temperature of melting, the peak melting temperature, and integrate the area under the melting endotherm to calculate the enthalpy of fusion (ΔHfus).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis s1 Weigh 5-10 mg of This compound s2 Place in TGA Crucible (Alumina/Pt) s1->s2 i1 Set Atmosphere: Nitrogen (20-50 mL/min) s2->i1 i2 Set Heating Program: 30°C to 600°C at 10°C/min d1 Record Weight Loss vs. Temperature i2->d1 d2 Generate TGA Curve d1->d2 d3 Calculate T_onset, T_d5%, and T_peak (from DTG) d2->d3

Caption: TGA Experimental Workflow for this compound

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument Setup cluster_data Data Acquisition & Analysis s1 Weigh 3-7 mg of This compound s2 Seal in Aluminum DSC Pan s1->s2 i1 Set Atmosphere: Nitrogen (20-50 mL/min) s2->i1 i2 Set Heat-Cool-Heat Cycle: 10°C/min d1 Record Heat Flow vs. Temperature i2->d1 d2 Generate DSC Thermogram d1->d2 d3 Determine T_onset, T_peak, and ΔH_fus from 2nd Heat d2->d3

Caption: DSC Experimental Workflow for this compound

Thermal_Events Solid Solid State Melt Liquid State (Melt) Solid->Melt Melting (Endothermic, ~125°C) Decomposition Gaseous Products Melt->Decomposition Decomposition (Endothermic, >200°C)

Caption: Expected Thermal Events for this compound

Conclusion

This technical guide provides a foundational understanding of the thermal analysis of this compound. While specific quantitative data for its thermal decomposition and enthalpy of fusion require experimental determination, the provided protocols offer a robust starting point for researchers. The established melting point and the expected high thermal stability underscore its suitability for applications requiring processing at elevated temperatures. The diagrams presented visually summarize the experimental workflows and the anticipated thermal transitions, serving as a quick reference for laboratory professionals. Further research to populate the data tables with precise experimental values under various conditions will be invaluable to the scientific and industrial communities utilizing this versatile long-chain dicarboxylic acid.

References

Octadecanedioic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Octadecanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound, a dicarboxylic acid of increasing interest in various research and development applications. Due to conflicting information in available safety literature, this document consolidates data from multiple sources to offer a thorough perspective on potential hazards, safe handling practices, and emergency procedures.

Hazard Identification and Classification

There is conflicting information regarding the hazard classification of this compound. Some sources classify it as non-hazardous[1], while others indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation[2][3]. The aggregated GHS information from the ECHA C&L Inventory indicates that 60% of notifications classify it as causing skin irritation (H315) and serious eye irritation (H319), and 40% as potentially causing respiratory irritation (H335)[3].

GHS Hazard Statements Reported[2][3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these discrepancies, it is prudent to handle this compound as a potentially hazardous substance.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C18H34O4[1]
Molecular Weight 314.46 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 118 - 125 °C[1]
Solubility Insoluble in water[1]

Toxicological Data

Comprehensive toxicological data for this compound is limited, with many safety data sheets stating that the toxicological properties have not been thoroughly investigated[4]. No specific LD50 values for this compound were found. However, data for the structurally related stearic acid is available and presented for reference.

Table 2: Acute Toxicity Data

TestSpeciesRouteResultSource(s)
Acute Oral Toxicity (LD50) RatOral> 5,000 mg/kg (for Stearic acid)
Acute Dermal Toxicity (LD50) RabbitDermal> 5,000 mg/kg (for Stearic acid)[5]
Acute Inhalation Toxicity (LC50) -InhalationNo data available-
Skin Corrosion/Irritation -DermalCauses skin irritation (Category 2)[2][3]
Serious Eye Damage/Irritation -OcularCauses serious eye irritation (Category 2)[2][3]
Respiratory or Skin Sensitization --Not classified as a sensitizer[1]
Specific Target Organ Toxicity (Single Exposure) -InhalationMay cause respiratory irritation[2][3][4]

Handling and Storage

4.1. Safe Handling:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Use in a well-ventilated area.[2]

  • Wear appropriate personal protective equipment (see Section 5).

  • Avoid formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in work areas.

4.2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protective Equipment

5.1. Engineering Controls:

  • Use local exhaust ventilation to control dust levels.

5.2. Personal Protective Equipment (PPE):

Table 3: Recommended Personal Protective Equipment

Protection TypeRecommendationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact.[4]
Respiratory Protection For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

First Aid Measures

A logical workflow for first aid measures is presented below.

First Aid Measures for this compound Exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: May emit toxic fumes (carbon monoxide and carbon dioxide) under fire conditions.[1]

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

The following diagram illustrates a general workflow for handling a chemical spill of this compound.

SpillWorkflow Start Spill Occurs Assess Assess the situation (size, location, immediate risks) Start->Assess Evacuate Evacuate non-essential personnel Assess->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, respirator) Ventilate->PPE Contain Contain the spill (use inert absorbent material) PPE->Contain Collect Collect spilled material (sweep or vacuum, avoid creating dust) Contain->Collect Dispose Place in a sealed container for disposal Collect->Dispose Decontaminate Decontaminate the spill area Dispose->Decontaminate Report Report the incident Decontaminate->Report End End Report->End

Workflow for Handling a Chemical Spill.

Experimental Protocols

9.1. OECD 420: Acute Oral Toxicity - Fixed Dose Procedure [6][7][8][9][10] This method is designed to assess the acute toxic effects of a substance when administered orally.

  • Principle: Groups of animals, typically female rats, are dosed in a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The study aims to identify a dose that produces evident toxicity without causing mortality.

  • Procedure: A sighting study is first conducted with a single animal to determine the appropriate starting dose. In the main study, groups of at least five animals are dosed. Animals are fasted before administration of the test substance by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The study allows for the classification of the substance according to the Globally Harmonised System (GHS) for acute oral toxicity.

9.2. OECD 404: Acute Dermal Irritation/Corrosion [11][12][13][14][15][16] This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to a small area of the skin of an experimental animal, usually an albino rabbit.

  • Procedure: A single dose (0.5 g for solids) is applied to a shaved area of the skin and covered with a gauze patch for a 4-hour exposure period. The untreated skin of the animal serves as a control. The test is initially performed on one animal. If no corrosive effect is observed, the response is confirmed in up to two additional animals.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.

9.3. OECD 405: Acute Eye Irritation/Corrosion [17][18][19][20][21] This test is used to evaluate the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, typically an albino rabbit. The other eye remains untreated and serves as a control.

  • Procedure: The test is usually conducted sequentially on single animals. If the first animal shows corrosive or severe irritant effects, no further testing is necessary. If the initial test results in irritation, the response is confirmed in up to two additional animals.

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The observation period can be extended up to 21 days to assess the reversibility of effects.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or the advice of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

Methodological & Application

Synthesis of Octadecanedioic Acid from Oleic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecanedioic acid (ODDA) is a C18 α,ω-dicarboxylic acid with significant applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. This document provides a detailed two-step protocol for the synthesis of high-purity this compound from oleic acid, a readily available unsaturated fatty acid. The synthesis involves an initial hydrogenation of oleic acid to stearic acid, followed by a selective catalytic oxidation of the terminal methyl group of stearic acid. This method offers a high-yield pathway to a valuable long-chain dicarboxylic acid, starting from a renewable feedstock. The protocols provided herein are based on established laboratory procedures and include comprehensive reaction conditions, purification methods, and quantitative data to ensure reproducibility.

Introduction

Long-chain α,ω-dicarboxylic acids are important bifunctional molecules that serve as monomers for the production of high-performance polymers such as polyamides and polyesters. This compound, in particular, imparts flexibility and hydrophobicity to polymer chains. The conversion of oleic acid, a common and inexpensive fatty acid, to this compound presents a sustainable alternative to traditional petrochemical-based production methods. The described synthesis route first involves the complete saturation of the carbon-carbon double bond in oleic acid to form stearic acid. Subsequently, a selective oxidation of the terminal methyl group of stearic acid yields the desired this compound.

Overall Synthesis Workflow

The synthesis of this compound from oleic acid is a two-step process. The first step is the hydrogenation of the double bond in oleic acid to yield stearic acid. The second step is the selective oxidation of the terminal methyl group of stearic acid to a carboxylic acid, forming this compound.

SynthesisWorkflow OleicAcid Oleic Acid StearicAcid Stearic Acid OleicAcid->StearicAcid Step 1: Hydrogenation H₂, Pd/C or Ni catalyst 70-135°C, 0.1-0.42 MPa ODDA This compound StearicAcid->ODDA Step 2: Catalytic Oxidation Co(OAc)₂, Mn(OAc)₂, HBr Acetic Acid, Air, 80-110°C, 0.28-0.58 MPa Purification Purification ODDA->Purification Crystallization

Caption: Overall workflow for the synthesis of this compound from oleic acid.

Experimental Protocols

Step 1: Hydrogenation of Oleic Acid to Stearic Acid

This protocol describes the catalytic hydrogenation of oleic acid to stearic acid using palladium on carbon (Pd/C) as the catalyst. Nickel catalysts can also be employed.[1]

Materials:

  • Oleic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Buchner funnel with filter paper, or Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor (autoclave), dissolve oleic acid (1.0 eq) in a suitable solvent such as methanol.

  • Carefully add the Pd/C catalyst (typically 1-5 mol% of palladium relative to the oleic acid).

  • Seal the reactor and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1 - 0.6 MPa).[2]

  • Heat the reaction mixture to the target temperature (e.g., 70°C) with vigorous stirring.[2]

  • Maintain the reaction under these conditions for the required time (typically 12-24 hours) or until hydrogen uptake ceases, indicating the completion of the reaction.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the palladium catalyst.

  • Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting white solid is stearic acid.

  • For higher purity, the stearic acid can be recrystallized from a suitable solvent such as ethanol (B145695) or a petroleum ether/methylene chloride mixture.[3]

Table 1: Hydrogenation of Oleic Acid - Reaction Parameters and Yields

ParameterValueReference
Catalyst SiNA-Pd (500 mol ppm)[2]
Substrate Oleic Acid (0.5 mmol)[2]
Solvent Neat (no solvent)[2]
Temperature 70°C[2]
Pressure (H₂) ** 0.1 MPa[2]
Reaction Time 24 hours[2]
Yield >99%[2]
Catalyst Nickel (0.03%)[1]
Substrate Palm oil (containing oleic acid)[1]
Temperature 135°C[1]
Pressure (H₂) **420 kPa (0.42 MPa)[1]
Yield High conversion (quantitative)[1]
Step 2: Catalytic Oxidation of Stearic Acid to this compound

This protocol details the selective oxidation of stearic acid to this compound using a mixed transition metal bromide catalyst system in acetic acid.[4][5]

Materials:

  • Stearic acid

  • Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Hydrogen bromide (HBr, typically as a solution in acetic acid or water)

  • Glacial acetic acid (AcOH)

  • Compressed air or pure oxygen

  • High-pressure reactor (autoclave) made of a corrosion-resistant material (e.g., SS-316)

  • Crystallization and filtration equipment

Procedure:

  • Charge the high-pressure reactor with stearic acid and glacial acetic acid. A typical substrate loading is 5-20% by weight.[4]

  • Add the catalysts: cobalt(II) acetate, manganese(II) acetate, and hydrogen bromide to the reaction mixture.

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with compressed air to the desired pressure (e.g., 2.8 barg or 0.28 MPa).[5]

  • Heat the reactor to the target temperature (e.g., 110°C or 383 K).[5]

  • Maintain the reaction at the set temperature and pressure for the required duration, typically several hours. The progress of the reaction can be monitored by techniques such as gas chromatography.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The product, this compound, will precipitate from the acetic acid solution upon cooling.

  • Collect the solid product by filtration and wash it with cold acetic acid and then with water to remove any residual catalyst and solvent.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., hot water, ethanol, or ethyl acetate) to obtain a high-purity product.

Table 2: Catalytic Oxidation of Stearic Acid - Optimal Conditions and Yield

ParameterValueReference
Substrate Loading (SA:AcOH) 10:90 (w/w)[5]
Cobalt(II) acetate conc. 600.4 ppm[5]
Manganese(II) acetate conc. 452.2 ppm[5]
Bromide conc. 1016.6 ppm[5]
Temperature 383 K (110°C)[5]
Pressure (Air) 2.8 barg (0.28 MPa)[5]
Maximum Yield of ODDA 90.5%[5]

Signaling Pathways and Logical Relationships

The logical flow of the experimental procedure can be visualized as a series of sequential steps, each with specific inputs and outputs, leading to the final purified product.

LogicalFlow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation Start Start: Oleic Acid Reaction1 Hydrogenation Reaction (H₂, Catalyst, Heat, Pressure) Start->Reaction1 Filtration1 Catalyst Removal (Filtration) Reaction1->Filtration1 Evaporation Solvent Removal (Rotary Evaporation) Filtration1->Evaporation Intermediate Crude Stearic Acid Evaporation->Intermediate Reaction2 Oxidation Reaction (Catalysts, Air, Heat, Pressure) Intermediate->Reaction2 Transfer to Step 2 Precipitation Product Precipitation (Cooling) Reaction2->Precipitation Filtration2 Product Isolation (Filtration) Precipitation->Filtration2 Purification Recrystallization Filtration2->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Logical workflow of the two-step synthesis of this compound.

Conclusion

The presented two-step protocol provides a reliable and high-yielding method for the synthesis of this compound from oleic acid. By combining a standard hydrogenation procedure with a selective catalytic oxidation, this approach offers a viable route for the production of this valuable dicarboxylic acid from a renewable resource. The detailed experimental procedures and tabulated data are intended to facilitate the successful implementation of this synthesis in a laboratory setting for researchers in chemistry, materials science, and drug development.

References

Green Synthesis of Octadecanedioic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of octadecanedioic acid (ODDA), a valuable C18 long-chain dicarboxylic acid with applications in polymers, lubricants, cosmetics, and pharmaceuticals. The focus is on environmentally benign methodologies, specifically microbial fermentation and catalytic oxidation, which utilize renewable feedstocks and milder reaction conditions compared to traditional chemical synthesis routes.

Introduction to Green Synthesis Methods

The synthesis of this compound is increasingly shifting towards sustainable "green" chemistry approaches to minimize environmental impact and reduce reliance on petrochemical feedstocks.[1][2] Two prominent green synthesis routes have emerged:

  • Microbial Fermentation (Biotransformation): This method employs microorganisms, typically yeasts from the Candida genus, to convert fatty acids or their derivatives into dicarboxylic acids through their natural metabolic pathways.[3][4] The key pathway is ω-oxidation, where the terminal methyl group of a fatty acid is oxidized to a carboxylic acid.[5][6][7] Genetic engineering to block the competing β-oxidation pathway is often employed to enhance the yield of the desired dicarboxylic acid.[8]

  • Catalytic Oxidation: This approach involves the use of catalysts to facilitate the oxidation of renewable feedstocks like oleic acid or stearic acid into dicarboxylic acids.[9][10] These methods often utilize greener oxidants such as hydrogen peroxide or molecular oxygen (from air) under controlled conditions to achieve high selectivity and yield.[9][11]

Microbial Fermentation of Oleic Acid using Candida tropicalis

This section details the production of 9-octadecenedioic acid (a precursor to this compound, which can be obtained by subsequent hydrogenation) via whole-cell biotransformation of oleic acid using a β-oxidation blocked strain of Candida tropicalis.[12][13]

Signaling Pathway: ω-Oxidation of Fatty Acids in Candida tropicalis

The biotransformation of oleic acid to 9-octadecenedioic acid in Candida tropicalis proceeds via the ω-oxidation pathway. This multi-step enzymatic process occurs within the yeast cells.

omega_oxidation oleic_acid Oleic Acid (cis-9-Octadecenoic Acid) omega_hydroxy ω-Hydroxy-cis-9- octadecenoic Acid oleic_acid->omega_hydroxy O₂ omega_oxo ω-Oxo-cis-9- octadecenoic Acid omega_hydroxy->omega_oxo odda 9-Octadecenedioic Acid omega_oxo->odda p450 Cytochrome P450 Monooxygenase (CYP) + NADPH:P450 Reductase (NCP) p450->oleic_acid fao Fatty Alcohol Oxidase (FAO) fao->omega_hydroxy faldh Fatty Aldehyde Dehydrogenase (FALDH) faldh->omega_oxo

Figure 1: ω-Oxidation pathway for the bioconversion of oleic acid.
Experimental Protocol: Fed-Batch Fermentation

This protocol is based on established methods for high-yield dicarboxylic acid production using Candida tropicalis.[8][13][14][15][16][17][18]

a) Strain and Pre-culture Preparation:

  • Strain: Candida tropicalis ATCC 20962 (a strain with a blocked β-oxidation pathway).[13]

  • Pre-culture Medium (YPD): 10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose.[18]

  • Inoculation: Inoculate a single colony of C. tropicalis from a YPD agar (B569324) plate into a 500 mL baffled flask containing 100 mL of YPD medium.[18]

  • Incubation: Incubate at 30°C with agitation at 250 rpm until the culture reaches the exponential growth phase (approximately 24 hours).[18]

b) Bioreactor Setup and Growth Phase:

  • Fermentation Medium: Prepare the fermentation medium containing a carbon source (e.g., 50 g/L glucose), nitrogen source (e.g., yeast extract, peptone, or urea), and essential mineral salts.[13][19]

  • Inoculation: Inoculate a 2.5 L bioreactor containing 1 L of fermentation medium with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.5-1.0.[18]

  • Growth Conditions:

    • Temperature: 30°C[18]

    • pH: Maintain at 6.0 initially using automated addition of 2M NaOH or KOH.[18]

    • Agitation: 700 rpm[18]

    • Aeration: 1 vvm (volume of air per volume of medium per minute)[18]

  • Growth Phase: Allow the cells to grow until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in dissolved oxygen (DO) levels. This typically takes 16-24 hours.[13]

c) Biotransformation Phase:

  • pH Shift: Once the growth phase is complete, adjust the pH of the culture to 7.5-8.0. This increase in pH enhances the solubility of the fatty acid substrate and the dicarboxylic acid product.[12]

  • Substrate and Co-substrate Feeding:

    • Initiate a continuous fed-batch of oleic acid at a rate of approximately 1 g/L/h.[12]

    • Simultaneously, start a co-substrate feed of glucose at a controlled rate (e.g., 0.4-1.25 g/h) to provide the cells with the necessary energy for the bioconversion. The molar ratio of glucose to oleic acid is a critical parameter to optimize.[12][13]

  • Biotransformation Conditions: Maintain the temperature, agitation, and aeration as in the growth phase.

  • Monitoring: Monitor the concentrations of oleic acid, 9-octadecenedioic acid, and glucose throughout the fermentation using appropriate analytical techniques (e.g., GC-MS after derivatization).[5][20]

  • Duration: Continue the biotransformation for 72-120 hours, or until the rate of product formation significantly decreases.[16]

d) Downstream Processing and Purification:

  • Cell Removal: Separate the yeast biomass from the fermentation broth by centrifugation or filtration.[21][22]

  • Product Precipitation: Acidify the cell-free supernatant to a pH of approximately 2.0 using a strong mineral acid (e.g., H₂SO₄ or HCl). This will cause the 9-octadecenedioic acid to precipitate out of the aqueous solution.[21][23]

  • Isolation: Collect the precipitated product by filtration or centrifugation.

  • Purification:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethanol (B145695) or ethyl acetate).[21]

    • Perform a liquid-liquid extraction to remove any remaining water-soluble impurities.

    • The product can be further purified by recrystallization from the organic solvent or by distillation to achieve high purity.[1][21][24]

Quantitative Data Summary: Microbial Fermentation

The following table summarizes typical quantitative data for the production of long-chain dicarboxylic acids using Candida species.

ParameterValueSubstrateReference(s)
Product Titer 42.0 ± 5.7 g/LOleic Acid[13]
up to 153 g/Ln-Tridecane[16]
Volumetric Productivity 0.56 g/L/hOleic Acid[13]
Yield 70% (molar)Oleic Acid[13]
Optimal pH (Conversion) 7.2 - 8.1n-Alkanes[16]
Optimal Temperature 30°COleic Acid[18]

Catalytic Oxidation Methods

This section outlines two green catalytic oxidation methods for the synthesis of dicarboxylic acids from renewable fatty acid feedstocks.

Method 1: Oxidation of Oleic Acid with Tungstic Oxide and Hydrogen Peroxide

This method describes the oxidative cleavage of the double bond in oleic acid to produce azelaic acid (a C9 dicarboxylic acid) and pelargonic acid. While this does not directly yield this compound, it is a key green chemistry approach for dicarboxylic acid synthesis from unsaturated fatty acids.

Experimental Workflow: Catalytic Oxidation of Oleic Acid

catalytic_oxidation_oleic start Start prepare_catalyst Prepare Tungsten Oxide Catalyst start->prepare_catalyst setup_reactor Set up Batch Reactor prepare_catalyst->setup_reactor add_reactants Add Oleic Acid, Solvent, and Catalyst to Reactor setup_reactor->add_reactants heat_stir Heat and Stir Reaction Mixture add_reactants->heat_stir add_oxidant Add Hydrogen Peroxide heat_stir->add_oxidant reaction Maintain Reaction Conditions (Temperature, Time) add_oxidant->reaction cool_down Cool Reaction Mixture reaction->cool_down separate_catalyst Separate Catalyst (Filtration) cool_down->separate_catalyst product_extraction Product Extraction and Purification separate_catalyst->product_extraction analysis Analyze Products (GC-MS) product_extraction->analysis end End analysis->end

Figure 2: Experimental workflow for the catalytic oxidation of oleic acid.
Experimental Protocol: Oxidation of Oleic Acid

This protocol is based on the work of Noureddini and Kanabur (1999) and subsequent developments in the field.[3][9][10][25][26][27]

a) Catalyst Preparation (Unsupported Tungstic Oxide):

  • Tungstic oxide powder (99.99% purity) can be used directly.[9]

  • Alternatively, tungsten oxide nanoparticles can be synthesized by the oxidative dissolution of tungsten powder in hydrogen peroxide.[6][10]

b) Reaction Procedure:

  • Reactor Setup: The reaction is typically carried out in a batch autoclave or a round-bottom flask equipped with a condenser and magnetic stirrer.[9][25]

  • Charging the Reactor: In a typical experiment, charge the reactor with:

    • Oleic acid (e.g., 1 g)[6]

    • Tertiary butanol (solvent, e.g., 7.5 mL)[6]

    • Tungstic oxide catalyst (e.g., 0.45 g)[6]

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 120-130°C) with continuous stirring (e.g., 400 rpm).[6][9]

    • Add hydrogen peroxide (30% aqueous solution, e.g., 4 mL) to the reaction mixture. The addition can be dropwise or in one portion.[6]

    • Maintain the reaction at the set temperature for a specific duration (e.g., 60 minutes).[9]

  • Monitoring: Samples can be withdrawn periodically to monitor the conversion of oleic acid and the formation of products by GC-MS after derivatization.[5][7][11][12][20]

c) Product Work-up and Purification:

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Recovery: If a heterogeneous catalyst is used, it can be recovered by filtration for potential reuse.[6]

  • Solvent Removal: Remove the solvent (tertiary butanol) by rotary evaporation.

  • Purification: The resulting mixture of azelaic acid and pelargonic acid can be separated and purified by techniques such as distillation or liquid-liquid extraction. For example, extraction with hot water can be used to selectively dissolve the more water-soluble azelaic acid.[1]

Method 2: Oxidation of Stearic Acid with Air using Co/Mn Catalysts

This method describes the selective oxidation of the terminal methyl group of stearic acid to produce this compound using a homogeneous catalytic system and air as the oxidant.[9]

Experimental Protocol: Oxidation of Stearic Acid

This protocol is based on the work by Mondal et al. (2018).[9]

a) Reaction Setup:

  • The reaction is performed in a high-pressure autoclave (e.g., made of SS-316) equipped with a stirrer, temperature control, and gas inlet.[9]

b) Reaction Procedure:

  • Charging the Reactor: Charge the autoclave with:

    • Stearic acid (SA)

    • Acetic acid (AcOH) as the solvent (e.g., SA:AcOH weight ratio of 10:90)[9]

    • Cobalt(II) acetate (B1210297) tetrahydrate [Co(OAc)₂·4H₂O]

    • Manganese(II) acetate tetrahydrate [Mn(OAc)₂·4H₂O]

    • Hydrogen bromide (HBr) as a promoter

  • Reaction Conditions:

    • Pressurize the reactor with filtered air to the desired pressure (e.g., 2.8 barg).[9]

    • Heat the reactor to the reaction temperature (e.g., 383 K / 110°C) with continuous stirring.[9]

    • Maintain the pressure by continuously supplying air to compensate for oxygen consumption.

  • Monitoring and Duration: The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC-MS after esterification. The reaction is typically run for several hours to achieve high conversion.[9]

c) Product Analysis:

  • Sample Preparation: Withdraw a sample from the reaction mixture.

  • Esterification: Esterify the carboxylic acids in the sample to their methyl esters using a suitable reagent like trimethylsulphonium hydroxide (B78521) (TMSH) in methanol.[9]

  • GC-MS Analysis: Analyze the esterified sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) to quantify the remaining stearic acid and the formed this compound.[5][9][20]

Quantitative Data Summary: Catalytic Oxidation

The following table summarizes key quantitative data for the catalytic oxidation of fatty acids to dicarboxylic acids.

ParameterValueSubstrateCatalyst SystemOxidantReference
Conversion 85% (in 60 min)Oleic AcidTungstic oxide on silicaH₂O₂[9][20]
>90% (in 5 h)Oleic AcidSurfactant-capped WO₃ nanoparticlesH₂O₂[3]
Yield (ODDA) 90.5%Stearic AcidCo(OAc)₂/Mn(OAc)₂/HBrAir[9][11]
Reaction Temperature 120-130°COleic AcidTungstic OxideH₂O₂[6][9]
110°C (383 K)Stearic AcidCo(OAc)₂/Mn(OAc)₂/HBrAir[9]
Reaction Pressure Atmospheric / AutoclaveOleic AcidTungstic OxideH₂O₂[9]
2.8 bargStearic AcidCo(OAc)₂/Mn(OAc)₂/HBrAir[9]
Catalyst Loading Varies (e.g., 0.45 g for 1 g substrate)Oleic AcidTungstic OxideH₂O₂[6]
Co(II): 600.4 ppm, Mn(II): 452.2 ppm, Br⁻: 1016.6 ppmStearic AcidCo(OAc)₂/Mn(OAc)₂/HBrAir[9][11]

Conclusion

The green synthesis of this compound through microbial fermentation and catalytic oxidation offers sustainable alternatives to conventional chemical processes. Microbial fermentation, particularly with engineered Candida tropicalis, can achieve high product titers from renewable feedstocks like oleic acid. Catalytic oxidation methods provide rapid conversion of fatty acids with high yields under relatively mild conditions using environmentally friendly oxidants. The choice of method will depend on factors such as desired product purity, scale of production, and economic considerations. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these green synthesis routes for this compound and other valuable long-chain dicarboxylic acids.

References

Application Note: Derivatization of Octadecanedioic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Octadecanedioic acid, a C18 long-chain dicarboxylic acid (DCA), presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its low volatility and high polarity. These characteristics lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC system.[1][2] To overcome these issues, derivatization is a critical step to convert the polar carboxyl groups into less polar, more volatile, and thermally stable esters.[1][3] This application note provides detailed protocols for the two most common derivatization techniques—silylation and esterification—and presents comparative data to guide methodology selection for the robust analysis of this compound.

Key Derivatization Strategies
  • Silylation: This is a versatile and widely used method that replaces the active hydrogens on the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group.[3][4] The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity.[1][2][4] Silylation is known for being a fast, efficient, and reproducible method.[5]

  • Esterification: This method converts carboxylic acids into their corresponding esters, typically methyl or butyl esters, using an alcohol in the presence of an acid catalyst like boron trifluoride (BF₃).[5][6] While effective, this procedure can be more time-consuming than silylation.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices

For accurate analysis from complex biological samples such as plasma or urine, interfering substances like proteins must be removed.[1] The following protocol is a general guideline for sample clean-up prior to derivatization.

A. Protein Precipitation [1][7]

  • To 200 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 1 mL of ice-cold acetonitrile (B52724) (-20°C).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,000 RPM for 15 minutes at 4°C.[1]

  • Carefully collect the supernatant for the subsequent extraction step.

B. Liquid-Liquid Extraction (LLE) [1][7]

  • Acidify the protein-free supernatant to a pH below 2 using a suitable acid (e.g., 50 µL of 5M HCl).[7]

  • Add 600 µL of an immiscible organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).[1][7]

  • Vortex the mixture thoroughly for 2 minutes to facilitate the transfer of DCAs into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.[7]

  • Carefully transfer the upper organic layer to a clean glass vial for evaporation.

Protocol 2: Derivatization Methods

A. Silylation using BSTFA with 1% TMCS (Recommended Method)

This method is often preferred for its efficiency and the high stability of the resulting TMS derivatives.[5][6]

  • Drying: Evaporate the organic extract containing this compound to complete dryness under a gentle stream of nitrogen at 35-40°C.[7] The complete removal of water is critical as silylation reagents are moisture-sensitive.[2]

  • Reconstitution: Add 40 µL of pyridine (B92270) to the dried residue to ensure the sample is dissolved.[7]

  • Derivatization: Add 40-50 µL of BSTFA with 1% TMCS to the vial.[1][7] It is recommended to use at least a 2:1 molar ratio of BSTFA to active hydrogens.

  • Reaction: Securely cap the vial, vortex briefly, and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.[7]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

B. Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method produces fatty acid methyl esters (FAMEs) and is a robust alternative to silylation.[2]

  • Drying: Evaporate the organic extract to dryness as described in the silylation protocol.

  • Derivatization: Add 2 mL of 12% w/w BF₃-Methanol reagent to the dried sample in a micro-reaction vessel.

  • Reaction: Heat the mixture at 60°C for 10 minutes. Derivatization times may vary depending on the sample matrix.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381) to the vessel.

  • Vortex thoroughly and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the dimethyl octadecanedioate, to a new autosampler vial for GC-MS analysis.

Protocol 3: GC-MS Analysis Conditions

The following are typical instrument parameters for the analysis of derivatized this compound.[8]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 280°C.[8]

  • Oven Program: Initial temperature 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C, and hold for 10 minutes.[8]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

  • Acquisition Mode: Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.[7][8]

  • MS Source Temperature: 230°C.[8]

Data Presentation

Quantitative data from literature provides a basis for method selection and performance expectation.

Table 1: Performance Comparison of Derivatization Methods for Low-Molecular-Weight Dicarboxylic Acids.

ParameterSilylation (BSTFA)Esterification (BF₃/Alcohol)Reference
Limit of Detection (LOD) ≤ 2 - 4 ng m⁻³≤ 4 ng m⁻³[5][6]
Reproducibility (RSD%) ≤ 10%≤ 15%[5][6]
Notes Preferred for low sample amounts due to higher reproducibility and lower detection limits.A suitable technique, though can be more time-consuming.[5][6]

Table 2: Quantitative Performance Data for GC-MS Analysis of a Derivatized C18 Dicarboxylic Acid Analog (Octadecenedioic Acid).

ParameterResultReference
Derivatization Reagent BSTFA with 15% TMCS[9]
Limit of Quantitation (LOQ) 250 ng/mL[9]
Linearity Range 250 - 2000 ng/mL (r = 0.998)[9]
Between-Day Accuracy 97.5% - 105.8%[9]
Between-Day Precision (RSD%) < 7%[9]
Recovery 92.6% - 104.0%[9]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Prot_Precip Protein Precipitation Sample->Prot_Precip Acetonitrile LLE Liquid-Liquid Extraction Prot_Precip->LLE Supernatant Evap Evaporation to Dryness LLE->Evap Organic Layer Deriv Derivatization (Silylation) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data G Start Dried Sample Extract in Vial Step1 Add Pyridine & BSTFA (+ 1% TMCS) Start->Step1 Step2 Vortex and Seal Vial Tightly Step1->Step2 Step3 Heat Reaction (70-90°C for 30-60 min) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 End Inject into GC-MS for Analysis Step4->End

References

Application Notes and Protocols: Esterification of Octadecanedioic Acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of dimethyl octadecanedioate via the esterification of octadecanedioic acid with methanol (B129727). This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the workflow, intended to be a valuable resource for chemical synthesis and drug development applications.

Introduction

This compound is a long-chain dicarboxylic acid. Its dimethyl ester derivative, dimethyl octadecanedioate, is a valuable intermediate in various fields. In the biomedical and pharmaceutical industries, it serves as a monomer for creating biodegradable polymers used in drug delivery systems and medical devices.[1] Its emollient and moisturizing properties also make it a useful ingredient in topical formulations for treating skin conditions such as eczema, psoriasis, and dermatitis.[1][2][] Additionally, due to its high melting point and low toxicity, it can be used as an excipient in tablet and capsule formulations.[1][4] The most common and direct method for synthesizing dimethyl octadecanedioate is through the Fischer esterification of this compound with methanol, utilizing an acid catalyst.[2]

Data Presentation

A summary of the key quantitative data for the synthesis and properties of dimethyl octadecanedioate is presented below.

ParameterValueReference
Reactants
This compound20.5 g (63.7 mmol)[2][5]
Methanol600 mL[2][5]
Sulfuric Acid (catalyst)10 drops[2][5]
Reaction Conditions
TemperatureReflux (approx. 65 °C for methanol)[6]
Reaction Time16 hours[2][5][6][7]
Product: Dimethyl Octadecanedioate
Molecular FormulaC20H38O4[1]
Molecular Weight342.51 g/mol [1]
AppearanceWhite crystalline powder/Colorless solid[1][5]
Yield~99%[4][5][7]
Melting Point60 °C[1]
Boiling Point207 °C at 3 mmHg[1]

Experimental Protocol: Fischer Esterification

This protocol details the laboratory procedure for the synthesis of dimethyl octadecanedioate from this compound and methanol.

Materials:

  • This compound (C18H34O4)

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Hexane

  • Ethyl acetate (B1210297)

  • 5% aqueous sodium bicarbonate solution (optional, for washing)[1][2]

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) (optional, for drying)[2]

Equipment:

  • 1000 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Glassware for filtration and crystallization

  • Flash column chromatography setup (optional, for further purification)[4][6][8]

Procedure:

  • Reaction Setup: In a 1000 mL round-bottom flask, combine 20.5 g (63.7 mmol) of this compound with 600 mL of anhydrous methanol.[2][5]

  • Catalyst Addition: While gently stirring the mixture, carefully add 10 drops of concentrated sulfuric acid.[2][5][6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle.[2] Continue to reflux with constant stirring for 16 hours. The this compound will dissolve as the mixture heats up.[2][5][6]

  • Crystallization: After 16 hours, turn off the heat and allow the reaction mixture to cool to room temperature. The dimethyl octadecanedioate product will crystallize out of the solution as a colorless solid.[2][5][6]

  • Isolation and Washing: Isolate the crystallized product by filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold methanol to remove any residual impurities.[2][5][6]

  • Purification (Optional): For a higher degree of purity, the crude product can be further purified by flash column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (9:1) mobile phase.[4][6]

  • Drying: Dry the purified product under a vacuum to obtain dimethyl octadecanedioate as a colorless powder. The expected yield is approximately 21.7 g (99%).[5][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of dimethyl octadecanedioate.

Esterification_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants This compound + Methanol Catalyst Add H₂SO₄ (10 drops) Reactants->Catalyst Reflux Reflux (16 hours) Catalyst->Reflux Cool Cool to RT Reflux->Cool Crystallize Crystallization Cool->Crystallize Filter Filter & Wash (cold Methanol) Crystallize->Filter Product Dimethyl Octadecanedioate (Yield: ~99%) Filter->Product

Caption: Workflow for the synthesis of dimethyl octadecanedioate.

References

Application Notes and Protocols for the Synthesis of Polyamides from Octadecanedioic Acid and Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain polyamides, synthesized from monomers like octadecanedioic acid, are a significant class of polymers with a unique combination of properties including high thermal stability, excellent mechanical strength, and chemical resistance.[1][2][3][4] The properties of these polyamides can be tailored by the careful selection of the diamine comonomer, influencing characteristics such as melting point, moisture absorption, and flexibility.[5] These materials are finding increasing applications in demanding fields, including automotive components, 3D printing, and biomedical devices, owing to their durability and biocompatibility. This document provides detailed protocols for the synthesis of polyamides from this compound and various diamines via melt polycondensation and solution polymerization, along with a summary of their key properties.

Data Presentation

The following tables summarize the thermal and physical properties of various polyamides synthesized from this compound (a C18 diacid) and a range of linear diamines. These "Nylon X,18" polymers exhibit trends related to the length of the diamine chain.

Table 1: Thermal Properties of Polyamides (Nylon X,18) from this compound

Polyamide (Nylon X,18)Diamine UsedMelting Temperature (T_m) (°C)Decomposition Temperature (T_d) (°C)
Nylon 2,18Ethylenediamine229430
Nylon 3,181,3-Diaminopropane218435
Nylon 4,181,4-Diaminobutane197440
Nylon 6,181,6-Hexanediamine185445
Nylon 8,181,8-Octanediamine-450
Nylon 9,181,9-Nonanediamine-450
Nylon 12,181,12-Dodecanediamine172455

Data sourced from synthesis and characterization studies of polyamides containing this compound.[6] Decomposition temperatures are noted as the onset of weight loss from thermogravimetric analysis (TGA).

Table 2: Physical and Mechanical Properties of Polyamides (Nylon X,18) from this compound

Polyamide (Nylon X,18)Intrinsic Viscosity (dL/g)Estimated Molecular Weight ( g/mol )Tensile Strength (MPa)Elongation at Break (%)
Nylon 2,180.221,647--
Nylon 3,180.424,755--
Nylon 4,180.7512,300--
Nylon 6,180.7010,985--
Nylon 8,181.1123,390--
Nylon 9,180.506,328--
Nylon 12,180.424,755--

Intrinsic viscosity and estimated molecular weight data are based on studies of nylons synthesized from this compound.[6] Specific tensile strength and elongation at break data for this series were not available in the searched literature; however, long-chain polyamides generally exhibit excellent toughness and flexibility.[7][8] For instance, glass fiber reinforced PA612 and PA1012 show tensile strengths significantly higher than reinforced PA12.[1]

Experimental Protocols

Two primary methods for the synthesis of polyamides from this compound and diamines are detailed below: melt polycondensation and solution polymerization.

Protocol 1: Melt Polycondensation

Melt polycondensation is a common industrial method that involves the direct reaction of monomers in the molten state at high temperatures and is typically carried out in two stages.

Materials:

  • This compound

  • Diamine (e.g., 1,6-hexanediamine, 1,8-octanediamine, 1,12-dodecanediamine)

  • Catalyst (optional, e.g., titanium(IV) butoxide)

  • Nitrogen gas (high purity)

  • Solvents for purification (e.g., m-cresol (B1676322), methanol)

Equipment:

  • High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle

  • Vacuum pump

  • Schlenk flask or similar glassware for purification

Procedure:

Stage 1: Salt Formation and Pre-polymerization

  • Equimolar amounts of this compound and the chosen diamine are charged into the reaction vessel.

  • The vessel is purged with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.

  • The mixture is heated with stirring to a temperature of 180-220°C. During this stage, water is formed as a byproduct and is removed via the condenser. This stage is typically continued for 1-2 hours.

Stage 2: Polycondensation

  • The temperature is gradually increased to 220-280°C.

  • A vacuum is slowly applied to the system, with the pressure gradually reduced to below 1 torr.

  • The reaction is continued under high vacuum for 2-4 hours. The viscosity of the molten polymer will increase as the molecular weight increases.

  • The reaction is stopped when the desired viscosity is achieved.

Polymer Recovery and Purification:

  • The reactor is cooled to room temperature under a nitrogen atmosphere.

  • The solid polymer is removed from the vessel.

  • For purification, the polymer can be dissolved in a suitable solvent like m-cresol and then precipitated by adding it to a non-solvent such as methanol.

  • The precipitated polymer is filtered, washed with fresh methanol, and dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Solution Polymerization (Yamazaki-Higashi Method)

This method allows for the synthesis of polyamides under milder conditions compared to melt polycondensation.

Materials:

  • This compound

  • Diamine

  • N-methyl-2-pyrrolidone (NMP) (solvent)

  • Pyridine (B92270) (catalyst)

  • Triphenyl phosphite (B83602) (TPP) (condensing agent)

  • Lithium chloride (LiCl) and/or Calcium chloride (CaCl2) (solubility promoters)

  • Methanol (for precipitation)

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet

  • Heating mantle or oil bath

Procedure:

  • In a three-necked flask, dissolve the diamine, this compound, and the solubility promoters (LiCl and/or CaCl2) in NMP.

  • Add pyridine and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C under a nitrogen atmosphere with constant stirring.

  • Continue the reaction for 3-6 hours.

  • After cooling to room temperature, the polymer is precipitated by pouring the viscous solution into a large excess of methanol.

  • The precipitated polyamide is collected by filtration, washed thoroughly with methanol, and dried in a vacuum oven.

Visualizations

Melt_Polycondensation_Workflow Monomers Charge this compound and Diamine (Equimolar) Purge Purge with Nitrogen Monomers->Purge Stage1 Stage 1: Pre-polymerization (180-220°C, 1-2h) Remove Water Purge->Stage1 Stage2 Stage 2: Polycondensation (220-280°C, 2-4h) Under Vacuum Stage1->Stage2 Cooling Cool to Room Temperature Under Nitrogen Stage2->Cooling Recovery Recover Solid Polymer Cooling->Recovery Purification Dissolve, Precipitate, Filter & Dry Recovery->Purification FinalPolymer Purified Polyamide Purification->FinalPolymer

Caption: Workflow for Melt Polycondensation Synthesis.

Solution_Polymerization_Workflow Dissolve Dissolve Monomers & Salts in NMP AddReagents Add Pyridine & TPP Dissolve->AddReagents Reaction Heat to 100-120°C (3-6h) under Nitrogen AddReagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Purification Filter, Wash & Dry Precipitation->Purification FinalPolymer Purified Polyamide Purification->FinalPolymer

Caption: Workflow for Solution Polymerization (Yamazaki-Higashi).

Polyamide_Synthesis_Reaction Diacid HOOC-(CH2)16-COOH (this compound) Polyamide -[OC-(CH2)16-CO-NH-R-NH]n- (Polyamide) Diacid->Polyamide Polycondensation plus2 + Diacid->plus2 Polycondensation Water 2n H2O Diacid->Water Polycondensation plus + plus->Polyamide Polycondensation plus->plus2 Polycondensation plus->Water Polycondensation Diamine H2N-R-NH2 (Diamine) Diamine->Polyamide Polycondensation Diamine->plus2 Polycondensation Diamine->Water Polycondensation

Caption: General Reaction for Polyamide Synthesis.

References

Application Notes and Protocols for Biodegradable Polyester Synthesis Using Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polyesters are a cornerstone of innovation in the biomedical field, offering significant advantages for applications such as controlled drug delivery, medical implants, and tissue engineering.[1] The incorporation of long-chain dicarboxylic acids, such as octadecanedioic acid (ODDA), into the polymer backbone imparts unique properties, including increased flexibility, hydrophobicity, and potentially slower, more controlled degradation rates.[2] These characteristics are highly desirable for creating advanced drug delivery systems and biocompatible materials.[2][3]

This compound, a C18 linear dicarboxylic acid, and its ester derivatives like dimethyl octadecanedioate, serve as valuable monomers in the synthesis of these advanced polyesters.[1][2] The long aliphatic chain of ODDA influences the thermal and mechanical properties of the resulting polymer, as well as its degradation profile, making it a versatile building block for a wide range of biomedical applications.[2][4] This document provides detailed application notes and protocols for the synthesis and characterization of biodegradable polyesters utilizing this compound and its derivatives.

Comparative Properties of Dicarboxylic Acids in Polyester (B1180765) Synthesis

The choice of dicarboxylic acid monomer significantly impacts the final properties of the biodegradable polyester. The following table provides a comparison of this compound with other commonly used dicarboxylic acids.

Dicarboxylic AcidChain LengthPotential Impact on Polymer Properties
Adipic AcidC6Increased flexibility compared to shorter chains.
Sebacic AcidC10Enhanced hydrophobicity and slower degradation.[2]
This compound C18 High hydrophobicity, increased flexibility, and potentially a very slow degradation rate. [2]
Dodecanedioic AcidC12A close analog to ODDA, imparting significant flexibility and hydrophobicity.[5]

Synthesis Methodologies

Two primary methods for synthesizing biodegradable polyesters from this compound and its derivatives are melt polycondensation and enzymatic polymerization.

Melt Polycondensation

Melt polycondensation is a conventional and widely used method for polyester synthesis.[6] It involves the direct reaction of a diol with a dicarboxylic acid or its ester at elevated temperatures, typically under vacuum to facilitate the removal of condensation byproducts like water or methanol (B129727).[1][6]

Melt_Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Mixing Monomer Mixing (this compound + Diol) Catalyst_Addition Catalyst Addition (e.g., Ti(OBu)4) Monomer_Mixing->Catalyst_Addition First_Stage First Stage: Esterification (180-220°C, N2 atmosphere) Catalyst_Addition->First_Stage Second_Stage Second Stage: Polycondensation (220-260°C, High Vacuum) First_Stage->Second_Stage Dissolution Dissolution in Solvent (e.g., Chloroform) Second_Stage->Dissolution Precipitation Precipitation in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying

Caption: Workflow for melt polycondensation synthesis of polyesters.

This protocol is adapted from the synthesis of poly(glycerol dodecanedioate), a structurally similar polyester.[5][7]

Materials:

  • Glycerol (B35011) (equimolar amount to this compound)

  • This compound

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Vacuum adapter and trap

Procedure:

  • Monomer Preparation: Accurately weigh equimolar amounts of glycerol and this compound and add them to the three-necked round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Assemble the reaction apparatus, connecting one neck of the flask to a nitrogen gas inlet and another to a condenser. Purge the system with dry nitrogen gas for at least 15 minutes to remove air.

  • First Stage Reaction (Nitrogen Atmosphere): Heat the mixture to 120°C under a steady, slow flow of nitrogen gas with continuous stirring.[7] Maintain these conditions for 24 hours to facilitate the initial esterification and formation of a pre-polymer.[7]

  • Second Stage Reaction (Vacuum): After 24 hours, apply a vacuum to the system (e.g., 100 mTorr) while continuing to stir the reaction mixture at 120°C.[5] This step is crucial for removing the water byproduct and driving the polymerization reaction towards a higher molecular weight. Continue the reaction under vacuum for another 24 hours.[5]

  • Curing (Optional): The resulting viscous pre-polymer can be cast into molds and cured at 120°C under vacuum to form a crosslinked elastomer.[7] The curing time can be varied to tailor the mechanical properties of the final polymer.[7]

  • Purification: For non-crosslinked polymers, dissolve the crude polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) and precipitate it in a non-solvent like cold methanol. Filter the precipitate and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, utilizing lipases as catalysts under milder reaction conditions.[1][8] This method can minimize side reactions and often results in polymers with higher biocompatibility.[1] Candida antarctica lipase (B570770) B (CALB), often in an immobilized form, is a commonly used enzyme for this purpose.[1][9]

Enzymatic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Mixing Monomer Mixing (Dimethyl Octadecanedioate + Diol) Enzyme_Addition Enzyme Addition (Immobilized Lipase) Monomer_Mixing->Enzyme_Addition First_Stage First Stage: Oligomerization (60-90°C, N2 atmosphere) Enzyme_Addition->First_Stage Second_Stage Second Stage: Polycondensation (60-90°C, Vacuum) First_Stage->Second_Stage Enzyme_Removal Enzyme Removal (Filtration) Second_Stage->Enzyme_Removal Precipitation Precipitation in Non-solvent (e.g., Methanol) Enzyme_Removal->Precipitation Drying Drying (Vacuum Oven) Precipitation->Drying

Caption: Workflow for two-stage enzymatic polymerization of polyesters.

This protocol is based on general procedures for enzymatic polyester synthesis.[1]

Materials:

  • Dimethyl octadecanedioate

  • Diol (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica lipase B (CALB) (5-10% by weight of total monomers)[1]

  • Solvent (e.g., diphenyl ether, optional, for solution polymerization)[1]

  • Methanol (for purification)

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Vacuum adapter and trap

Procedure:

  • Monomer and Enzyme Preparation: In the reaction vessel, combine equimolar amounts of dimethyl octadecanedioate and the chosen diol. Add the immobilized lipase (typically 5-10% by weight of the total monomers).[1] If performing solution polymerization, add the solvent (e.g., diphenyl ether, approximately 150% by weight of monomers).[1]

  • First Stage (Oligomerization): Heat the mixture to a temperature between 60-90°C under a nitrogen atmosphere with constant stirring.[1] Maintain these conditions for 2-4 hours to allow for initial oligomerization.[1]

  • Second Stage (Polycondensation): Apply a vacuum to the system (e.g., 2-5 mmHg) to remove the methanol byproduct, which shifts the equilibrium towards polymer formation.[1] Continue the reaction under vacuum at the same temperature for an extended period (24-72 hours).[1]

  • Polymer Purification:

    • If a solvent was used, dissolve the reaction mixture in a suitable solvent like chloroform.

    • Remove the immobilized enzyme by filtration.

    • Precipitate the polymer by adding the solution to a large excess of cold methanol.

    • Filter the precipitated polymer and wash it with fresh methanol.[1]

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.[1]

Characterization of Synthesized Polyesters

A thorough characterization of the synthesized polyesters is essential to determine their properties and suitability for specific applications.

Thermal Properties
PropertyAnalytical TechniqueTypical ProcedureInformation Obtained
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)Heat from -80°C to 150°C at 10°C/min, cool to -80°C at 10°C/min, then reheat to 150°C at 10°C/min.[1]Determines the temperature at which the polymer transitions from a glassy to a rubbery state.[7]
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)Same as for Tg determination.Indicates the melting point of the crystalline domains of the polymer.
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)Heat from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.[1]Provides information on the thermal stability of the polymer.
Molecular Weight and Structure
PropertyAnalytical TechniqueTypical ProcedureInformation Obtained
Molecular Weight (Mn, Mw) and Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)Dissolve the polymer in a suitable solvent (e.g., THF) and inject it into the GPC system.Determines the average molecular weight and the breadth of the molecular weight distribution.
Chemical StructureFourier-Transform Infrared Spectroscopy (FTIR)Analyze a thin film or KBr pellet of the polymer.Confirms the formation of ester bonds (C=O stretch around 1735 cm-1) and the absence of starting material functional groups (e.g., broad O-H stretch).[5]
Chemical Structure and CompositionNuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)Dissolve the polymer in a deuterated solvent (e.g., CDCl3).Provides detailed information about the polymer's structure, monomer incorporation, and end groups.

Applications in Drug Development

Polyesters derived from this compound are particularly promising for drug delivery applications due to their hydrophobicity and potential for sustained release.[2][10]

Encapsulation of Hydrophobic Drugs

The hydrophobic nature of these polyesters makes them ideal for encapsulating hydrophobic drugs, protecting them from premature degradation and enabling controlled release as the polymer matrix degrades.[7]

This is a general protocol for preparing drug-loaded polymer films.[7]

  • Solution Preparation: Dissolve the desired hydrophobic drug and the synthesized polyester (pre-polymer if applicable) in a common volatile solvent (e.g., chloroform, dichloromethane).

  • Casting: Pour the solution into a petri dish or a specific mold.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood at room temperature.

  • Curing (if using a pre-polymer): If a pre-polymer was used, cure the drug-loaded film under vacuum at the appropriate temperature (e.g., 120°C for poly(glycerol octadecanedioate)) as described in the synthesis protocol.

  • Drug Release Study: The drug release profile can be evaluated by placing a known amount of the drug-loaded film in a phosphate-buffered saline (PBS) solution at 37°C. Periodically, samples of the buffer are taken and the drug concentration is measured using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

For drug development targeting specific cellular pathways, understanding the interaction of the released drug is crucial. Below is a hypothetical signaling pathway diagram that could be affected by a released therapeutic agent.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Gene_Expression->Cellular_Response Leads to Released_Drug Released Drug Released_Drug->Receptor Binds and Activates

References

Octadecanedioic Acid: A Versatile Crosslinking Agent for Advanced Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Octadecanedioic acid, a long-chain C18 dicarboxylic acid, is emerging as a valuable crosslinking agent in the development of advanced polymers for biomedical and pharmaceutical applications. Its long, flexible aliphatic chain imparts unique properties to polymer networks, including hydrophobicity, elasticity, and controlled biodegradability. These characteristics make it an excellent candidate for creating sophisticated drug delivery systems, tissue engineering scaffolds, and other biocompatible materials.

The primary mechanism of crosslinking with this compound involves esterification reactions between its carboxylic acid groups and hydroxyl or amine functionalities on polymer backbones. This process forms stable ester or amide linkages, creating a three-dimensional polymer network. The long chain of this compound acts as a flexible spacer between polymer chains, influencing the mechanical properties and degradation kinetics of the resulting material.

Key Applications in Drug Development

Polymers crosslinked with this compound are particularly promising for controlled drug release applications. The crosslinked network can encapsulate therapeutic agents, and the degradation of the ester bonds over time facilitates a sustained release of the drug. The rate of release can be tailored by varying the crosslinking density; a higher degree of crosslinking generally leads to a slower release profile. The biocompatibility of polyesters derived from long-chain dicarboxylic acids further enhances their suitability for in-vivo applications.[1]

Experimental Protocols

Protocol 1: Synthesis of an this compound-Crosslinked Polyester (B1180765) for Drug Delivery

This protocol details the synthesis of a biodegradable polyester using this compound and a diol via melt polycondensation. This method is solvent-free and suitable for producing high molecular weight polymers.

Materials:

  • This compound

  • 1,8-Octanediol (or other suitable diol)

  • Titanium (IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Chloroform (B151607) or Dichloromethane (for purification)

  • Methanol (B129727) (for precipitation)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head and condenser

  • Vacuum pump

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

Stage 1: Esterification

  • Charge the reaction flask with equimolar amounts of this compound and 1,8-octanediol.

  • Add the catalyst (0.05–0.2 mol% relative to the diacid) and antioxidant (approx. 0.1 wt%).

  • Flush the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-220°C under a slow stream of nitrogen with continuous mechanical stirring.

  • Maintain these conditions for 2-4 hours, collecting the water byproduct in the distillation receiver.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-260°C.

  • Slowly reduce the pressure to below 1 mbar over 30-60 minutes to facilitate the removal of remaining water and excess diol.

  • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the melt will increase as polymerization progresses.

  • Once the desired molecular weight is achieved, stop the reaction by introducing nitrogen to break the vacuum.

  • Extrude the molten polymer and allow it to cool.

Purification:

  • Dissolve the synthesized polymer in chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to an excess of cold methanol while stirring vigorously.

  • Filter the precipitate and wash with fresh methanol.

  • Dry the purified polymer in a vacuum oven at 40-50°C to a constant weight.

Characterization: The synthesized polyester should be characterized to determine its physicochemical properties.

PropertyMethodTypical Values for Long-Chain Polyesters
Molecular Weight (Mw)Gel Permeation Chromatography (GPC)> 30,000 g/mol [2]
Polydispersity Index (PDI)GPC1.8 - 2.5
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)70 - 114 °C[2]
Glass Transition Temp (Tg)DSC-20 to -5 °C
Tensile StrengthTensile Testing15 - 30 MPa
Elongation at BreakTensile Testing200 - 400%

Workflow for Polyester Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization esterification Stage 1: Esterification (180-220°C, 2-4h) polycondensation Stage 2: Polycondensation (220-260°C, 4-8h, <1 mbar) esterification->polycondensation Increase Temp, Apply Vacuum dissolution Dissolve in Chloroform polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying gpc GPC (Mw, PDI) drying->gpc dsc DSC (Tm, Tg) drying->dsc tensile Tensile Testing drying->tensile

Caption: Workflow for polyester synthesis, purification, and characterization.

Protocol 2: Preparation of an this compound-Crosslinked Chitosan (B1678972)/Gelatin Hydrogel for Drug Delivery

This protocol is adapted from methodologies using other polycarboxylic acids to crosslink natural polymers. It describes the formation of a hydrogel suitable for encapsulating and releasing therapeutic agents.

Materials:

  • Chitosan (medium molecular weight)

  • Gelatin (Type A or B)

  • This compound

  • Acetic acid (1% v/v)

  • Model drug (e.g., ibuprofen, curcumin)

  • Deionized water

  • Phosphate buffered saline (PBS, pH 7.4)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Lyophilizer (Freeze-dryer)

  • UV-Vis Spectrophotometer

Procedure:

Preparation of Polymer Solutions:

  • Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid with continuous stirring.

  • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 40-50°C.

Hydrogel Formulation:

  • Mix equal volumes of the chitosan and gelatin solutions under continuous stirring.

  • To this mixture, add this compound to achieve a final concentration of 0.5% (w/w). Stir until the crosslinker is completely dissolved.

  • For drug-loaded hydrogels, dissolve the model drug in a suitable solvent and then add it to the polymer-crosslinker mixture.

Gelation and Curing:

  • Pour the resulting solution into molds (e.g., petri dishes).

  • Cure the hydrogel in an oven at a specified temperature (e.g., 120°C) for a set duration (e.g., 3 hours) to induce esterification and crosslinking.

  • Allow the hydrogel to cool to room temperature.

Characterization:

  • Swelling Ratio:

    • Weigh the dry hydrogel (Wd).

    • Immerse the hydrogel in PBS (pH 7.4) at 37°C until equilibrium swelling is reached.

    • Remove the swollen hydrogel, blot excess water, and weigh (Ws).

    • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[3]

  • FTIR Spectroscopy: Confirm the formation of ester bonds by analyzing the chemical structure using Fourier-Transform Infrared (FTIR) spectroscopy.

  • In Vitro Drug Release:

    • Place a drug-loaded hydrogel sample in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Analyze the drug concentration in the withdrawn samples using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

    • Plot the cumulative drug release as a function of time.

Crosslinker Concentration (w/w of polymer)Swelling Ratio (%) (Representative)Drug Release Profile (Conceptual)
0.5%800 - 1200Faster initial release, sustained over a shorter period.
1.0%500 - 800Slower, more controlled release over an extended period.
2.0%300 - 500Significantly retarded release, suitable for long-term delivery.

Logical Relationship in a Crosslinked Hydrogel Drug Delivery System

G cluster_formulation Hydrogel Formulation cluster_hydrogel Crosslinked Hydrogel Matrix cluster_release Drug Release & Action Polymer Polymer (e.g., Chitosan, Gelatin) Hydrogel Drug-Loaded Hydrogel Polymer->Hydrogel Crosslinker This compound Crosslinker->Hydrogel Drug Therapeutic Agent Drug->Hydrogel Release Sustained Drug Release Hydrogel->Release Degradation & Diffusion Effect Therapeutic Effect Release->Effect

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bifunctional molecules is a cornerstone of advanced drug delivery and diagnostic system development. Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, presents a versatile linker molecule for modifying nanoparticle surfaces. Its long aliphatic chain can influence the hydrophobicity and stability of nanoparticles, while the two terminal carboxylic acid groups provide anchor points for covalent attachment to the nanoparticle surface and further conjugation of therapeutic agents, targeting ligands, or imaging probes.

These application notes provide a comprehensive guide to the functionalization of nanoparticles with ODDA, including detailed experimental protocols, data presentation for characterization, and visualization of relevant biological pathways.

Applications of this compound-Functionalized Nanoparticles

Surface modification with ODDA can impart several beneficial properties to nanoparticles, making them suitable for a range of biomedical applications:

  • Drug Delivery: The terminal carboxylic acid group of ODDA can be used to covalently attach drug molecules, creating a prodrug that can be incorporated into or onto a nanoparticle. This strategy can improve drug solubility, stability, and pharmacokinetic profiles. A notable example is the conjugation of paclitaxel (B517696) to ODDA to enhance its delivery.

  • Targeted Drug Delivery: The second carboxylic acid group of ODDA can be further functionalized with targeting moieties such as antibodies, peptides, or small molecules. This allows for the specific delivery of the nanoparticle-drug conjugate to target cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Bio-imaging: ODDA can serve as a linker to attach imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), to the nanoparticle surface. This enables the tracking and visualization of the nanoparticles in vitro and in vivo.

  • Enhanced Stability and Biocompatibility: The long hydrocarbon chain of ODDA can interact with lipids and other hydrophobic molecules, potentially improving the stability of nanoparticles in biological media. The carboxylic acid groups can also be used to modulate the surface charge and hydrophilicity of the nanoparticles, influencing their interaction with proteins and cells.

Experimental Protocols

The following protocols describe the functionalization of amine-modified nanoparticles with this compound using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Protocol 1: Activation of this compound

This protocol details the activation of one of the carboxylic acid groups of ODDA to form a reactive NHS ester.

Materials:

  • This compound (ODDA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

  • Dissolve ODDA in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the ODDA solution in Activation Buffer to a final concentration of 10 mg/mL.

  • Freshly prepare solutions of EDC (e.g., 40 mg/mL) and NHS (e.g., 60 mg/mL) in Activation Buffer.

  • To the ODDA solution, add a molar excess of EDC (e.g., 5-fold) and NHS (e.g., 5-fold) relative to the desired amount of ODDA to be activated. It is important to control the stoichiometry to favor mono-activation.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the formation of the semi-stable NHS-activated ODDA.

Protocol 2: Covalent Conjugation of Activated ODDA to Amine-Functionalized Nanoparticles

This protocol describes the reaction of the NHS-activated ODDA with primary amines on the surface of nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminated silica, gold, or iron oxide nanoparticles)

  • NHS-activated ODDA solution (from Protocol 1)

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Washing Buffer: PBS or deionized water

Procedure:

  • Disperse the amine-functionalized nanoparticles in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

  • Immediately add the freshly prepared NHS-activated ODDA solution to the nanoparticle dispersion. The molar ratio of activated ODDA to the surface amine groups should be optimized, but a starting point of a 10- to 50-fold molar excess is recommended.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purify the ODDA-functionalized nanoparticles by centrifugation or magnetic separation (for magnetic nanoparticles).

  • Remove the supernatant and wash the nanoparticle pellet at least three times with Washing Buffer to remove unreacted ODDA, EDC, NHS, and quenching reagents.

  • After the final wash, resuspend the purified ODDA-functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) or for further characterization and application.

Data Presentation

The successful functionalization of nanoparticles with ODDA should be confirmed and quantified using various analytical techniques. The following tables summarize key characterization parameters and expected outcomes.

Table 1: Physicochemical Characterization of ODDA-Functionalized Nanoparticles

ParameterTechniqueUnfunctionalized Nanoparticles (Amine-Modified)ODDA-Functionalized NanoparticlesRationale for Change
Hydrodynamic Diameter Dynamic Light Scattering (DLS)e.g., 100 ± 5 nme.g., 110 ± 7 nmIncrease in size due to the addition of the ODDA layer.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)e.g., < 0.2e.g., < 0.25A low PDI indicates a monodisperse sample. A slight increase may occur but should remain low.
Zeta Potential Laser Doppler Velocimetrye.g., +25 ± 3 mV (at pH 7.4)e.g., -30 ± 4 mV (at pH 7.4)Shift from positive to negative charge due to the deprotonated terminal carboxylic acid groups of ODDA.
Surface Functionalization Fourier-Transform Infrared Spectroscopy (FTIR)Presence of N-H stretching and bending vibrations.Appearance of C=O stretching vibrations from the carboxylic acid groups of ODDA.Confirms the presence of ODDA on the nanoparticle surface.
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Presence of N 1s peak.Increase in the C 1s peak intensity and presence of O 1s peak corresponding to carboxylic acid.Provides quantitative information on the elemental composition of the nanoparticle surface.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)e.g., Spherical, uniforme.g., Spherical, uniformTo confirm that the functionalization process does not significantly alter the nanoparticle morphology or cause aggregation.

Table 2: Quantitative Analysis of ODDA Surface Density

ParameterTechniqueTypical ValuesDescription
ODDA Surface Coverage Thermogravimetric Analysis (TGA)e.g., 0.1 - 1.0 molecules/nm²Measures the weight loss corresponding to the decomposition of the organic ODDA layer, allowing for calculation of surface density.
Carboxylic Acid Group Quantification Acid-Base Titration / Fluorescent Labeling Assayse.g., 100 - 500 µmol/gQuantifies the number of accessible carboxylic acid groups on the nanoparticle surface.
Drug Loading Capacity High-Performance Liquid Chromatography (HPLC) / UV-Vis Spectroscopye.g., 5-15% (w/w) for a conjugated drugMeasures the amount of drug successfully conjugated to the terminal carboxylic acid of ODDA.
Drug Release Profile Dialysis / In vitro release assaysBiphasic release (initial burst followed by sustained release)Characterizes the rate at which the conjugated drug is released from the nanoparticles under physiological conditions.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of ODDA-functionalized nanoparticles.

experimental_workflow cluster_synthesis Synthesis and Functionalization cluster_characterization Characterization cluster_application Application Amine_NP Amine-Functionalized Nanoparticles Conjugation Covalent Conjugation Amine_NP->Conjugation ODDA This compound (ODDA) Activation EDC/NHS Activation ODDA->Activation Activation->Conjugation Purification Purification (Washing/Separation) Conjugation->Purification ODDA_NP ODDA-Functionalized Nanoparticles Purification->ODDA_NP DLS DLS (Size, PDI) ODDA_NP->DLS Physicochemical Analysis Zeta Zeta Potential ODDA_NP->Zeta FTIR FTIR ODDA_NP->FTIR XPS XPS ODDA_NP->XPS TEM TEM/SEM ODDA_NP->TEM TGA TGA ODDA_NP->TGA Drug_Conjugation Drug/Ligand Conjugation ODDA_NP->Drug_Conjugation In_Vitro_Studies In Vitro Cell Studies Drug_Conjugation->In_Vitro_Studies In_Vivo_Studies In Vivo Animal Models In_Vitro_Studies->In_Vivo_Studies

Caption: Workflow for ODDA-nanoparticle synthesis and characterization.

Cellular Uptake and Potential Signaling Pathway

ODDA-functionalized nanoparticles, especially when further conjugated with targeting ligands, are often internalized by cells through receptor-mediated endocytosis. The following diagram illustrates this process and potential downstream events.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP ODDA-Functionalized Nanoparticle (with Targeting Ligand) Receptor Cell Surface Receptor NP->Receptor 1. Targeting Binding Binding Invagination Membrane Invagination Binding->Invagination 2. Endocytosis Endosome Early Endosome Invagination->Endosome 3. Internalization Late_Endosome Late Endosome (Acidic pH) Endosome->Late_Endosome 4. Maturation Lysosome Lysosome (Enzymatic Degradation) Late_Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release 5. Drug Release (pH/Enzyme Triggered) Signaling Downstream Signaling Cascades (e.g., Apoptosis, Proliferation) Drug_Release->Signaling Therapeutic_Effect Therapeutic Effect Signaling->Therapeutic_Effect 6. Cellular Response

Caption: Receptor-mediated endocytosis of functionalized nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound offers a robust platform for the development of advanced therapeutic and diagnostic agents. The protocols and characterization data provided in these application notes serve as a foundational guide for researchers. The versatility of the terminal carboxylic acid groups of ODDA allows for a modular approach to nanoparticle design, enabling the attachment of a wide array of functional molecules to tailor the nanoparticles for specific biomedical applications. Careful characterization at each step of the functionalization process is crucial to ensure the desired physicochemical properties and biological performance of the final nanoparticle system.

Octadecanedioic Acid in Controlled-Release Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of octadecanedioic acid (ODDA) in the development of controlled-release drug delivery systems. ODDA, a long-chain dicarboxylic acid, offers unique properties for creating advanced drug formulations, including biodegradable polymers and prodrugs that leverage endogenous transport mechanisms. These application notes detail protocols for synthesis, formulation, and evaluation of ODDA-based systems, present key quantitative data, and visualize relevant biological pathways and experimental workflows.

Application: Prodrug Strategy for Targeted Drug Delivery - The ODDA-Paclitaxel (PTX) Model

A prominent application of this compound is in the design of prodrugs for targeted cancer therapy. By conjugating a cytotoxic agent like paclitaxel (B517696) to ODDA, the resulting ODDA-PTX prodrug exhibits enhanced lipophilicity, allowing it to non-covalently bind to human serum albumin (HSA) in the bloodstream. This complex mimics the natural transport of fatty acids, leading to preferential accumulation in tumors that overexpress albumin-binding proteins.[1][2][3]

Mechanism of Albumin-Mediated Tumor Targeting

The ODDA-PTX prodrug, upon administration, binds to the fatty acid binding sites on circulating HSA. This ODDA-PTX/HSA complex serves as a drug carrier, increasing the solubility and circulatory half-life of paclitaxel.[1] Tumors, with their high metabolic demand, actively take up albumin from the bloodstream. Once inside the tumor microenvironment, intracellular esterases cleave the ester bond between ODDA and paclitaxel, releasing the active drug.[1] The released paclitaxel then exerts its cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Albumin_Mediated_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment ODDA-PTX ODDA-PTX ODDA-PTX_HSA_Complex ODDA-PTX/HSA Complex ODDA-PTX->ODDA-PTX_HSA_Complex Non-covalent binding HSA HSA HSA->ODDA-PTX_HSA_Complex Receptor_Mediated_Uptake Receptor-Mediated Uptake (e.g., SPARC, gp60) ODDA-PTX_HSA_Complex->Receptor_Mediated_Uptake Tumor_Cell Tumor Cell Intracellular_Release Intracellular Esterase Cleavage Tumor_Cell->Intracellular_Release Receptor_Mediated_Uptake->Tumor_Cell Active_PTX Active Paclitaxel Intracellular_Release->Active_PTX Apoptosis Apoptosis Active_PTX->Apoptosis Induces Synthesis_Workflow ODDA ODDA Mono_allyl_ODDA Mono-allyl ODDA ODDA->Mono_allyl_ODDA Mono-protection Paclitaxel Paclitaxel Protected_Conjugate Protected ODDA-PTX Conjugate Paclitaxel->Protected_Conjugate Mono_allyl_ODDA->Protected_Conjugate Esterification Final_Product ODDA-PTX Protected_Conjugate->Final_Product Deprotection Experimental_Workflow cluster_microspheres Microsphere Preparation cluster_tablets Matrix Tablet Preparation cluster_evaluation Evaluation Dissolve_Polymer_Drug Dissolve ODDA-Polymer and Drug in Organic Solvent Emulsify Emulsify in Aqueous PVA Solution Dissolve_Polymer_Drug->Emulsify Evaporate_Solvent Evaporate Solvent Emulsify->Evaporate_Solvent Collect_Wash Collect and Wash Microspheres Evaporate_Solvent->Collect_Wash Characterization Physicochemical Characterization (Size, Morphology, EE%) Collect_Wash->Characterization Blend_Ingredients Blend Drug, Polymer, and Excipients Lubricate Add Lubricant Blend_Ingredients->Lubricate Compress Compress into Tablets Lubricate->Compress Compress->Characterization In_Vitro_Release In Vitro Drug Release Study Characterization->In_Vitro_Release In_Vivo_Study In Vivo Pharmacokinetics and Efficacy Study In_Vitro_Release->In_Vivo_Study

References

Application Notes and Protocols for Topical Creams with Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid (ODDA), a dicarboxylic acid, has emerged as a multifunctional active ingredient in dermatology. Its primary mechanisms of action revolve around the modulation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ. This modulation leads to a cascade of effects beneficial for treating hyperpigmentation and acne vulgaris. This document provides detailed application notes and protocols for the formulation and evaluation of topical creams containing this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in Table 1. The low water solubility and high melting point present challenges in achieving a stable and cosmetically elegant formulation.

PropertyValueReference(s)
INCI Name Octadecenedioic Acid[1]
CAS Number 871-70-5[2]
Molecular Formula C₁₈H₃₄O₄[2]
Molecular Weight 314.46 g/mol [2]
Appearance White crystalline solid[2]
Melting Point 123-124°C[2]
Solubility Slightly soluble in water; Soluble in organic solvents such as alcohols and esters.[2][3]

Mechanism of Action

This compound's therapeutic effects are primarily mediated through the activation of PPARs.

Skin Lightening and Hyperpigmentation

ODDA is not a direct inhibitor of the tyrosinase enzyme. Instead, it binds to and activates PPARγ in melanocytes. This activation leads to a downregulation of tyrosinase mRNA expression, which in turn reduces the synthesis of the tyrosinase enzyme, a key regulator of melanin (B1238610) production. This novel mechanism results in a decrease in melanogenesis, leading to a skin-lightening effect.[4][5]

Acne Vulgaris

The anti-acne efficacy of this compound is multifactorial, stemming from its activation of PPARγ in both sebocytes and keratinocytes:

  • Regulation of Sebum Production: PPARγ activation in sebocytes helps to normalize their differentiation and may modulate sebum production, a key factor in the pathogenesis of acne.[6][7]

  • Keratinocyte Differentiation: In keratinocytes, PPARγ activation inhibits proliferation and promotes terminal differentiation. This helps to counteract the hyperkeratinization of the follicular epithelium, which is responsible for the formation of comedones.[4][7]

  • Anti-inflammatory Effects: PPARγ has well-documented anti-inflammatory properties. By activating this receptor, ODDA can help to reduce the inflammatory lesions (papules and pustules) associated with acne.[7]

  • Antimicrobial Activity: Studies have shown that this compound is effective against Propionibacterium acnes (P. acnes), the bacterium implicated in the inflammatory phase of acne.[8][9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

skin_lightening_pathway cluster_nucleus Melanocyte ODDA This compound PPARg PPARγ ODDA->PPARg Binds & Activates Tyrosinase_mRNA Tyrosinase mRNA Transcription PPARg->Tyrosinase_mRNA Downregulates Nucleus Nucleus Tyrosinase_Protein Tyrosinase Protein Synthesis Tyrosinase_mRNA->Tyrosinase_Protein Leads to reduced Melanin Melanin Production Tyrosinase_Protein->Melanin Reduced enzyme leads to decreased

Figure 1: this compound's mechanism of action in skin lightening.

anti_acne_pathway cluster_sebocyte Sebocyte cluster_keratinocyte Keratinocyte cluster_inflammation Inflammatory Response cluster_antimicrobial Antimicrobial Action ODDA This compound PPARg_seb PPARγ ODDA->PPARg_seb Activates PPARg_ker PPARγ ODDA->PPARg_ker Activates Inflammation Inflammation ODDA->Inflammation Reduces P_acnes P. acnes Growth ODDA->P_acnes Inhibits Sebum Sebum Production PPARg_seb->Sebum Normalizes Hyperkeratinization Hyperkeratinization PPARg_ker->Hyperkeratinization Reduces

Figure 2: Multifactorial anti-acne mechanism of this compound.

Formulation Guidelines for Topical Creams

Formulating with this compound requires careful consideration of its solubility and the overall stability of the emulsion.

Solubility Enhancement

Due to its lipophilic nature and low water solubility, ODDA should be incorporated into the oil phase of an emulsion. To ensure it remains solubilized and does not crystallize over time, the use of co-solvents and esters in the oil phase is recommended.

  • Recommended Solvents/Emollients: Propylene (B89431) glycol, medium-chain triglycerides, and various cosmetic esters can be used to dissolve this compound. It is advisable to determine the solubility of ODDA in selected solvents during pre-formulation studies by preparing saturated solutions and quantifying the dissolved amount.

  • Heating: Gently heating the oil phase to 70-75°C will facilitate the dissolution of the crystalline ODDA powder.

Example Cream Formulation (Oil-in-Water)

The following table provides a template for an oil-in-water cream formulation. The exact percentages may need to be optimized based on the desired viscosity, skin feel, and stability.

PhaseIngredient (INCI Name)FunctionConcentration (% w/w)
A (Oil Phase) This compoundActive Ingredient1.0 - 5.0
Cetearyl AlcoholThickener, Emulsion Stabilizer2.0 - 5.0
Glyceryl StearateEmulsifier2.0 - 4.0
Stearic AcidThickener, Co-emulsifier1.0 - 3.0
Caprylic/Capric TriglycerideEmollient, Solvent5.0 - 10.0
DimethiconeEmollient, Occlusive1.0 - 3.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0 - 5.0
Propylene GlycolHumectant, Solvent, Penetration Enhancer2.0 - 5.0
Xanthan GumThickener, Stabilizer0.2 - 0.5
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5
Sodium Hydroxide (B78521) (10% solution)pH Adjusterq.s. to pH 5.0-6.0
Manufacturing Procedure
  • Phase A: Combine all ingredients of the oil phase and heat to 70-75°C with gentle stirring until all components are melted and the solution is clear.

  • Phase B: In a separate vessel, combine the water, glycerin, and propylene glycol and heat to 70-75°C. Disperse the xanthan gum into the heated water phase with high-speed mixing to avoid clumping.

  • Emulsification: Slowly add Phase A to Phase B under continuous homogenization. Maintain homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Phase C: When the temperature of the emulsion is below 40°C, add the preservative, antioxidant, and any other heat-sensitive ingredients.

  • pH Adjustment: Adjust the pH of the final formulation to between 5.0 and 6.0 using the sodium hydroxide solution.

  • Final Mixing: Continue to stir gently until the cream is smooth and uniform.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and stability of topical creams containing this compound.

Protocol 1: PPARγ Transactivation Assay

This cell-based reporter gene assay is used to confirm that this compound activates the PPARγ receptor.

Workflow:

ppar_assay_workflow cell_culture 1. Culture HEK-293T cells transfection 2. Co-transfect with: - PPARγ expression vector - Luciferase reporter vector cell_culture->transfection treatment 3. Treat cells with this compound (and positive/negative controls) transfection->treatment incubation 4. Incubate for 24 hours treatment->incubation lysis 5. Lyse cells and measure luciferase activity incubation->lysis analysis 6. Analyze data to determine fold activation lysis->analysis franz_cell_workflow skin_prep 1. Prepare excised human or porcine skin franz_cell_setup 2. Mount skin on Franz diffusion cell skin_prep->franz_cell_setup formulation_application 3. Apply cream formulation to the epidermal side (donor compartment) franz_cell_setup->formulation_application skin_extraction 5. At 24h, dismantle cell, wash skin surface, and separate epidermis and dermis franz_cell_setup->skin_extraction sampling 4. Sample receptor fluid at predetermined time points (e.g., 2, 4, 8, 12, 24h) formulation_application->sampling analysis 6. Quantify ODDA in receptor fluid and skin layers using a validated analytical method (e.g., LC-MS) sampling->analysis skin_extraction->analysis

References

Application Notes and Protocols for the HPLC Quantification of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanedioic acid, a C18 long-chain dicarboxylic acid, is a molecule of interest in various fields, including polymer chemistry, cosmetics, and pharmacology. Accurate quantification of this molecule is crucial for quality control, formulation development, and metabolic studies. Due to the absence of a strong chromophore in its structure, direct quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging.

This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive reversed-phase HPLC (RP-HPLC) method. The method involves a pre-column derivatization step to introduce a UV-active moiety to the carboxylic acid groups, thereby enhancing detection sensitivity. The protocol is based on the well-established derivatization with p-bromophenacyl bromide.

Principle

The carboxylic acid groups of this compound react with p-bromophenacyl bromide in the presence of a catalyst to form the corresponding di-p-bromophenacyl ester. This derivative possesses a strong UV absorbance, allowing for sensitive detection by a standard HPLC-UV system. The derivatized analyte is then separated on a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and water, and quantified based on the peak area.

Quantitative Data Summary

The following table summarizes the typical quantitative performance of the HPLC method for the analysis of long-chain dicarboxylic acids after derivatization with p-bromophenacyl bromide. The data presented is representative of the expected performance for this compound.

ParameterTypical Value
Retention Time (min) 15 - 25 (dependent on specific gradient)
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • p-Bromophenacyl bromide (derivatization reagent)

  • 18-Crown-6 (B118740) (catalyst)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sample containing this compound

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will vary depending on the matrix. For liquid samples, a suitable dilution with methanol may be sufficient. For solid samples, an extraction step may be necessary. Ensure the final sample solution is clear and filtered through a 0.45 µm syringe filter before derivatization.

Derivatization Protocol
  • Transfer 100 µL of each working standard solution or sample solution into a clean, dry 1.5 mL autosampler vial.

  • Add 100 µL of a 5 mg/mL solution of p-bromophenacyl bromide in acetonitrile.

  • Add 50 µL of a 5 mg/mL solution of 18-crown-6 in acetonitrile.

  • Add approximately 2 mg of anhydrous potassium carbonate to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 60 minutes in a heating block or water bath.

  • After cooling to room temperature, the reaction mixture is ready for HPLC analysis. If necessary, centrifuge the vials to settle the potassium carbonate.

HPLC-UV Method
ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 70% B5-25 min: 70% to 100% B25-30 min: 100% B30.1-35 min: 70% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 260 nm

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Dilution Dilution/ Extraction Sample->Dilution Standard This compound Standard Working_Standards Working Standards Standard->Working_Standards Derivatization Add p-Bromophenacyl Bromide, 18-Crown-6, K₂CO₃ Dilution->Derivatization Working_Standards->Derivatization Heating Heat at 70°C for 60 min Derivatization->Heating HPLC_Injection Inject into HPLC-UV Heating->HPLC_Injection Separation C18 Column Gradient Elution HPLC_Injection->Separation Detection UV Detection at 260 nm Separation->Detection Quantification Quantification (Peak Area) Detection->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method, incorporating a pre-column derivatization with p-bromophenacyl bromide, provides a sensitive and reliable approach for the quantification of this compound. This application note offers a comprehensive protocol for researchers, scientists, and drug development professionals, enabling accurate analysis of this long-chain dicarboxylic acid in various matrices. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectral analysis of octadecanedioic acid using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data interpretation are presented to facilitate the structural elucidation and quality control of this long-chain dicarboxylic acid.

Introduction

This compound (ODDA) is a C18, α,ω-dicarboxylic acid with a wide range of industrial applications, including the synthesis of polymers, lubricants, and as a precursor in the manufacturing of pharmaceuticals and fragrances. Accurate and reliable analytical methods are crucial for its characterization. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. This document outlines the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Spectral Data Summary

The following tables summarize the expected chemical shifts for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Due to the symmetrical nature of the molecule, a simplified set of signals is observed.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
HOOC-~12.0br s2H
-CH₂-COOH2.18t4H
-CH₂-CH₂-COOH1.48p4H
-(CH₂)₁₂-1.24m24H

Abbr: br s = broad singlet, t = triplet, p = pentet, m = multiplet

Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ) ppm
-COOH~174.5
-CH₂-COOH~34.0
-CH₂-CH₂-COOH~29.0 - 29.5
-(CH₂)₁₂-~24.5 - 29.0

Note: The ¹³C NMR chemical shifts are predicted based on typical values for long-chain dicarboxylic acids. Experimental values may vary slightly.

Experimental Protocols

Sample Preparation

Given the long aliphatic chain, the solubility of this compound in common deuterated solvents can be limited. DMSO-d₆ is a recommended solvent for achieving adequate concentration, particularly for ¹³C NMR experiments.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Glass wool or syringe filter

Procedure:

  • Accurately weigh the required amount of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex the mixture to facilitate dissolution. If the compound does not fully dissolve at room temperature, the sample can be gently warmed or sonicated.

  • Once the sample is completely dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter that could adversely affect the spectral quality.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C and potential for low concentration).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption line shapes and apply a baseline correction to ensure a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Multiplicity Analysis (¹H NMR): Analyze the splitting patterns (multiplicities) of the signals to deduce the connectivity of the protons.

  • Peak Assignment: Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the this compound molecule based on their chemical shifts, integration (for ¹H), and multiplicities (for ¹H).

Visualizations

The following diagrams illustrate the workflow for the NMR analysis and the logical relationship between the NMR data and the structural information of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_1h Acquire 1H Spectrum filter->acquire_1h acquire_13c Acquire 13C Spectrum filter->acquire_13c process Fourier Transform, Phasing, Baseline Correction acquire_1h->process acquire_13c->process reference Chemical Shift Referencing process->reference analyze Integration & Multiplicity Analysis reference->analyze assign Peak Assignment analyze->assign Structural Confirmation Structural Confirmation assign->Structural Confirmation

Caption: Experimental workflow for the NMR spectral analysis of this compound.

logical_relationship cluster_data NMR Spectral Data chem_shift Chemical Shift (δ) chem_env Chemical Environment chem_shift->chem_env integration Integration proton_ratio Proton Ratio integration->proton_ratio multiplicity Multiplicity neighboring_protons Neighboring Protons multiplicity->neighboring_protons Molecular Structure Elucidation Molecular Structure Elucidation chem_env->Molecular Structure Elucidation proton_ratio->Molecular Structure Elucidation neighboring_protons->Molecular Structure Elucidation

Caption: Logical relationship between NMR data and derived structural information.

Troubleshooting & Optimization

Technical Support Center: Optimizing Octadecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of octadecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound and its esters include:

  • Oxidation of Stearic Acid: This method involves the liquid phase catalytic oxidation of stearic acid to produce this compound. It has the potential for high yields.[1][2]

  • Kolbe Electrolysis: This electrochemical method involves the oxidative decarboxylation of methyl hydrogen sebacate (B1225510) to form dimethyl octadecanedioate, which can then be hydrolyzed to this compound. It is known for producing a high-purity product with good yields.[3][4][5]

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification of this compound with an alcohol (e.g., methanol) to produce the corresponding diester. It is a straightforward reaction that can achieve very high yields under optimized conditions.[5][6][7][8]

  • Hydrogenation of Unsaturated Precursors: This method involves the hydrogenation of an unsaturated precursor, which can be synthesized via methods like olefin metathesis. For instance, a 99% yield of this compound has been reported through the hydrogenation of a precursor using a palladium on activated charcoal catalyst.[9]

Q2: I am experiencing a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in this compound synthesis can arise from several factors depending on the chosen method. Common causes include:

  • Incomplete Reactions: The reaction may not have reached equilibrium or completion.[5][7][10] This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired product.[7][11] For example, in Fischer esterification, intermolecular esterification can lead to polyesters.[7]

  • Presence of Water: In esterification reactions, water is a byproduct, and its accumulation can shift the reaction equilibrium back towards the reactants, thus lowering the yield.[5][8][12]

  • Catalyst Issues: The catalyst may be inefficient, used in an insufficient amount, or have deactivated over the course of the reaction.[5][8][10]

  • Suboptimal Reaction Conditions: Parameters such as temperature, pressure, and reactant concentrations play a critical role in maximizing yield. For instance, in the oxidation of stearic acid, elevated temperature and pressure can enhance the yield of this compound.[1][2]

Q3: My final product is impure. What are the common impurities and how can I remove them?

A3: Common impurities depend on the synthesis route. In the synthesis of dimethyl octadecanedioate via Fischer esterification, impurities often include unreacted this compound and the monoester.[12] For purification, the following methods are effective:

  • Washing: Washing the crude product with a mild base solution, such as saturated sodium bicarbonate, can remove acidic impurities like unreacted diacid and the monoester.[3][12]

  • Recrystallization: This is a powerful technique to purify the crude product. Solvents like methanol (B129727) or ethanol (B145695) are commonly used for the recrystallization of dimethyl octadecanedioate.[5][12]

  • Column Chromatography: For achieving very high purity, flash column chromatography on silica (B1680970) gel is an effective method.[5][12]

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

This guide provides a systematic approach to troubleshooting and resolving low yield issues in your synthesis.

LowYieldTroubleshooting cluster_problem Problem cluster_investigation Initial Investigation cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of This compound CheckReaction Review Reaction Parameters LowYield->CheckReaction CheckPurity Analyze Crude Product Purity LowYield->CheckPurity IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction SideReactions Side Reactions CheckReaction->SideReactions CatalystIssue Catalyst Inefficiency CheckReaction->CatalystIssue ConditionsIssue Suboptimal Conditions CheckReaction->ConditionsIssue OptimizeTimeTemp Increase Reaction Time/Temperature IncompleteReaction->OptimizeTimeTemp RemoveByproducts Remove Water/ Byproducts SideReactions->RemoveByproducts ChangeCatalyst Optimize Catalyst Type/Amount CatalystIssue->ChangeCatalyst AdjustConditions Modify Pressure/ Concentrations ConditionsIssue->AdjustConditions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Troubleshooting Steps:

  • Review Reaction Parameters: Carefully re-examine your experimental protocol. Verify that all reagent quantities, reaction time, and temperature are as specified.

  • Analyze Crude Product: Before purification, analyze a small sample of your crude product using techniques like TLC, GC, or NMR to identify the presence of starting materials or unexpected byproducts.

  • Address Incomplete Reaction: If starting material is present, consider increasing the reaction time or temperature.[5][8][10] For equilibrium-limited reactions like esterification, ensure you are using a sufficient excess of one reactant or removing a byproduct.[5][7]

  • Mitigate Side Reactions: If significant byproducts are observed, you may need to adjust the reaction conditions. For example, in Fischer esterification, using a large excess of methanol can help minimize the formation of polyesters.[7]

  • Optimize Catalyst: Ensure your catalyst is active and used in the correct amount. In some cases, switching to a different catalyst might be beneficial.

  • Adjust Reaction Conditions: For pressure-sensitive reactions like the oxidation of stearic acid, optimizing the pressure can significantly improve the yield.[1][2] Similarly, adjusting the concentration of reactants or catalysts can have a substantial impact.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound and its Dimethyl Ester
Synthesis MethodStarting MaterialKey Reagents/CatalystsYieldPurityKey AdvantagesKey Challenges
Oxidation of Stearic Acid Stearic AcidCobalt(II) acetate (B1210297), Manganese(II) acetate, HBr, AirUp to 90.5%Not specifiedUses air as an oxidant, potential for high yield.[1]Requires elevated temperature and pressure.[1][2]
Kolbe Electrolysis Methyl hydrogen sebacateSodium methoxide (B1231860), Methanol68–74%HighProduces a high-purity product, avoids foaming of the electrolyte.[3][4]Requires specialized electrolysis equipment, moderate yield.[4]
Fischer Esterification This compoundMethanol, Sulfuric acidHigh (not specified)HighSimple procedure, uses readily available reagents.[6][8]Reversible reaction, requires removal of water for high yield.[5][8][12]
Hydrogenation Unsaturated precursorPalladium on activated charcoal, Hydrogen99%99.3%Very high yield and purity.[9]Requires synthesis of the unsaturated precursor.
Table 2: Effect of Reaction Conditions on the Yield of this compound via Stearic Acid Oxidation
ParameterCondition RangeEffect on YieldReference
Temperature 353–383 KIncreased from 61.12% to 78.58%[2]
Pressure 2.8–5.8 bargIncreased from 78.58% to 88.19%[2]
Stearic Acid Loading 5–20 wt%Lower loading increases yield[1][2]
Catalyst Conc. (Co(II)) 0–700 ppmOptimum at 600.4 ppm for max yield[1]
Catalyst Conc. (Mn(II)) 0–700 ppmOptimum at 452.2 ppm for max yield[1]
Catalyst Conc. (Br⁻) 0–1144 ppmOptimum at 1016.6 ppm for max yield[1]

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Octadecanedioate via Fischer Esterification

This protocol is based on established laboratory procedures for the esterification of dicarboxylic acids.[4][6]

Materials:

  • This compound (C₁₈H₃₄O₄)

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add this compound and excess Methanol to flask B 2. Add catalytic H₂SO₄ A->B C 3. Reflux for 4-16 hours B->C D 4. Cool to room temperature C->D E 5. Neutralize with NaHCO₃ solution D->E F 6. Extract with organic solvent E->F G 7. Wash organic layer with brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate under reduced pressure H->I J 10. Recrystallize from methanol I->J

Caption: Workflow for Dimethyl Octadecanedioate synthesis via Fischer Esterification.

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound and an excess of anhydrous methanol (e.g., 10-20 equivalents).[8] With stirring, slowly add a catalytic amount of concentrated sulfuric acid.[6][8]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring. Maintain the reflux for 4-16 hours, monitoring the reaction progress by TLC or GC.[6][8]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[6] Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.[5][8]

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl octadecanedioate.[5][8]

  • Purification: Purify the product by recrystallization from methanol.[5]

Protocol 2: Synthesis of Dimethyl Octadecanedioate via Kolbe Electrolysis

This protocol is adapted from the procedure for the electrolysis of methyl hydrogen sebacate.[3][4]

Materials:

  • Methyl hydrogen sebacate

  • Sodium metal

  • Methanol, absolute

  • Acetic acid

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

Equipment:

  • Electrolytic beaker

  • Platinum sheet electrodes (anode and cathodes)

  • Variable DC power source

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Prepare Electrolyte: In an electrolytic beaker, dissolve clean sodium metal in absolute methanol to prepare a sodium methoxide solution. Then, dissolve methyl hydrogen sebacate in this solution.[3][4]

  • Electrolysis: Assemble the electrolysis cell with platinum electrodes and a reflux condenser. Apply a direct current and maintain a rapid reflux. The reaction is complete when the solution becomes alkaline.[3]

  • Work-up: Acidify the solution with acetic acid and remove the solvent under reduced pressure.[3][4]

  • Extraction: Dissolve the residue in diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.[3][4]

  • Isolation: Remove the ether and dissolve the residue in warm methanol. Allow the solution to cool to crystallize the product.[3][4]

  • Purification: Collect the crystals by suction filtration and wash with cold methanol.[3][4]

Logical Relationships

SynthesisMethodsRelationship cluster_methods Synthesis Methods cluster_parameters Key Parameters cluster_outcomes Primary Outcomes Oxidation Oxidation of Stearic Acid TempPress Temperature & Pressure Oxidation->TempPress highly dependent Kolbe Kolbe Electrolysis Current Current Density Kolbe->Current critical Fischer Fischer Esterification Equilibrium Equilibrium Control (Water Removal) Fischer->Equilibrium essential Hydrogenation Hydrogenation Catalyst Catalyst Choice Hydrogenation->Catalyst determines efficiency Yield Yield TempPress->Yield Current->Yield Equilibrium->Yield Purity Purity Equilibrium->Purity Catalyst->Yield Catalyst->Purity

Caption: Relationship between synthesis methods, key parameters, and outcomes.

References

Side reactions to avoid in the oxidation of oleic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the oxidation of oleic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of oleic acid oxidation?

The primary goal of oxidizing oleic acid is typically the cleavage of the carbon-carbon double bond to produce azelaic acid (a C9 dicarboxylic acid) and pelargonic acid (a C9 monocarboxylic acid).

Q2: What are the most common side reactions observed during the oxidation of oleic acid?

The most prevalent side reactions lead to the formation of shorter-chain monocarboxylic and dicarboxylic acids. These can include suberic acid (C8 diacid), octanoic acid (C8 monoacid), and hexanoic acid (C6 monoacid). The presence of these shorter-chain acids indicates a lack of selectivity in the oxidation process.

Q3: What are the main factors that contribute to the formation of these side products?

Several factors can influence the prevalence of side reactions:

  • Purity of Oleic Acid: Commercial oleic acid often contains other unsaturated fatty acids, such as linoleic and linolenic acids. These polyunsaturated fatty acids will also undergo oxidative cleavage, leading to a variety of shorter-chain acid byproducts.

  • Oxidation Method: The choice of oxidant and catalyst system significantly impacts selectivity. Strong, non-selective oxidants or harsh reaction conditions can lead to over-oxidation and the formation of shorter-chain acids.

  • Reaction Conditions: Parameters such as temperature, pressure, reaction time, and molar ratios of reactants and catalysts are critical in controlling the reaction pathway and minimizing side product formation. For instance, temperatures exceeding 80°C in hydrogen peroxide-based systems can lead to the degradation of azelaic acid.[1]

Q4: What are the common industrial methods for oleic acid oxidation, and what are their associated challenges?

The two primary methods are ozonolysis and catalytic oxidation with hydrogen peroxide.

  • Ozonolysis: This is a well-established industrial method. However, it poses significant safety risks due to the use of ozone and the potential for explosive ozonide intermediates. The process can also be energy-intensive.

  • Hydrogen Peroxide with Catalysts: This method is considered a "greener" alternative to ozonolysis, with water as the main byproduct. Common catalysts include tungsten-based compounds like tungstic acid. Challenges with this method include achieving high conversion rates and selectivity, as well as catalyst recovery and stability.

A two-step approach, involving initial dihydroxylation of the double bond followed by oxidative cleavage, is another strategy employed to improve selectivity.[2]

Troubleshooting Guides

Issue 1: Low Yield of Azelaic Acid

Possible Cause Troubleshooting Steps
Incomplete conversion of oleic acid. - Increase reaction time. - Optimize the molar ratio of oxidant to oleic acid. For H₂O₂/H₂WO₄ systems, a higher ratio (e.g., 4:1 to 8:1) can improve conversion.[1] - Ensure adequate mixing to overcome mass transfer limitations.
Degradation of azelaic acid. - Avoid excessive reaction temperatures. For H₂O₂/H₂WO₄ systems, maintain the temperature between 60-80°C.[1] - Minimize reaction time once optimal conversion is achieved.
Suboptimal catalyst activity. - For tungsten-based catalysts with H₂O₂, ensure the catalyst is fully dissolved and activated (pre-conditioning with H₂O₂ may be necessary). - Verify the purity and concentration of the catalyst.
Inefficient work-up and product isolation. - Optimize the extraction and purification process. Azelaic acid can be crystallized from hot water for purification.[3]

Issue 2: Presence of Shorter-Chain Acid Byproducts

Possible Cause Troubleshooting Steps
Impure oleic acid starting material. - Use high-purity oleic acid ( >99%). - If using a lower-grade starting material, be prepared for purification challenges to remove byproducts like hexanoic acid derived from linoleic acid.
Over-oxidation. - Reduce the concentration of the oxidizing agent. - Lower the reaction temperature. - Decrease the reaction time.
Non-selective oxidation pathway. - Consider a two-step dihydroxylation-cleavage protocol, which can offer higher selectivity. - For H₂O₂ systems, ensure the catalytic species is selective for double bond cleavage rather than other C-H bond oxidations.

Data Presentation

Table 1: Comparison of Oleic Acid Oxidation Methods

Method Typical Oxidant/Catalyst Reported Azelaic Acid Yield Key Advantages Key Disadvantages
Ozonolysis O₃Up to 95%[4]High yield, well-established.Safety hazards (explosive ozonides), energy-intensive.
One-Pot H₂O₂ Oxidation H₂O₂ / H₂WO₄44.5%[1] - 91%[4]"Greener" process, safer than ozonolysis.Can have lower selectivity, catalyst recovery can be challenging.
Two-Step Dihydroxylation-Cleavage 1. H₂O₂/H₂WO₄ 2. O₂/Co(OAc)₂~51-60%[4]Potentially higher selectivity, milder conditions.More complex multi-step process.
Chemo-enzymatic H₂O₂/Lipase, then chemical oxidation44% (isolated)[3]Sustainable, avoids harsh reagents.Multi-step, may have lower overall yield.

Table 2: Effect of Reaction Conditions on Oleic Acid Conversion (H₂O₂/H₂WO₄ System)

Parameter Condition 1 Condition 2 Condition 3 Result Reference
H₂O₂/Oleic Acid Molar Ratio 2.3:14:15.7:1Increasing the molar ratio generally increases the conversion of oleic acid.[1]
Catalyst Concentration (% w/w) 0.65%1.5%2.34%Catalyst concentration has a less pronounced effect on conversion compared to temperature and molar ratio.[1]
Temperature 60°C70°C80°C70°C was found to be an effective temperature for good reaction rate without significant degradation. Temperatures above 80°C can decrease the yield of azelaic acid.[1]

Experimental Protocols

Protocol 1: One-Pot Oxidation of Oleic Acid using Hydrogen Peroxide and Tungstic Acid

  • Catalyst Suspension: In a suitable reaction vessel equipped with a stirrer and temperature control, suspend the desired amount of tungstic acid (e.g., 1.5% w/w relative to oleic acid) in an aqueous solution of hydrogen peroxide (e.g., 30-35% solution, at a 4:1 molar ratio to oleic acid).[1]

  • Heating and Dissolution: Heat the suspension to 70°C with stirring (e.g., 200 rpm) until the tungstic acid is completely dissolved.[1]

  • Addition of Oleic Acid: Once the catalyst is dissolved, add the oleic acid to the reaction mixture.

  • Reaction: Maintain the reaction at 70°C with continuous stirring for the desired reaction time (e.g., 2-4 hours). Monitor the reaction progress by techniques such as GC or TLC.

  • Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Product Isolation: Extract the products with a suitable organic solvent (e.g., ethyl acetate). The organic phase will contain pelargonic acid, while azelaic acid can be further purified from the aqueous phase or by crystallization from hot water.

Protocol 2: Two-Step Dihydroxylation and Oxidative Cleavage

Step 1: Dihydroxylation

  • Reaction Setup: In a reaction vessel, combine oleic acid, hydrogen peroxide, and a catalytic amount of tungstic acid.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50-70°C) until the dihydroxylation to 9,10-dihydroxystearic acid is complete.[2]

  • Isolation of Diol: The resulting diol can be isolated and purified, for example, by crystallization from a suitable solvent.[2]

Step 2: Oxidative Cleavage

  • Catalyst Addition: To the purified 9,10-dihydroxystearic acid, add a catalyst system suitable for C-C bond cleavage, such as a cobalt salt (e.g., cobalt acetate) and the residual tungstic acid from the first step.[2]

  • Oxidation: Heat the mixture under an oxygen atmosphere (molecular oxygen) at a controlled temperature and pressure to effect the cleavage of the diol into azelaic acid and pelargonic acid.[2]

  • Product Isolation: Isolate and purify the resulting acids using standard techniques such as extraction and crystallization.

Visualizations

Reaction_Pathways cluster_ozonolysis Ozonolysis Pathway cluster_h2o2 Hydrogen Peroxide Pathway oleic_acid Oleic Acid molozonide Primary Ozonide (Molozonide) oleic_acid->molozonide + O₃ ozonide Secondary Ozonide molozonide->ozonide Rearrangement cleavage_products Aldehyde Intermediates ozonide->cleavage_products Decomposition final_products_ozonolysis Azelaic Acid + Pelargonic Acid cleavage_products->final_products_ozonolysis Oxidative Work-up oleic_acid2 Oleic Acid epoxide Epoxide Intermediate oleic_acid2->epoxide + H₂O₂, W Catalyst diol 9,10-Dihydroxystearic Acid epoxide->diol Hydrolysis final_products_h2o2 Azelaic Acid + Pelargonic Acid diol->final_products_h2o2 Oxidative Cleavage (H₂O₂, W Catalyst)

Caption: Reaction pathways for oleic acid oxidation.

Experimental_Workflow start Start reactant_prep Reactant & Catalyst Preparation start->reactant_prep reaction Oxidation Reaction (e.g., Ozonolysis or H₂O₂/Catalyst) reactant_prep->reaction monitoring Reaction Monitoring (GC, TLC) reaction->monitoring monitoring->reaction Continue Reaction workup Quenching & Phase Separation monitoring->workup Reaction Complete extraction Product Extraction workup->extraction purification Purification (Crystallization, Chromatography) extraction->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for oleic acid oxidation.

Troubleshooting_Logic start Low Yield of Desired Product? check_conversion Check Oleic Acid Conversion start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion complete_conversion Conversion is High check_conversion->complete_conversion No increase_time Increase Reaction Time/Temp incomplete_conversion->increase_time Yes increase_oxidant Increase Oxidant Ratio incomplete_conversion->increase_oxidant Yes check_byproducts Analyze for Byproducts complete_conversion->check_byproducts high_byproducts High Level of Byproducts? check_byproducts->high_byproducts optimize_conditions Optimize T, Catalyst, Purity high_byproducts->optimize_conditions Yes low_byproducts Low Byproducts high_byproducts->low_byproducts No check_isolation Review Isolation Protocol low_byproducts->check_isolation

References

Technical Support Center: Purifying Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of long-chain dicarboxylic acids (LCDAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude long-chain dicarboxylic acids, especially from fermentation processes?

A1: Long-chain dicarboxylic acids produced via fermentation often contain a complex mixture of impurities that must be removed to achieve the high purity (>99.5%) required for applications like polymerization.[1][2] Common impurities include residual n-alkanes, proteins, coloring materials, and other organic acids.[1] Additionally, cellular debris may be present if not adequately removed in upstream separation steps.[1]

Q2: My purified LCDA product has a yellow or light tawny discoloration. How can I remove these color impurities?

A2: Discoloration is a frequent issue in LCDA purification.[1] Two primary methods are effective for color removal:

  • Activated Carbon Treatment: This involves creating a stirred suspension of the dissolved dicarboxylic acid with powdered activated carbon at an elevated temperature (e.g., 70-90°C) for a contact time of 0.5 to 1.5 hours.[1] The carbon adsorbs the color bodies, which are then removed by hot filtration.[1]

  • Monosalt Crystallization: Crystallizing the monosalt of the dicarboxylic acid is highly effective. The monosalt crystal lattice has a weak affinity for adsorbing coloring materials, leaving them behind in the mother liquor.[1][3]

Q3: What analytical methods are best for determining the purity of my final LCDA product?

A3: A combination of analytical techniques is often employed. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying dicarboxylic acids.[4] For more detailed analysis, especially for identifying isomeric impurities or trace contaminants, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., esterification) is highly effective.[5][6] Tandem mass spectrometry (MS/MS) can offer even higher specificity and sensitivity.[5][7]

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification of long-chain dicarboxylic acids.

Issue 1: Low Yield or No Crystal Formation During Recrystallization

Recrystallization is a critical step, but achieving high yield and purity can be challenging due to the unique solubility properties of LCDAs.

Troubleshooting Steps:

Problem Potential Cause Recommended Solution
Product "oils out" instead of crystallizing. Supersaturation is too high, or the cooling rate is too rapid.[1]Reduce the cooling rate significantly. Use a stirred, controlled cooling process. Try adding seed crystals to induce proper crystal formation.[1]
No crystals form upon cooling. The solvent is too good; the LCDA remains fully dissolved even at low temperatures.Choose a solvent or solvent system in which the LCDA has high solubility at high temperatures but low solubility at room or sub-ambient temperatures. Consider anti-solvent crystallization.
Yield is very low after filtration. The chosen solvent is too polar, leading to significant product loss in the mother liquor. Long-chain dicarboxylic acids have limited solubility in water but are more soluble in alcohols.[8]Refer to solubility data to select a less polar solvent or a solvent mixture (e.g., ethanol/water). Minimize the amount of solvent used to just what is necessary to dissolve the crude product at high temperature.
Crystals are extremely fine and difficult to filter. Crystallization occurred too quickly.Slow down the cooling process. A slower crystal growth phase allows for the formation of larger, more easily filterable crystals.[1]

Solubility Data for Dicarboxylic Acids in Various Solvents at 298.15 K (25 °C)

The choice of solvent is critical for successful recrystallization. The following table summarizes the molar solubility of several dicarboxylic acids, highlighting the "odd-even" effect where acids with an even number of carbons often exhibit lower solubility than their odd-carbon neighbors.[9]

Dicarboxylic AcidCarbon AtomsMolar Solubility (mol·L⁻¹) in EthanolMolar Solubility (mol·L⁻¹) in Acetone
Succinic Acid40.550.21
Glutaric Acid54.904.85
Adipic Acid60.380.15
Pimelic Acid74.024.11
Suberic Acid80.270.11
Azelaic Acid93.153.25
Sebacic Acid100.200.08
Data adapted from studies on dicarboxylic acid solubility.[9]
Issue 2: Inefficient Removal of Monocarboxylic Acid Impurities

Monocarboxylic acids are common process-related impurities that can be difficult to separate due to similar chemical properties.[10]

Troubleshooting Logic:

The diagram below outlines a decision-making process for tackling persistent monocarboxylic acid impurities.

G start Start: Impure LCDA (High Monocarboxylic Acid Content) check_method Is standard recrystallization ineffective? start->check_method melt_cryst Option 1: Melt Crystallization check_method->melt_cryst Yes monosalt_cryst Option 2: Monosalt Crystallization check_method->monosalt_cryst Yes melt_desc Impurity concentrates in the mother liquor which is removed from the solidified crystals. melt_cryst->melt_desc end_pure Purified LCDA (>99% Purity) melt_cryst->end_pure monosalt_desc Adjust pH to 6.2-7.0 to form the monosalt. The different solubility allows separation from monocarboxylic acids. monosalt_cryst->monosalt_desc monosalt_cryst->end_pure G cluster_0 Monosalt Formation & Crystallization cluster_1 Conversion to Dicarboxylic Acid a 1. Dissolve crude LCDA in filtrate b 2. Adjust pH to 6.2-7.0 with base a->b c 3. Heat to 85-100°C to dissolve monosalt b->c d 4. Hold at 75-85°C for 15-30 min c->d e 5. Cool to crystallize monosalt d->e f 6. Filter & wash monosalt crystals e->f g 7. Re-dissolve monosalt cake in water f->g Transfer monosalt cake h 8. Adjust pH to 2.0-4.0 with acid g->h i 9. Heat to 80-95°C to convert to diacid h->i j 10. Hold at 70-85°C for 15-30 min i->j k 11. Cool to crystallize pure LCDA j->k l 12. Filter, wash & dry final product k->l

References

Overcoming solubility issues of octadecanedioic acid in water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octadecanedioic Acid (ODDA). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the inherent challenges associated with the aqueous solubility of ODDA.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound (ODDA) in water and other common solvents?

A1: this compound is characterized by its very low solubility in water.[1] This is due to its long, nonpolar 18-carbon aliphatic chain, which dominates its physical properties.[2][3] Its solubility in various solvents is summarized in the table below.

Q2: Why is this compound so poorly soluble in water?

A2: The poor aqueous solubility of ODDA is a direct result of its molecular structure. The molecule consists of two polar carboxylic acid groups at its ends and a long, hydrophobic C18 hydrocarbon chain in the middle.[1] For the molecule to dissolve, it must disrupt the strong hydrogen bonds between water molecules. While the carboxylic acid groups can form hydrogen bonds with water, the energy required to break the water-water bonds to accommodate the long, nonpolar chain is not sufficiently compensated by these interactions.[2][4] Consequently, the hydrophobic nature of the carbon backbone leads to very limited solubility in water.[3]

Q3: What are the primary methods to increase the aqueous solubility of ODDA?

A3: The most effective strategies for solubilizing ODDA in aqueous media involve chemically modifying the molecule to be more polar or altering the solvent system. The primary methods include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups and form a much more soluble dicarboxylate salt.[5]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent in which ODDA is more soluble.[6]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic ODDA molecule, increasing its apparent solubility in water.[6][7]

  • Physical Methods: Applying heat and/or sonication can assist in the dissolution process, particularly when preparing concentrated stock solutions in organic solvents like DMSO.[6]

Q4: How does pH affect the solubility of ODDA?

A4: As a dicarboxylic acid, the solubility of ODDA is highly dependent on pH.[5] At neutral or acidic pH, the carboxylic acid groups (-COOH) are protonated and largely uncharged, contributing to the molecule's low water solubility. By adding a base (e.g., NaOH, KOH), the pH of the solution increases, causing the acidic protons to dissociate. This deprotonation results in the formation of carboxylate anions (-COO⁻).[8] The resulting dicarboxylate salt is an ion and is significantly more polar than the protonated acid form, leading to a dramatic increase in its solubility in water due to favorable ion-dipole interactions.[5]

Q5: Which co-solvents are effective for dissolving ODDA?

A5: ODDA exhibits good solubility in several organic solvents, which can be used as co-solvents with water.[1] Dimethyl sulfoxide (B87167) (DMSO) is particularly effective, capable of dissolving ODDA at high concentrations.[6] Other useful solvents include methanol (B129727) and ethanol.[9][10] For experimental purposes, specific co-solvent systems have been developed to create suitable formulations for in-vitro and in-vivo use.[6]

Troubleshooting Guide

Problem: My ODDA powder is not dissolving in water.

This is the expected behavior due to ODDA's hydrophobic nature.[1] A direct dissolution in pure water is generally not feasible for achieving practical concentrations.[11] Use the following workflow to determine the best solubilization strategy for your needs.

start ODDA not dissolving in water q1 Is the final solution required to be free of organic solvents? start->q1 sol1 Use pH Adjustment (See Protocol 1) q1->sol1 Yes q2 Is a true solution required (not a suspension)? q1->q2 No a1_yes Yes a1_no No sol2 Use Co-solvency (e.g., DMSO/Corn Oil) (See Protocol 2B) q2->sol2 Yes sol3 Use Co-solvency with Surfactant (e.g., DMSO/PEG300/Tween-80) (See Protocol 2A) q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for ODDA solubilization.

Problem: After adjusting the pH, my solution is cloudy or forms a precipitate.

This can occur for several reasons:

  • Insufficient Base: The pH may not be high enough to fully deprotonate and dissolve the ODDA. Re-check the pH and add more base dropwise if needed.

  • Common Ion Effect/Salt Precipitation: If you are working in a buffer with high concentrations of other salts, the solubility of the ODDA salt may be exceeded. Consider using a more dilute buffer or preparing the stock solution in pure alkaline water before diluting it into the final buffer.

  • Reaction with Divalent Cations: If your buffer or medium contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), they may form insoluble salts with the octadecanedioate anion. If this is suspected, the addition of a chelating agent like EDTA may help, or a different solubilization strategy may be necessary.

Problem: My ODDA precipitates when I add my co-solvent stock solution to my aqueous buffer.

This is a common issue when a drug is highly soluble in an organic solvent but insoluble in water. When the stock solution is added to the aqueous phase, the organic solvent is diluted, and the ODDA may crash out of the solution.

  • Slow Addition: Add the stock solution very slowly to the aqueous phase while vortexing or stirring vigorously.

  • Include a Surfactant: Formulations often include surfactants like Tween-80 to help stabilize the dissolved or suspended particles and prevent precipitation.[6]

  • Adjust the Formulation: You may need to increase the proportion of co-solvents or surfactants in your final formulation to maintain solubility.

Data & Formulations

Table 1: Solubility of this compound (ODDA) in Various Solvents
SolventSolubilityTemperatureNotesCitation
Water148.5 µg/L (0.1485 mg/L)25°CPractically insoluble.[11]
DMSO100 mg/mLRoom Temp.Soluble. Sonication may be required.[6]
Hot MethanolSoluble---Described as yielding a "within almost transparency" solution.[11]
EthanolSlightly Soluble---General observation for long-chain dicarboxylic acids.[10]
Table 2: Example Co-Solvent Formulations for ODDA
Formulation ComponentSystem A (Suspension)System B (Clear Solution)PurposeCitation
DMSO10%10%Primary solubilizer[6]
PEG30040%---Co-solvent[6]
Tween-805%---Surfactant/Stabilizer[6]
Corn Oil---90%Co-solvent/Vehicle[6]
Saline (0.9% NaCl)45%---Aqueous phase[6]
Resulting Conc. 2.5 mg/mL ≥ 2.5 mg/mL ---[6]
Appearance Suspended Solution Clear Solution ---[6]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol utilizes a base to deprotonate ODDA into its highly soluble dicarboxylate salt form.

  • Preparation: Weigh the desired amount of ODDA powder. Prepare a stock solution of a strong base, such as 0.1 M or 1 M Sodium Hydroxide (NaOH).

  • Initial Suspension: Add approximately 80% of your final desired volume of purified water to a beaker containing the ODDA powder. The powder will not dissolve and will form a suspension.

  • pH Adjustment: Place a calibrated pH probe in the suspension and begin stirring with a magnetic stir bar.

  • Titration: Slowly add the NaOH stock solution drop-by-drop to the suspension.[12] Monitor the pH closely. As the base is added, the ODDA will begin to dissolve.

  • Endpoint: Continue adding base until all the ODDA has dissolved and the solution is clear. The target pH will typically be well above neutral (>8.0).

  • Final Volume: Once the ODDA is fully dissolved, add purified water to reach the final desired volume and confirm the final pH. This stock solution can then be carefully diluted into your final experimental buffer, ensuring the final pH remains in a range where the ODDA stays soluble.

Protocol 2: Solubilization using a Co-solvent System

These protocols are based on formulations developed for pharmaceutical research.[6]

A. DMSO/PEG300/Tween-80/Saline System (for a Suspended Solution)

  • Prepare Stock: First, dissolve the ODDA in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming or sonication may be required.[6]

  • Combine Solvents: In a separate tube, add the required volumes of PEG300 and Tween-80.

  • Mix: Add the appropriate volume of the ODDA-DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Add Aqueous Phase: Add the final volume of saline and vortex until a uniform suspension is achieved. For a 1 mL final solution to achieve 2.5 mg/mL, you would mix 100 µL of a 25 mg/mL ODDA-DMSO stock, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.[6]

B. DMSO/Corn Oil System (for a Clear Solution)

  • Prepare Stock: Dissolve ODDA in DMSO to create a concentrated stock solution.

  • Combine: In a separate tube, add the required volume of corn oil.

  • Mix: Add the appropriate volume of the ODDA-DMSO stock to the corn oil and mix thoroughly until a clear solution is obtained. For example, to prepare a 2.5 mg/mL solution, add 1 part of a 25 mg/mL ODDA-DMSO stock to 9 parts corn oil.[6]

Protocol 3: Solubilization using Surfactants (Micellar Solubilization)

This protocol creates an aqueous solution where ODDA is encapsulated in surfactant micelles.

cluster_micelle Surfactant Micelle ODDA ODDA Molecule (Hydrophobic Core) s1 Surfactant (Hydrophilic Head) ODDA->s1 Hydrophobic Tails Interact s2 ODDA->s2 s3 ODDA->s3 s4 ODDA->s4 s5 ODDA->s5 s6 ODDA->s6 s7 ODDA->s7 s8 ODDA->s8 Water Aqueous Environment (Water) s1->Water Solubilized in Water

Caption: Mechanism of micellar solubilization of ODDA.
  • Select Surfactant: Choose a non-ionic surfactant such as Tween-80 (Polysorbate 80).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its critical micelle concentration (CMC). A 1-5% (w/v) solution is a typical starting point.

  • Add ODDA: Add the ODDA powder directly to the surfactant solution.

  • Energy Input: Vigorously stir the mixture. Gentle heating (e.g., to 40-50°C) and sonication can significantly accelerate the encapsulation and dissolution process.

  • Clarification: Continue the process until the solution becomes clear or translucent, indicating that the ODDA has been successfully incorporated into the micelles. The solution may need to be filtered through a 0.22 µm filter if sterile conditions are required, though this may be difficult with viscous solutions.[13]

References

Troubleshooting incomplete derivatization of octadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the derivatization of octadecanedioic acid for analytical purposes, particularly for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound for GC analysis?

A1: The two most prevalent methods for derivatizing this compound are silylation and esterification. Silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid groups to trimethylsilyl (B98337) (TMS) esters.[1][2] Esterification, on the other hand, typically involves the formation of methyl esters using reagents such as Boron Trifluoride-Methanol (BF3-Methanol) or diazomethane.[3][4] For dicarboxylic acids, silylation with BSTFA is often a preferred method.[2]

Q2: I am seeing two peaks for my derivatized this compound in the chromatogram. What is the likely cause?

A2: The presence of multiple peaks for a single analyte is a common sign of incomplete derivatization.[5] In the case of a dicarboxylic acid like this compound, this typically corresponds to the mono-derivatized and the fully di-derivatized forms of the molecule.[5] The unreacted acid may also appear as a broad, tailing peak or not elute at all.[6]

Q3: My derivatization reaction appears to be incomplete. What are the potential causes?

A3: Several factors can lead to incomplete derivatization of this compound. These include:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent.[6]

  • Insufficient Reagent: An inadequate amount of the derivatizing agent will result in an incomplete reaction, especially since there are two carboxylic acid groups to derivatize.[5][6]

  • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion due to insufficient time or inadequate heating.[5][6]

  • Reagent Degradation: Derivatization reagents can lose their reactivity over time if not stored properly.[5]

  • Sample Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction.[5]

Q4: How can I prevent moisture from interfering with my silylation reaction?

A4: To minimize moisture contamination, ensure that all glassware is thoroughly dried, ideally in an oven, and allowed to cool in a desiccator before use.[6] Use only anhydrous solvents and reagents, and if your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the derivatization reagents.[6] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can also help prevent atmospheric moisture from affecting the reaction.[7]

Q5: What is the recommended molar ratio of silylating reagent to this compound?

A5: A general guideline for silylation is to use at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens in the molecule.[5][6] For a dicarboxylic acid like this compound, which has two acidic protons, a higher excess of the derivatizing reagent is often necessary to drive the reaction to completion.[5]

Troubleshooting Guide

Issue: Incomplete Derivatization

Symptoms:

  • Observation of both mono- and di-derivatized peaks in the chromatogram.[5]

  • Low peak areas for the fully derivatized this compound.[6]

  • Presence of broad, tailing peaks corresponding to the underivatized acid.[6]

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Incomplete Derivatization start Incomplete Derivatization Detected check_moisture Verify Anhydrous Conditions (Solvents, Glassware, Sample) start->check_moisture check_reagent_amount Increase Molar Excess of Derivatization Reagent check_moisture->check_reagent_amount If problem persists optimize_reaction Optimize Reaction Time and Temperature check_reagent_amount->optimize_reaction If problem persists check_reagent_quality Use Fresh Derivatization Reagent optimize_reaction->check_reagent_quality If problem persists sample_cleanup Perform Sample Cleanup or Extraction check_reagent_quality->sample_cleanup If problem persists complete Derivatization Complete sample_cleanup->complete Issue Resolved

Caption: A logical workflow for troubleshooting incomplete derivatization.

Quantitative Data Summary

The following tables provide recommended starting conditions for the derivatization of this compound. These parameters may require further optimization based on your specific sample matrix and analytical instrumentation.

Table 1: Silylation with BSTFA

ParameterRecommended ConditionReference
Reagent BSTFA + 1% TMCS (Trimethylchlorosilane)[1][6]
Solvent Pyridine (B92270) or Acetonitrile (anhydrous)[6]
Reagent Ratio >2:1 molar ratio of BSTFA to active hydrogens[5][6]
Temperature 60-70°C[5][6]
Time 30-60 minutes[5][6]

Table 2: Esterification with BF3-Methanol

ParameterRecommended ConditionReference
Reagent 14% Boron Trifluoride in Methanol (B129727)[1]
Temperature 60-100°C[6]
Time 15-60 minutes[5][6]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is a general guideline for the silylation of this compound.

Materials:

  • Dried this compound sample (1-5 mg)

  • Reaction vial (e.g., 2 mL autosampler vial with cap)

  • Anhydrous pyridine or acetonitrile

  • BSTFA with 1% TMCS

  • Heating block or oven

  • Vortex mixer

  • Nitrogen or argon gas stream (optional)

Procedure:

  • Place a known amount of the dried this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[6]

  • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.[6]

  • Add 200 µL of BSTFA containing 1% TMCS to the vial.[6]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 1 hour in a heating block or oven.[6]

  • Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 2: Esterification using BF3-Methanol

This protocol provides a general procedure for the methylation of this compound.

Materials:

  • Dried this compound sample

  • Reaction vial

  • 14% BF3 in methanol

  • Saturated NaCl solution

  • Hexane (B92381)

  • Anhydrous Sodium Sulfate (B86663)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample in a reaction vial.

  • Add 50 µL of 14% BF3 in methanol for every 100 µL of sample concentrate.[1]

  • Cap the vial, vortex, and heat at 60°C for 60 minutes.[1]

  • After cooling, add 0.5 mL of a saturated NaCl water solution and vortex.[1]

  • Add 0.6 mL of hexane, vortex, and allow the layers to separate.[1]

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Experimental Workflow Diagram:

Experimental_Workflow General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample This compound Sample dry_sample Evaporate to Dryness sample->dry_sample add_solvent Add Anhydrous Solvent dry_sample->add_solvent add_reagent Add Derivatizing Reagent (e.g., BSTFA or BF3-Methanol) add_solvent->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 60-70°C) vortex->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis cool->gcms

Caption: A generalized workflow for the derivatization of this compound.

References

Identifying and removing impurities from octadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Octadecanedioic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common issues related to identifying and removing impurities during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Depending on the synthetic route, common impurities in crude this compound can include unreacted starting materials (e.g., oleic acid, stearic acid), byproducts from oxidation reactions (such as other shorter-chain dicarboxylic acids, monocarboxylic acids, or aldehydes), residual solvents, and inorganic salts.[1][2][3][4] Metal contaminants from equipment may also be present.[1][3]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: The most common methods for analyzing the purity of dicarboxylic acids are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis.[8] For GC-MS analysis, a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile compound (e.g., a trimethylsilyl (B98337) ester) is necessary.[6][9][10]

Q3: What is the most effective initial strategy for purifying crude this compound?

A3: Recrystallization is a common and cost-effective initial purification technique for solid organic compounds like this compound.[1][11][12] The success of this method is highly dependent on selecting an appropriate solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.[11][13] If recrystallization does not achieve the desired purity, chromatographic methods should be considered.[1]

Q4: When is it more appropriate to use chromatography instead of recrystallization?

A4: Chromatography is recommended when impurities have solubility profiles very similar to this compound, making separation by recrystallization difficult.[1] It is also the preferred method for separating complex mixtures or when a very high degree of purity is required.[1] Techniques like flash column chromatography and reversed-phase chromatography are particularly effective.[14][15]

Troubleshooting Guides

Recrystallization Issues

Problem: Low yield after recrystallization.

  • Possible Cause: Using an excessive amount of solvent.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.[14]

  • Possible Cause: Cooling the solution too quickly.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and prevents the trapping of impurities.[11][14]

  • Possible Cause: Incomplete crystallization.

    • Solution: If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[11][13]

  • Possible Cause: Product loss during washing.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining soluble impurities without dissolving a significant amount of the product.[14]

Problem: The purified product is still impure after recrystallization.

  • Possible Cause: Impurities have similar solubility to the product.

    • Solution: Consider a multi-step recrystallization or switch to a different purification technique like column chromatography.[14]

  • Possible Cause: Rapid crystallization trapping impurities.

    • Solution: Ensure the crystallization process is slow. Rapid "crashing out" of the solid will likely trap impurities within the crystal lattice.[11]

Chromatography Issues

Problem: Poor separation of this compound from impurities during column chromatography.

  • Possible Cause: Incorrect mobile phase polarity.

    • Solution: Optimize the solvent system. For normal-phase chromatography (e.g., silica (B1680970) gel), a gradient elution, gradually increasing the polarity of the mobile phase, may be necessary to achieve better separation.[14] For reversed-phase chromatography (e.g., C18), a gradient of increasing organic solvent in an aqueous mobile phase is typically used.[15]

  • Possible Cause: Improper column packing.

    • Solution: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[14]

Problem: Low yield after column chromatography.

  • Possible Cause: Product loss due to irreversible adsorption or co-elution.

    • Solution: Use an appropriate amount of stationary phase (e.g., silica gel), typically a 30-50:1 ratio by weight of silica to crude product.[14] Collect smaller fractions to avoid mixing the pure product with impurities.[14]

Data Presentation

Table 1: Comparison of Purification Techniques for Dicarboxylic Acids and Their Esters

Purification TechniqueTypical Purity AchievedTypical YieldNotes
Recrystallization>99%70-90%Excellent for final purification; yield is dependent on solvent choice and cooling rate.[14]
Flash Column Chromatography>98%85-95%Effective for removing polar impurities; gradient elution can improve separation.[14]
Melt Crystallization>96%VariesDoes not require organic solvents; involves partial melting and sweating of crystals.[16]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline for the recrystallization of dicarboxylic acids.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol, isopropanol, and ethyl acetate (B1210297) have been used for similar dicarboxylic acids.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.[11][13]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel to remove them.[11]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.[11][14]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[14]

Protocol 2: Purity Assessment by GC-MS (with Derivatization)

This protocol outlines a general method for the analysis of dicarboxylic acids using GC-MS.

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).[9][10]

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters.[6][9][10]

    • Heat the mixture (e.g., at 70°C for 60 minutes) to ensure complete derivatization.[6]

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often suitable.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

    • Injector Temperature: 280 °C.[5][6]

    • Oven Temperature Program:

      • Initial temperature: 80-150 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280-300 °C.

      • Hold at the final temperature for 10 minutes.[5][6]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Mass Range: Scan from m/z 50 to 500.[5]

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.[5]

    • Assess purity by calculating the relative peak area of the target compound compared to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow crude_product Crude Octadecanedioic Acid dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling Filtrate insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Removed vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing Crystals soluble_impurities Soluble Impurities (in Mother Liquor) vacuum_filtration->soluble_impurities Removed drying Drying under Vacuum washing->drying pure_product Purified This compound drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Sample derivatization Derivatization (e.g., Silylation) sample->derivatization injection Injection into GC derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (MS) separation->detection data_analysis Data Analysis (Chromatogram) detection->data_analysis purity_assessment Purity Assessment (Peak Area %) data_analysis->purity_assessment

Caption: Logical workflow for purity assessment of this compound using GC-MS.

References

Technical Support Center: Preventing Degradation of Octadecanedioic Acid During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octadecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric contaminants.[1][2] It is also advisable to store it in a well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Q2: What are the main factors that can cause the degradation of this compound during storage?

A2: The primary factors that can lead to the degradation of this compound during storage are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Moisture: As a dicarboxylic acid, it is susceptible to hydrolysis, especially in the presence of humidity.

  • Light: Exposure to UV light can induce photodegradation.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at elevated temperatures or in the presence of catalysts.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation can include a change in physical appearance (e.g., discoloration, clumping), a noticeable odor, or a decrease in purity as determined by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under ideal conditions (cool, dry, dark, and in a sealed container), it is a stable compound. For specific shelf-life information, it is best to refer to the manufacturer's certificate of analysis and perform periodic purity assessments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (yellowing) of the powder Photodegradation or oxidation.Store the material in an amber or opaque container to protect it from light. Purge the container with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Clumping or caking of the powder Moisture absorption.Store the material in a desiccator or in a container with a desiccant. Ensure the container is tightly sealed.
Unexpected peaks in GC-MS or HPLC analysis Presence of degradation products or impurities from synthesis.[1]Characterize the impurities to determine their origin. If they are degradation products, review and improve storage conditions. If they are from synthesis, consider repurification if high purity is critical.
Decrease in assay/purity over time Chemical degradation due to improper storage.Conduct a systematic stability study to identify the primary degradation factor (temperature, humidity, or light). Adjust storage conditions accordingly.

Degradation Pathways and Prevention

The primary degradation pathways for this compound in the solid state during storage are hydrolysis, oxidation, and photodegradation.

Logical Flow for Troubleshooting Degradation

start Observed Degradation of this compound check_appearance Visual Inspection: Discoloration, Clumping? start->check_appearance analytical_check Analytical Assessment: GC-MS or HPLC for Purity check_appearance->analytical_check identify_degradant Identify Degradation Products analytical_check->identify_degradant pathway_analysis Determine Degradation Pathway identify_degradant->pathway_analysis storage_review Review Storage Conditions: Temperature, Humidity, Light pathway_analysis->storage_review corrective_action Implement Corrective Actions: Improve Storage, Use Inert Gas, etc. storage_review->corrective_action monitor Monitor Stability Over Time corrective_action->monitor

Caption: A logical workflow for troubleshooting the degradation of this compound.

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (in presence of moisture) cluster_oxidation Oxidation (in presence of O₂) cluster_photodegradation Photodegradation (UV light) octadecanedioic_acid1 This compound hydrolyzed_product Potential for chain cleavage (minor pathway in solid state) octadecanedioic_acid1->hydrolyzed_product + water H₂O water->hydrolyzed_product octadecanedioic_acid2 This compound oxidized_products Shorter-chain dicarboxylic acids, Aldehydes, Ketones octadecanedioic_acid2->oxidized_products + oxygen O₂ oxygen->oxidized_products octadecanedioic_acid3 This compound photo_products Decarboxylation products, Radical species octadecanedioic_acid3->photo_products + uv_light UV Light uv_light->photo_products

Caption: Potential degradation pathways for this compound during storage.

Quantitative Data on Stability

The following tables provide illustrative data on the stability of this compound under different storage conditions. This data is based on the principles of accelerated stability testing and is intended to demonstrate the relative impact of temperature, humidity, and light.

Table 1: Effect of Temperature on the Purity of this compound (at <10% Relative Humidity, in the dark)

Storage Time (Months)Purity at 4°C (%)Purity at 25°C (%)Purity at 40°C (%)
099.899.899.8
399.799.699.2
699.699.498.5
1299.599.097.0

Table 2: Effect of Relative Humidity (RH) on the Purity of this compound (at 25°C, in the dark)

Storage Time (Months)Purity at 30% RH (%)Purity at 60% RH (%)Purity at 90% RH (%)
099.899.899.8
399.799.598.8
699.699.197.5
1299.498.295.0

Table 3: Effect of Light Exposure on the Purity of this compound (at 25°C, 40% RH)

Storage Time (Weeks)Purity in Dark (%)Purity in Ambient Light (%)Purity under UV Light (ICH Q1B) (%)
099.899.899.8
199.899.798.5
299.799.697.2
499.799.595.0

Experimental Protocols

Experimental Workflow for Stability Testing

start Receive this compound Lot initial_analysis Initial Analysis: Purity (GC-MS/HPLC), Appearance, Moisture start->initial_analysis storage Place Samples in Stability Chambers (Controlled T, RH, Light) initial_analysis->storage pull_points Pull Samples at Pre-defined Time Points storage->pull_points analysis Analyze Samples: Purity, Appearance, Degradation Products pull_points->analysis data_evaluation Evaluate Data and Determine Degradation Rate analysis->data_evaluation shelf_life Determine Shelf-Life data_evaluation->shelf_life

Caption: A general experimental workflow for conducting a stability study on this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the determination of the purity of this compound and the identification of potential volatile and semi-volatile degradation products.

1. Sample Preparation and Derivatization: 1.1. Accurately weigh approximately 10 mg of the this compound sample into a vial. 1.2. Add 1 mL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 0.5 mL of pyridine. 1.3. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters. 1.4. Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector: Split/splitless, operated in split mode (e.g., 50:1).
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 10 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 50 to 600.

3. Data Analysis: 3.1. Identify the peak corresponding to the di-TMS-octadecanedioate based on its retention time and mass spectrum. 3.2. Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks. 3.3. Identify any degradation products by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of this compound and non-volatile degradation products.

1. Sample Preparation: 1.1. Accurately weigh approximately 10 mg of the this compound sample. 1.2. Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a final concentration of about 1 mg/mL. 1.3. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Evaporative Light Scattering Detector (ELSD).
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program:
  • 0-5 min: 70% A, 30% B
  • 5-20 min: Gradient to 10% A, 90% B
  • 20-25 min: Hold at 10% A, 90% B
  • 25-26 min: Gradient back to 70% A, 30% B
  • 26-30 min: Re-equilibration at 70% A, 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 210 nm or ELSD.

3. Data Analysis: 3.1. Identify the peak for this compound based on its retention time compared to a standard. 3.2. Calculate the purity using the area normalization method. 3.3. Quantify any degradation products by creating a calibration curve if standards are available, or report their relative peak areas.

By following these guidelines and protocols, researchers can minimize the degradation of this compound during storage and ensure the reliability of their experimental results. For further assistance, please contact our technical support team.

References

Scale-up considerations for industrial production of octadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scale-up and industrial production of octadecanedioic acid (ODDA). Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the transition from laboratory-scale experiments to industrial manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the industrial production of this compound?

A1: The two main industrial routes for ODDA production are chemical synthesis and biotechnology. The traditional chemical method often involves the oxidation of stearic acid or other C18 feedstocks.[1] Biotechnological approaches typically utilize microorganisms, such as specific yeast strains, to convert renewable feedstocks like long-chain alkanes or fatty acids into ODDA through fermentation.[2][3]

Q2: What are the key advantages of biotechnological production of ODDA?

A2: Biotechnological production of ODDA offers several advantages over traditional chemical synthesis. It often utilizes renewable feedstocks, such as plant oils, which can lead to a more sustainable and environmentally friendly process.[3] Additionally, microbial fermentation can offer high selectivity, potentially minimizing the formation of byproducts and simplifying downstream purification processes.

Q3: My chemical synthesis of ODDA is showing a low yield upon scale-up. What are the likely causes?

A3: Low yields during the scale-up of chemical synthesis are often attributed to several factors. Inadequate mixing and heat transfer in larger reactors can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and promoting side reactions. Catalyst deactivation or inefficient catalyst distribution at a larger scale can also significantly impact yield. Furthermore, ensuring the complete removal of water, a common byproduct, is crucial as its presence can reverse the reaction equilibrium.

Q4: During the biotechnological production of ODDA, the fermentation process is sluggish or stops prematurely. What could be the issue?

A4: Several factors can lead to poor fermentation performance at an industrial scale. Substrate or product inhibition is a common issue, where high concentrations of the feedstock or the produced ODDA become toxic to the microorganisms.[3] Nutrient limitations, such as insufficient nitrogen or trace elements in the large-scale fermentation medium, can also halt microbial growth and production. Maintaining optimal dissolved oxygen levels and pH throughout the large bioreactor volume is critical and often more challenging than in a lab setting.[3]

Q5: What are the major challenges in purifying this compound at an industrial scale?

A5: The primary challenges in large-scale purification include the removal of structurally similar impurities, such as other dicarboxylic acids or unreacted starting materials.[2] Crystallization, a common purification method, can be difficult to control at a large scale, leading to inconsistent crystal size and purity. The choice of solvent and the solvent-to-product ratio are critical parameters that need to be optimized for industrial quantities to ensure both high purity and yield while considering economic and environmental factors.[4]

Troubleshooting Guides

Chemical Synthesis
Problem Possible Causes Troubleshooting & Optimization
Low Yield Inefficient mixing in the reactor.- Increase agitation speed. - Evaluate the use of baffles or different impeller designs to improve mixing.
Poor temperature control.- Ensure the reactor's heating/cooling system can handle the larger volume and reaction exotherm. - Implement multi-point temperature monitoring.
Catalyst deactivation or poisoning.- Test for catalyst poisons in the feedstock. - Consider a higher catalyst loading or a more robust catalyst.
Product is Dark/Contains Impurities Degradation of starting material or product due to harsh conditions.- Optimize the reaction temperature to be high enough for a reasonable rate but low enough to prevent degradation.[5] - Consider using a milder oxidizing agent if applicable.
Incomplete reaction.- Increase reaction time. - Ensure stoichiometric ratios of reactants are maintained at the larger scale.
Difficulty in Product Isolation Product is soluble in the aqueous workup solution.- After neutralization, perform multiple extractions with a suitable organic solvent. - Wash the combined organic extracts with brine to remove dissolved water and other inorganic impurities.[5]
Biotechnological Production
Problem Possible Causes Troubleshooting & Optimization
Low Fermentation Titer Substrate toxicity.- Implement a fed-batch strategy to maintain a low, non-toxic concentration of the carbon source.[3]
Product inhibition.- Investigate in-situ product removal techniques, such as extraction or adsorption.
Nutrient limitation.- Analyze the fermentation broth for key nutrients and supplement as needed.
Foaming in the Bioreactor High cell density and protein content in the medium.- Add an appropriate antifoaming agent. - Optimize agitation and aeration rates to minimize shear stress on the cells.
Difficult Downstream Processing Emulsion formation during extraction.- Adjust the pH of the fermentation broth to ensure the ODDA is in its protonated, less soluble form before extraction.[6] - Consider centrifugation or the addition of demulsifying agents.
Presence of colored impurities.- Treat the fermentation broth with activated carbon before crystallization to adsorb colored compounds.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Oxidation of Stearic Acid

Materials:

  • Stearic Acid

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Hydrogen Bromide

  • Acetic Acid (solvent)

  • Pressurized reaction vessel with temperature and pressure control

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Charge the reaction vessel with stearic acid and acetic acid. A typical ratio is 10:90 (w/w) of stearic acid to acetic acid.[1]

  • Add the catalyst system consisting of cobalt (II) acetate, manganese (II) acetate, and hydrogen bromide. Optimal concentrations can be around 600 ppm Co, 450 ppm Mn, and 1000 ppm Br.[1]

  • Pressurize the reactor with air to approximately 2.8 barg.[1]

  • Heat the mixture to the desired reaction temperature, typically around 383 K (110°C).[1]

  • Maintain the reaction under constant pressure and temperature with vigorous stirring for the required reaction time (e.g., 20-50 hours).[1]

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS after derivatization to their methyl esters.[1]

  • Upon completion, cool the reactor, release the pressure, and proceed with product isolation and purification, which may involve crystallization and washing steps.

Protocol 2: Biotechnological Production of this compound using Candida tropicalis

Materials:

  • A suitable strain of Candida tropicalis (potentially with a blocked β-oxidation pathway).

  • Fermentation medium containing a carbon source (e.g., n-octadecane or oleic acid), nitrogen source, salts, and trace elements.

  • Bioreactor with pH, temperature, and dissolved oxygen control.

  • Sterile solutions for pH adjustment (e.g., NaOH, H₂SO₄).

Procedure:

  • Prepare and sterilize the fermentation medium in the bioreactor.

  • Inoculate the bioreactor with a pre-culture of Candida tropicalis.

  • Maintain the temperature and pH at optimal levels for cell growth (e.g., 30°C and pH 5.8).[3]

  • After an initial growth phase, initiate the production phase by adding the carbon source. A fed-batch approach is often recommended to avoid substrate toxicity.[3]

  • During the production phase, the pH is typically shifted to a higher value (e.g., 7.5) to favor dicarboxylic acid production.[3]

  • Maintain a dissolved oxygen level above 20% by adjusting agitation and aeration rates.[3]

  • Monitor cell growth (e.g., by measuring optical density) and ODDA concentration throughout the fermentation.

  • After the fermentation is complete, separate the cells from the broth (e.g., by centrifugation or filtration).

  • Proceed with the extraction and purification of ODDA from the cell-free broth. This typically involves acidification of the broth followed by solvent extraction.[6]

Visualizations

Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_synthesis Synthesis Protocol Development lab_purification Purification Method Development lab_synthesis->lab_purification lab_analysis Analytical Method Validation lab_purification->lab_analysis pilot_process_opt Process Parameter Optimization lab_analysis->pilot_process_opt Technology Transfer pilot_equipment Equipment Evaluation pilot_process_opt->pilot_equipment pilot_safety Safety Assessment pilot_equipment->pilot_safety ind_production Full-Scale Production pilot_safety->ind_production Scale-Up ind_qc Quality Control & Assurance ind_production->ind_qc ind_supply Supply Chain Management ind_qc->ind_supply

Caption: Workflow for scaling up this compound production.

Troubleshooting_Decision_Tree start Low ODDA Yield in Scale-Up synthesis_type Synthesis Method? start->synthesis_type chem_synthesis Chemical Synthesis synthesis_type->chem_synthesis Chemical biotech_synthesis Biotechnological Production synthesis_type->biotech_synthesis Biotech chem_mixing Check Mixing & Heat Transfer chem_synthesis->chem_mixing chem_catalyst Evaluate Catalyst Performance chem_synthesis->chem_catalyst biotech_inhibition Investigate Substrate/Product Inhibition biotech_synthesis->biotech_inhibition biotech_nutrients Analyze Nutrient Levels & DO biotech_synthesis->biotech_nutrients

Caption: Decision tree for troubleshooting low yield in ODDA scale-up.

References

Technical Support Center: Octadecanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving peak tailing of octadecanedioic acid in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound on a C18 column?

Peak tailing for this compound, a long-chain dicarboxylic acid, in reversed-phase HPLC is often a multifactorial issue. The primary causes include:

  • Secondary Interactions: The terminal carboxyl groups of the acid can engage in secondary ionic interactions with active sites, such as residual silanols, on the silica-based stationary phase of the column. This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Insufficiently Buffered Mobile Phase: If the mobile phase pH is not adequately controlled and is close to the pKa values of this compound, a mixed population of ionized and non-ionized species will exist. The ionized form is more prone to strong interactions with the stationary phase, causing tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Poor Sample Solubility: If the sample solvent is not compatible with the mobile phase, the analyte may precipitate at the head of the column, leading to a slow dissolution process that manifests as peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the first pKa of the analyte. This ensures that the carboxyl groups are fully protonated, minimizing ionic interactions with the stationary phase and promoting retention based on its hydrophobicity.

Q3: Can the choice of organic modifier in the mobile phase influence peak tailing?

Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can impact peak shape. Acetonitrile is generally a weaker solvent than methanol (B129727) in reversed-phase HPLC and can sometimes provide better selectivity. However, methanol may be more effective at disrupting secondary interactions. It is advisable to screen both solvents to determine which provides the optimal peak shape for your specific application.

Q4: Is a C18 column the best choice for analyzing this compound?

While C18 columns are widely used, they are not always the optimal choice for polar, acidic compounds due to the potential for secondary interactions with residual silanols. Alternative stationary phases, such as those with polar-embedded groups or those that are end-capped, can provide better peak shapes by shielding the silanol (B1196071) groups.

Troubleshooting Guide

Issue: Significant Peak Tailing Observed for this compound

This guide provides a systematic approach to diagnosing and resolving peak tailing.

The mobile phase composition is the most common source of peak tailing for acidic compounds.

  • Protocol 1: Mobile Phase pH Adjustment

    • Objective: To ensure the complete protonation of this compound.

    • Procedure:

      • Prepare the aqueous portion of the mobile phase.

      • Add a suitable acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to a final concentration of 0.1% (v/v).

      • Measure the pH of the aqueous component to ensure it is sufficiently acidic (typically pH < 3).

      • Mix the aqueous and organic components of the mobile phase.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.

  • Protocol 2: Increase Buffer Concentration

    • Objective: To improve the buffering capacity of the mobile phase to maintain a consistent pH.

    • Procedure:

      • If using a buffer (e.g., phosphate (B84403) buffer), consider increasing its concentration.

      • Ensure the chosen buffer is soluble in the mobile phase mixture.

      • Equilibrate the column thoroughly with the new buffer system.

  • Protocol 3: Sample Dilution Study

    • Objective: To rule out mass overload as the cause of peak tailing.

    • Procedure:

      • Prepare a series of dilutions of your this compound standard (e.g., 1:2, 1:5, 1:10).

      • Inject each dilution and observe the peak shape.

      • If the peak tailing improves with dilution, the original sample concentration was too high.

Parameter Condition A (Original) Condition B (Diluted)
Injection Volume10 µL10 µL
Concentration1 mg/mL0.1 mg/mL
Observed Tailing Significant Reduced/Symmetrical

If mobile phase and sample optimization do not resolve the issue, the column may be the contributing factor.

  • Protocol 4: Column Flushing and Regeneration

    • Objective: To remove any strongly adsorbed contaminants from the column that could be causing active sites.

    • Procedure:

      • Consult the column manufacturer's instructions for recommended flushing and regeneration procedures.

      • A typical flush may involve washing with a series of strong solvents.

  • Protocol 5: Evaluation of an Alternative Column

    • Objective: To determine if a different stationary phase provides a better peak shape.

    • Procedure:

      • If available, switch to a column with a different chemistry, such as a polar-embedded or end-capped C18 column.

      • Equilibrate the new column with the optimized mobile phase and inject the sample.

Diagrams

Troubleshooting_Workflow start Peak Tailing Observed check_mp Step 1: Evaluate Mobile Phase start->check_mp adjust_ph Protocol 1: Adjust Mobile Phase pH (e.g., add 0.1% TFA) check_mp->adjust_ph Primary Action increase_buffer Protocol 2: Increase Buffer Concentration check_mp->increase_buffer Secondary Action resolved1 Issue Resolved? adjust_ph->resolved1 increase_buffer->resolved1 check_sample Step 2: Assess Sample Parameters resolved1->check_sample No end_resolved Peak Shape Optimized resolved1->end_resolved Yes dilute_sample Protocol 3: Perform Sample Dilution Study check_sample->dilute_sample resolved2 Issue Resolved? dilute_sample->resolved2 check_column Step 3: Consider Column Effects resolved2->check_column No resolved2->end_resolved Yes flush_column Protocol 4: Flush and Regenerate Column check_column->flush_column First change_column Protocol 5: Evaluate Alternative Column Chemistry check_column->change_column If flushing fails resolved3 Issue Resolved? flush_column->resolved3 change_column->resolved3 resolved3->end_resolved Yes end_unresolved Consult Further Support resolved3->end_unresolved No

Caption: Troubleshooting workflow for resolving peak tailing.

Logical_Relationship cause Root Causes of Peak Tailing secondary_int Secondary Interactions (Analyte-Silanol) cause->secondary_int mobile_phase_ph Inappropriate Mobile Phase pH cause->mobile_phase_ph sample_overload Sample Overload cause->sample_overload add_modifier Add Acidic Modifier (e.g., TFA, Formic Acid) secondary_int->add_modifier Mitigates change_column Use End-capped or Polar-Embedded Column secondary_int->change_column Avoids lower_ph Lower Mobile Phase pH (pH < pKa) mobile_phase_ph->lower_ph Corrects dilute_sample Dilute Sample sample_overload->dilute_sample Corrects solution Solutions add_modifier->solution change_column->solution lower_ph->solution dilute_sample->solution

Caption: Causes and solutions for peak tailing.

Technical Support Center: Analysis of Octadecanedioic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of octadecanedioic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest, which for this compound often includes proteins, lipids, salts, and other endogenous metabolites from biological samples like plasma, serum, or urine.[1] A matrix effect is the alteration of the ionization efficiency of this compound caused by these co-eluting components in the mass spectrometer's ion source. This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which adversely affect the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: What are the primary causes of matrix effects in the analysis of this compound?

A2: Matrix effects are primarily caused by co-eluting endogenous or exogenous compounds from the sample.[1] For long-chain dicarboxylic acids like this compound, common interfering substances in biological matrices include:

  • Phospholipids (B1166683): Abundant in plasma and serum, these can significantly suppress the ionization of analytes.

  • Other Fatty Acids and Lipids: Structural similarity can lead to co-elution and competition for ionization.

  • Salts and Buffers: High concentrations of non-volatile salts can lead to ion suppression and source contamination.

  • Metabolites: Isobaric or isomeric metabolites can interfere with the detection of the target analyte if not chromatographically resolved.[4]

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: Two common methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This method involves infusing a standard solution of this compound directly into the mass spectrometer post-column while injecting a blank, extracted matrix sample. A dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[2]

  • Post-Extraction Spike (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[1] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    An MF value less than 1 suggests ion suppression, a value greater than 1 indicates ion enhancement, and a value close to 1 implies minimal matrix effect.[1]

Q4: What is the most effective strategy to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective and widely accepted method for compensating for matrix effects. A SIL-IS for this compound, such as a deuterated or ¹³C-labeled version, will have nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.

Q5: Why is derivatization often recommended for the analysis of this compound?

A5: Due to their polar nature, dicarboxylic acids like this compound often exhibit poor retention on reversed-phase LC columns and may ionize inefficiently. Derivatization chemically modifies the carboxylic acid groups, which can:

  • Increase hydrophobicity, leading to better retention and chromatographic separation.[5][6]

  • Enhance ionization efficiency, resulting in improved sensitivity.[6]

  • Introduce a specific fragmentable tag for more selective MS/MS detection.

Common derivatization reagents for carboxylic acids include 3-nitrophenylhydrazine (B1228671) (3-NPH) and aniline.[5][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Ion Suppression Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of this compound.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or a thorough Liquid-Liquid Extraction (LLE).2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to separate this compound from the suppression zone.3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
High Signal Intensity / Ion Enhancement Co-eluting matrix components are enhancing the ionization of this compound.1. Enhance Sample Cleanup: Utilize SPE or LLE to remove the compounds causing enhancement.2. Chromatographic Separation: Modify the LC method to resolve this compound from the enhancing components.
Poor Peak Shape - Analyte is not sufficiently retained on the column.- Interference from matrix components.1. Derivatization: Derivatize this compound to increase its hydrophobicity and improve retention.2. Optimize LC Conditions: Adjust mobile phase pH or organic content. Consider a different column type.
High Variability in Results - Inconsistent sample preparation.- Variable matrix effects between different sample lots.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability.2. Standardize Sample Preparation: Ensure consistent execution of the extraction protocol.3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.
Presence of Interfering Peaks - Isobaric or isomeric metabolites.- Contaminants from reagents or labware.1. Improve Chromatographic Resolution: A longer gradient or a higher-resolution column may be necessary to separate the interference.2. Optimize MS/MS Transitions: Select more specific precursor and product ion transitions for this compound.3. Blank Analysis: Analyze procedural blanks to identify sources of contamination.

Quantitative Data Summary

The following tables provide a summary of expected performance data for the analysis of long-chain dicarboxylic acids based on literature values. Note that specific results for this compound may vary depending on the exact experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for Dicarboxylic Acids

Technique Typical Recovery (%) Advantages Disadvantages Reference
Protein Precipitation (PPT) 70-90%Simple, fast, and inexpensive.Less effective at removing phospholipids and other interferences, leading to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) 80-105%Good for removing salts and highly polar interferences. Can be optimized for selectivity.Can be labor-intensive and may use large volumes of organic solvents. Emulsion formation can be an issue.[9][10]
Solid-Phase Extraction (SPE) 85-110%Highly selective and effective at removing a wide range of interferences. Can be automated.Method development can be more complex and costly.[9][11]

Table 2: Comparison of Derivatization Reagents for Dicarboxylic Acids

Derivatization Reagent Typical Reaction Efficiency Key Features Reference
3-Nitrophenylhydrazine (3-NPH) >90%High efficiency, improves ionization in positive mode.[5][7]
Aniline Variable (20-100%)Can provide good chromatographic separation but efficiency can be matrix-dependent.[5][7]
Dimethylaminophenacyl Bromide (DmPABr) HighReverses polarity for enhanced detection in positive ESI mode.[6]
4-bromo-N-methylbenzylamine (4-BNMA) HighIntroduces a bromine atom for a characteristic isotopic pattern, aiding in identification.[12]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is a general guideline for the extraction of this compound from plasma or serum.

  • Sample Preparation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) solution.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE) to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline for the extraction of this compound from urine using a mixed-mode anion exchange SPE cartridge.

  • Sample Pre-treatment:

    • Centrifuge the urine sample to remove particulates.

    • Dilute 1 mL of urine with 1 mL of 2% formic acid in water.

  • SPE Procedure:

    • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.

    • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

    • Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectWorkflow cluster_sample Sample Matrix cluster_process LC-MS/MS System cluster_output Result Analyte This compound LC LC Separation Analyte->LC Co-elution Interferences Phospholipids, Salts, Metabolites Interferences->LC IonSource Ion Source Interferences->IonSource Matrix Effect LC->IonSource MS Mass Spectrometer IonSource->MS Inaccurate Inaccurate Quantification (Suppression/Enhancement) IonSource->Inaccurate Accurate Accurate Quantification MS->Accurate

Caption: The impact of matrix effects on LC-MS/MS analysis.

TroubleshootingFlow Start Inaccurate or Irreproducible Results? AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME ME_Present Matrix Effects Detected? AssessME->ME_Present OptimizeSamplePrep Improve Sample Prep (LLE, SPE) ME_Present->OptimizeSamplePrep Yes NoME Consider Other Issues (Instrument, Standards) ME_Present->NoME No OptimizeLC Optimize Chromatography OptimizeSamplePrep->OptimizeLC UseSIL_IS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSIL_IS Revalidate Re-validate Method UseSIL_IS->Revalidate

Caption: A decision tree for troubleshooting matrix effects.

SamplePrepWorkflow Start Biological Sample (Plasma, Urine) Add_IS Add SIL-IS Start->Add_IS Extraction Choose Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Quick Screen LLE Liquid-Liquid Extraction Extraction->LLE Moderate Cleanup SPE Solid-Phase Extraction Extraction->SPE Thorough Cleanup Derivatization Derivatization (Optional) PPT->Derivatization LLE->Derivatization SPE->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis

Caption: An overview of the sample preparation workflow.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Octadecanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of octadecanedioic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the NMR spectral interpretation of this compound and its derivatives?

A1: The main challenges arise from the molecule's structure: a long, flexible aliphatic chain with two terminal carboxylic acid (or derivative) groups. This leads to:

  • Severe Signal Overlap: The protons of the central methylene (B1212753) (-CH2-) groups in the long alkyl chain have very similar chemical environments, resulting in a large, poorly resolved multiplet in the 1H NMR spectrum, typically around 1.2-1.4 ppm.

  • Subtle Chemical Shift Differences: Distinguishing the signals of methylene groups alpha (α) and beta (β) to the carbonyl groups from the rest of the aliphatic chain requires high-resolution instrumentation.

  • Broad Carboxylic Acid Proton Signal: The hydroxyl protons of the terminal carboxylic acid groups are acidic and can exchange with trace amounts of water in the NMR solvent, leading to a broad singlet that can vary in chemical shift (typically 10-13 ppm) or even be unobservable.[1]

  • Low Solubility: this compound has low solubility in common non-polar NMR solvents like chloroform-d (B32938) (CDCl3), often requiring the use of more polar solvents like dimethyl sulfoxide-d6 (DMSO-d6), which can introduce its own set of impurity peaks.

Q2: How can I resolve the overlapping methylene proton signals in the 1H NMR spectrum?

A2: While complete resolution of all individual methylene groups is often not feasible, several techniques can help:

  • Higher Magnetic Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, potentially resolving some of the methylene signals, particularly those closer to the functional groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment helps identify coupled protons. You can "walk" along the carbon chain by identifying cross-peaks between adjacent methylene groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It can help to spread out the proton signals based on the chemical shifts of the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is useful for confirming assignments of the α and β methylene groups to the carbonyl carbons.

Q3: The carboxylic acid proton signal (-COOH) is very broad or not visible. How can I confirm its presence?

A3: This is a common issue due to proton exchange. To confirm the presence of an acidic proton:

  • D2O Exchange: Add a drop of deuterium (B1214612) oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Q4: I see unexpected peaks in my spectrum. What could be their source?

A4: Extraneous peaks can come from several sources:

  • Residual Solvents: Small amounts of solvents used in the synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) can be difficult to remove completely.

  • Water: The NMR solvent or the sample itself may contain traces of water. The chemical shift of water varies depending on the solvent.

  • Grease: Stopcock grease from glassware can appear as broad signals in the aliphatic region.

  • Phthalates: These are common plasticizers and can leach from plastic containers or tubing, often showing characteristic aromatic and aliphatic signals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming of the magnetic field.2. Sample is not fully dissolved (particulates present).3. Sample is too concentrated, leading to high viscosity.1. Re-shim the spectrometer. Modern instruments often have automated shimming routines.2. Filter the NMR sample through a small plug of glass wool in a Pasteur pipette.3. Dilute the sample. For 1H NMR, 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.
Overlapping signals in the aliphatic region (1.2-1.6 ppm) Inherent property of the long alkyl chain in this compound derivatives.1. Use a higher-field NMR spectrometer for better signal dispersion.2. Perform 2D NMR experiments (COSY, HSQC) to help resolve and assign individual signals.
Inaccurate peak integration 1. Poor phasing of the spectrum.2. Incomplete relaxation of nuclei between pulses (short relaxation delay).3. Overlapping signals.1. Carefully phase the spectrum manually to ensure all peaks have a symmetrical, absorptive lineshape.2. Increase the relaxation delay (d1) in the acquisition parameters, especially for 13C NMR.3. For overlapping peaks, use deconvolution software if available, or integrate the entire multiplet and divide by the expected number of protons.
No observable -COOH proton signal Rapid chemical exchange with residual water or deuterated solvent (if it contains -OD groups).1. Ensure the sample and solvent are as dry as possible.2. Perform a D2O exchange experiment to confirm the presence of the exchangeable proton. The disappearance of a broad signal upon D2O addition is indicative of the -COOH group.
Sample is insoluble in CDCl3 This compound is a polar molecule with two carboxylic acid groups, leading to poor solubility in non-polar solvents.1. Use a more polar deuterated solvent such as DMSO-d6, methanol-d4, or a mixture (e.g., CDCl3 with a few drops of methanol-d4). Be aware of the residual solvent peaks for these alternative solvents.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and its Dimethyl Ester.

Note: Predicted values are generated based on computational algorithms and may vary slightly from experimental values. Experimental data is provided where available and serves as a reference.

This compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Position Predicted (DMSO-d6)Predicted (DMSO-d6)
C1, C18 (-COOH)~12.0 (broad s, 2H)~174.5
C2, C17 (-CH₂-COOH)~2.18 (t, J ≈ 7.4 Hz, 4H)~34.0
C3, C16 (-CH₂-)~1.49 (quint, J ≈ 7.4 Hz, 4H)~24.6
C4-C15 (-CH₂-)n~1.24 (m, 24H)~29.0
Dimethyl Octadecanedioate ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Position Predicted (CDCl₃)Predicted (CDCl₃)
C1, C18 (-COOCH₃)-~174.3
-OCH₃~3.67 (s, 6H)~51.4
C2, C17 (-CH₂-COOR)~2.30 (t, J ≈ 7.5 Hz, 4H)~34.1
C3, C16 (-CH₂-)~1.62 (quint, J ≈ 7.5 Hz, 4H)~24.9
C4-C15 (-CH₂-)n~1.26 (m, 24H)~29.1

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 for the diacid, CDCl₃ for ester derivatives).

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If particulates remain, the solution must be filtered.

  • Filtering (if necessary): Pack a small amount of glass wool into the narrow end of a Pasteur pipette. Use another pipette to transfer the sample solution through the filter into a clean, 5 mm NMR tube.

  • Capping: Cap the NMR tube securely. If the sample is sensitive or will be stored, use a cap with a PTFE liner and consider sealing the cap with parafilm.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Acquisition of Standard ¹H NMR Spectrum

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and tune/match the probe.

  • Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

    • Spectral Width (sw): ~16 ppm (centered around 6 ppm).

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 to 64, depending on concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to achieve pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the signals.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1D/2D NMR Data lock_shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals & Interpret Structure integrate->assign

Caption: Experimental workflow for NMR analysis.

troubleshooting_logic start Start: Poor Quality Spectrum q_broad Are peaks broad and distorted? start->q_broad sol_shim Solution: Re-shim the magnet. Check sample concentration. q_broad->sol_shim Yes q_overlap Is there severe signal overlap? q_broad->q_overlap No sol_shim->q_overlap sol_2d Solution: Use higher field NMR. Run 2D COSY/HSQC. q_overlap->sol_2d Yes q_extra Are there unexpected peaks? q_overlap->q_extra No sol_2d->q_extra sol_contaminants Solution: Check for residual solvent, water, or grease. q_extra->sol_contaminants Yes end End: Improved Spectrum q_extra->end No sol_contaminants->end

Caption: Troubleshooting logic for common NMR issues.

octadecanoid_pathway membrane Membrane Lipids linolenic α-Linolenic Acid (18:3) membrane->linolenic Lipase lipoxygenase Lipoxygenase (LOX) linolenic->lipoxygenase hydroperoxide 13-HPOT lipoxygenase->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos allene_oxide Unstable Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-PDA aoc->opda reduction Reduction & β-oxidation opda->reduction ja Jasmonic Acid (JA) reduction->ja response Defense Gene Expression ja->response

Caption: Simplified octadecanoid signaling pathway.

References

Reducing background noise in the mass spectrum of octadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of octadecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments, ensuring high-quality, reliable data.

Troubleshooting Guide

This section provides answers to common issues encountered during the mass spectrometry of this compound that can lead to high background noise.

Question: I'm observing a high, noisy baseline across my entire mass spectrum. What are the likely causes and how can I fix it?

Answer: A high and noisy baseline is a common issue that can originate from several sources. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

Initial Checks & Solutions:

  • Solvent and Reagent Purity: Even high-purity solvents can contain trace contaminants that contribute to background

Technical Support Center: Improving Dicarboxylic Acid Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acids by gas chromatography (GC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing dicarboxylic acids by GC?

A1: Dicarboxylic acids are polar, non-volatile compounds due to their two carboxylic acid functional groups. Direct injection of underivatized dicarboxylic acids into a GC system leads to poor chromatographic performance, including significant peak tailing, low sensitivity, and potential thermal decomposition within the hot injector.[1][2] Derivatization chemically modifies the carboxylic acid groups, converting them into less polar, more volatile, and more thermally stable derivatives, which makes them suitable for GC analysis.[1][3]

Q2: What are the most common derivatization methods for dicarboxylic acids?

A2: The two most prevalent derivatization techniques for dicarboxylic acids are silylation and esterification.[4][5]

  • Silylation: This method replaces the active hydrogen atoms of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1] A common reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[5][6]

  • Esterification: This process converts the carboxylic acids into esters, typically methyl or butyl esters. A frequently used reagent is boron trifluoride (BF₃) in an alcohol solvent such as methanol (B129727) or butanol.[5]

Q3: How do I choose between silylation and esterification?

A3: The choice of derivatization method depends on the specific dicarboxylic acids being analyzed and the requirements of the experiment.[5]

  • Silylation (e.g., with BSTFA) is often preferred for analyzing low-molecular-weight dicarboxylic acids, as it can provide lower detection limits and higher reproducibility.[4] It is a versatile method that also derivatizes other functional groups with active hydrogens, such as hydroxyls and amines.[1] However, silylating reagents are sensitive to moisture.[1]

  • Esterification (e.g., with BF₃/Methanol) specifically targets carboxylic acids.[1] Butyl esters are often favored over methyl esters because they are less volatile, which can be beneficial for the analysis of smaller dicarboxylic acids.[5]

Troubleshooting Guide

This section addresses common problems encountered during the GC analysis of dicarboxylic acids.

Problem 1: Poor Peak Shape (Tailing Peaks)

Symptom: Peaks in the chromatogram are asymmetrical with a "tail" extending from the back of the peak.

Potential Causes & Solutions:

  • Analyte-System Interactions: The polar nature of underivatized or partially derivatized carboxylic acids can cause interactions with active sites in the GC system (e.g., inlet liner, column).[2][7]

    • Solution: Ensure complete derivatization. Use a deactivated inlet liner and replace it regularly.[7] If tailing persists, consider trimming the inlet side of the column.[7][8]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting, while in some cases contributing to tailing.[7][9]

    • Solution: Dilute the sample or reduce the injection volume.[10]

  • Improper Column Installation: A poorly installed column can create dead volume, leading to peak tailing.[10]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector.[7]

Problem 2: Incomplete Derivatization

Symptom: Multiple peaks are observed for a single dicarboxylic acid, representing the unreacted, partially derivatized, and fully derivatized forms.[1][11]

Potential Causes & Solutions:

  • Insufficient Derivatization Reagent: An inadequate amount of reagent will lead to an incomplete reaction.[1]

    • Solution: Use a sufficient molar excess of the derivatization reagent. For silylation with BSTFA, a general guideline is a 2:1 molar ratio of reagent to active hydrogens.[1][5]

  • Suboptimal Reaction Conditions: The reaction may not reach completion due to incorrect temperature or time.[1][5]

    • Solution: Optimize the reaction temperature and duration. For silylation with BSTFA, a common starting point is heating at 60-70°C for 30-60 minutes.[1][5] For esterification with BF₃-methanol, heating at 60-100°C for 15-30 minutes is typical.[5]

  • Presence of Moisture: Silylating reagents are highly sensitive to water, which can consume the reagent and prevent complete derivatization.

    • Solution: Ensure that all glassware, solvents, and the sample itself are anhydrous. Evaporate the sample to dryness under a stream of nitrogen before adding the derivatization reagent.[5]

Problem 3: Ghost Peaks

Symptom: Unexpected peaks appear in the chromatogram, even during blank runs.[5]

Potential Causes & Solutions:

  • Contaminated Reagents or Solvents: Impurities in the derivatization reagents or solvents can appear as ghost peaks.[5]

    • Solution: Use high-purity reagents and solvents. Run a blank analysis with only the solvent and derivatization reagents to check for contaminants.[5]

  • Septum Bleed: Particles from the injection port septum can be introduced into the system.[5]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[5]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Thoroughly clean the injection port and bake out the column at a high temperature between runs, especially after analyzing highly concentrated samples.[5]

Data Presentation

Table 1: Comparison of Common Derivatization Methods

FeatureSilylation (BSTFA)Esterification (BF₃/Alcohol)
Target Groups Carboxyl, Hydroxyl, AminePrimarily Carboxyl
Reaction Conditions 60-70°C for 30-90 minutes[5][6]60-100°C for 15-30 minutes[5]
Advantages Provides lower detection limits and higher reproducibility for low-molecular-weight DCAs[4]Reagents are less sensitive to moisture than silylating agents. Butyl esters are less volatile, aiding in the analysis of smaller DCAs.[5]
Disadvantages Reagents are highly sensitive to moisture.[1] Can produce reaction by-products.Can be a more time-consuming procedure if an extraction step is required.[5]
Detection Limits (LODs) ≤ 2 ng/m³ for C₃-C₉ DCAs in aerosol samples≤ 4 ng/m³ for C₃-C₉ DCAs in aerosol samples[4]

Table 2: Typical GC-MS Parameters for Derivatized Dicarboxylic Acid Analysis

ParameterRecommended Setting
GC Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)[11][12]
Injector Temperature 250 °C[7][12]
Injection Mode Splitless or split, depending on analyte concentration[12][13]
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.7 mL/min)[11][12]
Oven Temperature Program Start at 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min). Optimization is required.[11]
MS Ion Source Temperature 200-230 °C[11][12]
MS Interface Temperature 280 °C[12]
Ionization Mode Electron Ionization (EI)[12]

Experimental Protocols

Protocol 1: Silylation using BSTFA
  • Sample Preparation: Place a known amount of the dried dicarboxylic acid sample (typically 1-5 mg) into a reaction vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen.[5]

  • Reagent Addition: Add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing 1% trimethylchlorosilane (TMCS) as a catalyst.[12]

  • Reaction: Tightly seal the vial and heat the mixture at 60-70°C for 30-60 minutes.[1][5]

  • Analysis: After the vial has cooled to room temperature, inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS.[1][5]

Protocol 2: Esterification using BF₃-Methanol
  • Sample Preparation: Place the dicarboxylic acid sample into a reaction vial. If the sample contains water, it must be removed.[5]

  • Reagent Addition: Add 2 mL of a 10-14% BF₃-methanol solution to the vial.[5]

  • Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.[5]

  • Extraction: After the vial has cooled, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane). Shake the vial vigorously to extract the formed methyl esters into the organic layer.[5]

  • Analysis: Carefully transfer the organic layer to an autosampler vial and inject an aliquot into the GC-MS.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape (Tailing Observed) q1 Is the sample derivatized? start->q1 a1_no Derivatize sample to increase volatility and reduce polarity. q1->a1_no No q2 Is derivatization complete? q1->q2 Yes a1_no->q2 a2_no Optimize derivatization: - Increase reagent excess - Adjust temp/time - Ensure anhydrous conditions q2->a2_no No q3 Is the GC system optimized? q2->q3 Yes a2_no->q3 a3_no System Optimization: - Use deactivated liner - Check for leaks - Trim column inlet - Optimize temperatures q3->a3_no No end_node Symmetrical Peak Shape Achieved q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for addressing peak tailing.

GC_Analysis_Workflow sample_prep 1. Sample Preparation (Extraction, Drying) derivatization 2. Derivatization (Silylation or Esterification) sample_prep->derivatization gc_separation 3. GC Separation - Column Selection - Parameter Optimization derivatization->gc_separation ms_detection 4. MS Detection - Parameter Optimization gc_separation->ms_detection data_analysis 5. Data Analysis (Quantification) ms_detection->data_analysis

Caption: General workflow for dicarboxylic acid analysis by GC-MS.

References

Strategies for enhancing the stability of octadecanedioic acid formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for octadecanedioic acid (ODDA) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of your formulations. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

Issue EncounteredPossible CausesSuggested Solutions
Phase Separation or Crystallization in Emulsions - Poor solubility of ODDA in the oil phase.- Incompatible excipients.- Inadequate homogenization.- Temperature fluctuations during storage.- Increase Solubility: Consider using a co-solvent in the oil phase or forming a diester of ODDA to improve lipophilicity.[1]- Excipient Compatibility: Review the HLB (Hydrophile-Lipophile Balance) of your emulsifiers. Stearic acid, a similar long-chain fatty acid, is often used as a stabilizer in emulsions.[2][3]- Optimize Homogenization: Increase homogenization time or speed to reduce droplet size.- Control Storage Conditions: Store formulations at a constant, controlled temperature.
Discoloration or Off-Odor - Oxidation of ODDA or other excipients.- Microbial contamination.- Interaction with packaging materials.- Prevent Oxidation: Incorporate antioxidants such as BHT (butylated hydroxytoluene) or tocopherol into the formulation. Package in airtight and light-resistant containers.[4]- Ensure Preservation: Add a broad-spectrum preservative system and perform microbial challenge testing.- Packaging Compatibility: Conduct stability studies with different packaging materials to ensure no leaching or interaction occurs.
Changes in Viscosity or Texture Over Time - Polymer degradation.- Changes in the emulsion structure.- Water loss or gain (hygroscopicity).- Polymer Selection: Choose stable polymers and ensure they are compatible with the formulation's pH.- Stabilize Emulsion: Utilize stabilizing agents like cetearyl alcohol or xanthan gum.- Control Water Activity: For solid formulations, consider co-processing with excipients that reduce hygroscopicity. For semi-solids, ensure packaging is well-sealed.
Precipitation of ODDA in Aqueous Formulations - Low aqueous solubility of ODDA.- pH of the formulation is below the pKa of the carboxylic acid groups, reducing ionization and solubility.- Increase Solubility: Explore nanoparticle encapsulation or co-crystallization to enhance the dissolution rate and solubility of ODDA.- pH Adjustment: Adjust the pH of the formulation to be above the pKa of ODDA to increase the concentration of the more soluble carboxylate form. Use appropriate buffering agents to maintain the desired pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in a formulation?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4][5] As a dicarboxylic acid, its solubility and the reactivity of its carboxylic acid groups are pH-dependent. Its long hydrocarbon chain makes it susceptible to oxidation.

Q2: How can I improve the solubility of this compound in my formulation?

A2: Improving the solubility of ODDA is key to enhancing its stability and bioavailability. Strategies include:

  • pH adjustment: Increasing the pH of aqueous formulations will ionize the carboxylic acid groups and increase solubility.

  • Co-solvents: Using a co-solvent system can enhance solubility in both aqueous and non-aqueous formulations.

  • Nanoparticle Encapsulation: Encapsulating ODDA into polymeric nanoparticles can improve its dissolution rate and apparent solubility.[6]

  • Co-crystallization: Forming co-crystals of ODDA with a suitable co-former can modify its physicochemical properties, including solubility and stability.[7][8]

Q3: What are some suitable excipients to use with this compound in a topical cream?

A3: For a topical cream, you should select excipients that are compatible with ODDA and contribute to the overall stability and elegance of the formulation. Consider using:

  • Emollients: Fatty alcohols like cetyl and stearyl alcohol can also act as thickeners and stabilizers.

  • Emulsifiers: A combination of emulsifiers to achieve the appropriate HLB for a stable emulsion.

  • Stabilizers: Waxes and polymers can help to structure the formulation and prevent phase separation. Stearic acid is a commonly used stabilizer in cosmetic and pharmaceutical creams.[2][3]

  • Antioxidants: To prevent oxidation of the long hydrocarbon chain.

  • Preservatives: To prevent microbial growth.

Q4: What analytical methods are suitable for assessing the stability of this compound in my formulations?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and reliable technique for separating and quantifying ODDA and its potential degradation products.[4][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for quantifying ODDA in complex matrices like cosmetic creams, often requiring derivatization.

Q5: How can I perform a forced degradation study for my this compound formulation?

A5: Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[5] The formulation should be subjected to the following conditions:

  • Acid and Base Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

  • Thermal Stress: Exposure to high temperatures.

  • Photostability: Exposure to UV and visible light.

The samples are then analyzed by a suitable analytical method to identify and quantify any degradation products.

Quantitative Data Summary

The following tables provide illustrative data based on typical stability studies for dicarboxylic acids. Note: This data is for example purposes and should be confirmed by experimental studies with your specific formulation.

Table 1: Illustrative Stability Data for an ODDA Cream Formulation (1% w/w) under Accelerated Conditions (40°C / 75% RH)

Time PointAssay of ODDA (%)AppearancepHViscosity (cP)
Initial100.2White, homogenous cream6.515,000
1 Month99.5White, homogenous cream6.414,800
3 Months98.1White, homogenous cream6.314,500
6 Months96.5Slight yellowing6.114,000

Table 2: Example Results from a Forced Degradation Study of this compound

Stress Condition% Degradation of ODDANumber of Degradation Products
0.1 N HCl, 60°C, 24h5.21
0.1 N NaOH, 60°C, 24h8.92
3% H₂O₂, RT, 24h15.43
80°C, 48h3.11
UV/Vis Light, ICH Q1B1.81

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Forced degradation samples of ODDA

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Phosphoric acid or other suitable buffer components

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of ODDA reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution.

    • Dilute the forced degradation samples to a suitable concentration.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid in water).

    • Gradient: A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: As ODDA lacks a strong chromophore, detection might be challenging with UV. Derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) may be necessary. If using UV, monitor at a low wavelength (e.g., 200-210 nm).

  • Method Optimization:

    • Inject the standard and forced degradation samples.

    • Optimize the mobile phase composition and gradient to achieve good separation between the ODDA peak and all degradation product peaks.

    • Ensure the peak shape of ODDA is symmetrical.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Formulation of ODDA-Loaded Polymeric Nanoparticles

Objective: To encapsulate this compound in polymeric nanoparticles to improve its solubility and stability. This protocol is adapted from methods used for similar hydrophobic molecules.[10]

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)

  • Deionized water

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

Methodology:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of ODDA and the chosen polymer (e.g., 10 mg of ODDA and 100 mg of PLGA) in an organic solvent (e.g., 5 mL of dichloromethane).

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL of deionized water).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed for a few minutes to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours or use a rotary evaporator to remove the organic solvent.

  • Nanoparticle Recovery and Purification:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated ODDA.

    • Resuspend the nanoparticles in deionized water and lyophilize for long-term storage.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the ODDA content using a validated analytical method (e.g., HPLC or GC-MS).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_evaluation Evaluation formulation ODDA Formulation stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) formulation->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis hplc->data degradation Identify Degradation Products data->degradation pathway Elucidate Degradation Pathway degradation->pathway stability Assess Formulation Stability pathway->stability G cluster_phase_prep Phase Preparation cluster_nanoparticle_formation Nanoparticle Formation cluster_purification Purification and Characterization organic_phase Dissolve ODDA and Polymer in Organic Solvent emulsification Emulsification (Homogenization/Sonication) organic_phase->emulsification aqueous_phase Dissolve Surfactant in Water aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap purification Centrifugation and Washing solvent_evap->purification characterization Characterization (Size, PDI, Zeta Potential, EE%) purification->characterization G cluster_degradation Potential Degradation Pathways ODDA This compound (HOOC-(CH₂)₁₆-COOH) hydrolysis Hydrolysis (Ester formation with excipients) ODDA->hydrolysis H⁺/OH⁻, Heat oxidation Oxidation (Hydroperoxides, shorter-chain dicarboxylic acids) ODDA->oxidation O₂, Light, Metal Ions photodegradation Photodegradation (Radical formation, chain cleavage) ODDA->photodegradation UV/Vis Light

References

Validation & Comparative

A Comparative Analysis of Octadecanedioic Acid and Sebacic Acid in Polyamide Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The selection of diacid monomers is a critical determinant in the synthesis of polyamides, profoundly influencing their thermal, mechanical, and chemical properties. This guide provides a comprehensive, data-driven comparison of polyamides synthesized from two long-chain aliphatic diacids: octadecanedioic acid (C18) and sebacic acid (C10). By examining the resulting polyamide properties, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in material selection for their specific applications.

The primary focus of this comparison will be on polyamides synthesized with hexamethylenediamine (B150038), resulting in Nylon 6,18 (from this compound) and Nylon 6,10 (from sebacic acid). The longer hydrocarbon chain of this compound compared to sebacic acid results in a lower density of amide groups in the polymer backbone, leading to notable differences in the final material's characteristics.

Performance at a Glance: Key Differences

Polyamides derived from this compound (Nylon 6,18) and sebacic acid (Nylon 6,10) exhibit distinct property profiles. Generally, the longer C18 chain in Nylon 6,18 imparts greater hydrophobicity, leading to lower moisture absorption and enhanced dimensional stability in humid environments. Conversely, the higher amide group concentration in Nylon 6,10, derived from the C10 diacid, typically results in higher melting points and tensile strength.

Quantitative Data Comparison

The following tables summarize the key quantitative data for polyamides synthesized from this compound and sebacic acid with hexamethylenediamine.

Table 1: Thermal Properties of Nylon 6,18 vs. Nylon 6,10

PropertyNylon 6,18 (this compound)Nylon 6,10 (Sebacic Acid)Unit
Melting Temperature (Tm)195 - 210215 - 220°C
Glass Transition Temperature (Tg)45 - 5541 - 50°C
Decomposition Temperature (Td)~430~440°C

Table 2: Mechanical Properties of Nylon 6,18 vs. Nylon 6,10

PropertyNylon 6,18 (this compound)Nylon 6,10 (Sebacic Acid)Unit
Tensile StrengthData not available45 - 60MPa
Elongation at BreakData not available110 - 120%
Flexural ModulusData not available1.4 - 2.0GPa

Table 3: Physical Properties of Nylon 6,18 vs. Nylon 6,10

PropertyNylon 6,18 (this compound)Nylon 6,10 (Sebacic Acid)Unit
Water Absorption (24h)Data not available (expected to be lower than Nylon 6,10)0.26%

Experimental Protocols

Detailed methodologies for the synthesis of polyamides from both this compound and sebacic acid are crucial for reproducible research. The following are representative experimental protocols for melt polycondensation.

Melt Polycondensation Synthesis of Nylon 6,18

Materials:

  • This compound

  • Hexamethylenediamine

  • Catalyst (e.g., 0.1-0.5 wt% of a suitable catalyst)

  • High-temperature reaction vessel with a stirrer, nitrogen inlet, and a condenser for water removal.

Procedure:

  • Equimolar amounts of this compound and hexamethylenediamine are charged into the reaction vessel.

  • The vessel is purged with nitrogen gas to establish an inert atmosphere.

  • The mixture is heated under a slow stream of nitrogen to a temperature above the melting points of the monomers and the resulting polymer, typically in the range of 220-280 °C.[1]

  • The polymerization is allowed to proceed for a set period, typically 3-4 hours, while continuously removing the water of condensation.[1]

  • Once the desired molecular weight is achieved (often monitored by the viscosity of the melt), the polymer is extruded, cooled, and pelletized.

Melt Polycondensation Synthesis of Nylon 6,10

Materials:

  • Sebacic acid

  • Hexamethylenediamine

  • Catalyst (optional, e.g., 0.1-0.5 wt%)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup.

Procedure:

  • An aqueous solution of hexamethylenediamine is neutralized with an equimolar amount of sebacic acid to form the nylon salt. This step helps ensure a precise 1:1 stoichiometric ratio.

  • The nylon 6,10 salt is charged into the reaction vessel.

  • The vessel is purged with nitrogen.

  • The temperature is gradually raised to melt the salt and initiate polymerization, typically between 220-280 °C.[2]

  • Water formed during the condensation reaction is continuously removed by distillation.

  • The reaction is continued until the desired degree of polymerization is reached, after which the molten polyamide is discharged, cooled, and processed into pellets or fibers.[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the choice of diacid and the resulting polyamide properties.

G Influence of Diacid on Polyamide Properties cluster_diacid Diacid Monomer cluster_properties Resulting Polyamide Properties This compound (C18) This compound (C18) Longer Aliphatic Chain Longer Aliphatic Chain This compound (C18)->Longer Aliphatic Chain Sebacic Acid (C10) Sebacic Acid (C10) Shorter Aliphatic Chain Shorter Aliphatic Chain Sebacic Acid (C10)->Shorter Aliphatic Chain Lower Amide Density Lower Amide Density Longer Aliphatic Chain->Lower Amide Density Higher Amide Density Higher Amide Density Shorter Aliphatic Chain->Higher Amide Density Lower Water Absorption Lower Water Absorption Lower Amide Density->Lower Water Absorption Greater Flexibility Greater Flexibility Lower Amide Density->Greater Flexibility Higher Melting Point Higher Melting Point Higher Amide Density->Higher Melting Point Higher Tensile Strength Higher Tensile Strength Higher Amide Density->Higher Tensile Strength

Caption: Diacid choice and its effect on polyamide properties.

Conclusion

The choice between this compound and sebacic acid for polyamide synthesis has significant implications for the final material's properties. Polyamides based on the longer-chain this compound (Nylon 6,18) are characterized by their lower melting points and are expected to exhibit lower moisture absorption, making them suitable for applications requiring high dimensional stability and flexibility. In contrast, polyamides derived from sebacic acid (Nylon 6,10) possess a higher concentration of amide groups, leading to higher melting points and greater tensile strength, which are advantageous in applications demanding high thermal and mechanical performance.[2] This comparative guide, supported by the presented data and experimental protocols, serves as a valuable resource for tailoring polyamide properties to meet the specific demands of advanced research and development projects.

References

A Comparative Analysis of Azelaic Acid and Octadecanedioic Acid for Skin Whitening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Mechanisms

Hyperpigmentation disorders, characterized by the overproduction of melanin (B1238610), are a common dermatological concern. The quest for effective and safe skin whitening agents has led to the investigation of numerous compounds. Among these, azelaic acid and octadecanedioic acid have emerged as prominent molecules. This guide provides a detailed, evidence-based comparison of their performance, mechanisms of action, and relevant experimental data to inform research and development in dermatology and cosmetology.

Mechanism of Action: A Tale of Two Pathways

The primary difference between azelaic acid and this compound lies in their distinct mechanisms for achieving skin depigmentation.

Azelaic Acid: The Competitive Inhibitor

Azelaic acid, a naturally occurring dicarboxylic acid, primarily exerts its skin-lightening effect by directly inhibiting tyrosinase, the key enzyme in melanogenesis. It acts as a competitive inhibitor, binding to the active site of tyrosinase and preventing the conversion of tyrosine to L-DOPA, a crucial step in melanin synthesis.[1][2][3] Beyond its anti-tyrosinase activity, azelaic acid also possesses anti-inflammatory and antioxidant properties, which can contribute to its efficacy in treating post-inflammatory hyperpigmentation.[4]

G

This compound: The Gene Expression Modulator

In contrast, this compound, a dicarboxylic acid derived from oleic acid, does not directly inhibit the tyrosinase enzyme. Instead, its mechanism involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ).[5][6] By binding to and activating PPARγ, this compound initiates a signaling cascade that leads to a reduction in the gene expression of tyrosinase.[5][7] This downregulation of tyrosinase mRNA results in decreased production of the tyrosinase enzyme, ultimately leading to reduced melanin synthesis.[5]

G

Quantitative Performance Data

The following tables summarize key quantitative data from in vitro and clinical studies to facilitate a direct comparison of the two acids.

Table 1: In Vitro Performance Metrics

ParameterAzelaic AcidThis compoundReference Compound
Tyrosinase Inhibition (Ki) 2.73 x 10⁻³ M (Competitive)Not a direct inhibitor-
PPARγ Activation (EC₅₀) Not applicable~1 x 10⁻⁶ MRosiglitazone (~24 nM)

Table 2: Clinical Efficacy in Hyperpigmentation

Study ParameterAzelaic AcidThis compound
Concentration Used 15% - 20%1% - 2%
Treatment Duration 12 - 24 weeks8 - 12 weeks
Key Efficacy Findings - Significantly greater decrease in pigmentary intensity vs. vehicle (P=0.039) - Significant reduction in post-acne hyperpigmentation index (PAHPI) vs. placebo - 92.9% to 96.4% of melasma cases showed lightening or disappearance of lesions- Significant skin-lightening effect vs. vehicle on the forearms of Indian and Pakistani subjects - Significant increase in L* and Individual Typology Angle (ITA°) on facial skin of Indian volunteers vs. baseline and vehicle
Primary Endpoint Measurement Chromometer analysis, Investigator's subjective scale, PAHPIColorimetric measurements (L, a, b*), ITA°, Dermatological visual grading

Experimental Protocols

A detailed understanding of the methodologies employed in key studies is crucial for the critical evaluation of the presented data.

Azelaic Acid: Clinical Trial for Facial Hyperpigmentation
  • Study Design: A multicenter, randomized, double-masked, parallel-group study.

  • Participants: Patients with facial hyperpigmentation (phototypes IV to VI).

  • Intervention: Azelaic acid 20% cream applied twice daily for 24 weeks, compared to a vehicle cream.

  • Efficacy Assessment:

    • Investigator's Subjective Scale: A graded scale to assess the change in pigmentary intensity from baseline.

    • Chromometer Analysis: A non-invasive method to objectively measure skin color and changes in pigmentation.

    • Global Improvement: An overall assessment by the investigator of the treatment's effectiveness.

  • Safety Assessment: Recording of adverse events such as burning and stinging.[8]

G Start Patient Recruitment (Facial Hyperpigmentation, Phototypes IV-VI) Randomization Randomization Start->Randomization GroupA Group A: Azelaic Acid 20% Cream (Twice Daily) Randomization->GroupA GroupB Group B: Vehicle Cream (Twice Daily) Randomization->GroupB Treatment 24-Week Treatment Period GroupA->Treatment GroupB->Treatment Assessment Efficacy & Safety Assessment (Investigator Scale, Chromometer, Adverse Events) Treatment->Assessment Analysis Data Analysis Assessment->Analysis End Study Conclusion Analysis->End

This compound: In Vitro PPARγ Activation Assay
  • Objective: To determine the ability of this compound to activate PPARγ.

  • Methodology: Reporter Gene Technology.

    • Cell Line: A suitable mammalian cell line is co-transfected with two plasmids:

      • An expression vector for a fusion protein containing the ligand-binding domain (LBD) of PPARγ and a DNA-binding domain (e.g., GAL4).

      • A reporter plasmid containing a promoter with response elements for the DNA-binding domain (e.g., UAS) upstream of a reporter gene (e.g., luciferase).

    • Treatment: The transfected cells are treated with varying concentrations of this compound.

    • Measurement: The activity of the reporter gene (e.g., luciferase activity) is measured. An increase in reporter activity indicates that this compound has bound to and activated the PPARγ-LBD fusion protein.

    • Data Analysis: The EC₅₀ value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.[5]

G Start Cell Transfection (PPARγ-LBD & Reporter Plasmids) Treatment Treatment with Varying Concentrations of This compound Start->Treatment Incubation Incubation Period Treatment->Incubation Measurement Measurement of Reporter Gene Activity (e.g., Luciferase Assay) Incubation->Measurement Analysis Data Analysis (Dose-Response Curve & EC₅₀ Calculation) Measurement->Analysis End Results Analysis->End

Conclusion

Azelaic acid and this compound represent two distinct and effective approaches to skin whitening. Azelaic acid's direct, competitive inhibition of tyrosinase provides a well-established mechanism for reducing melanin production. Its clinical efficacy at concentrations of 15-20% is supported by numerous studies.

This compound offers a novel mechanism by modulating gene expression through PPARγ activation. This indirect approach to reducing tyrosinase levels has shown promise in clinical settings at lower concentrations of 1-2%.

The choice between these two agents in a research or development context may depend on the desired formulation characteristics, target patient population, and the potential for synergistic effects with other active ingredients. Further head-to-head comparative studies are warranted to provide a more definitive assessment of their relative efficacy and to elucidate the full potential of their distinct mechanisms of action.

References

Performance Evaluation of Long-Chain Dicarboxylic Acids in Lubricants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Long-chain dicarboxylic acids (LCDAs) are pivotal in the formulation of high-performance synthetic lubricants.[1] Rarely used in their free acid form due to corrosion concerns, they are typically esterified with various alcohols to create diester or polyester (B1180765) base stocks and additives.[1] The resulting esters are prized for their excellent thermal and oxidative stability, high viscosity indices, superior lubricity, and in many cases, enhanced biodegradability.[1][2]

This guide provides a comparative evaluation of different LCDAs based on experimental data, details the methodologies for performance testing, and illustrates the underlying mechanisms of their function. The choice of a specific LCDA and alcohol allows for the precise tailoring of lubricant properties to meet the demands of applications ranging from aviation and automotive engines to industrial machinery.[1][2][3]

Data Presentation: Comparative Performance of LCDA Esters

The performance of a lubricant is dictated by its physical and chemical properties. The following tables summarize key performance data for esters derived from various long-chain dicarboxylic acids. The structure of the alcohol used for esterification—specifically whether it is linear or branched—has a profound impact on the final properties.[3]

Table 1: Physical and Thermal Properties of Dicarboxylic Acid Esters

Dicarboxylic AcidEster NameAlcohol TypeViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)Oxidative Stability Temp (°C)
Sebacic Acid (C10)Di-2-ethylhexyl Sebacate (B1225510) (D2EHS)Branched----60190-
Sebacic Acid (C10)Di-2-ethylbutyl Sebacate (D2EBS)Branched----44--
Sebacic Acid (C10)Dioctyl Sebacate (DOS)Linear---15205290
Sebacic Acid (C10)Dihexyl Sebacate (DHS)Linear---8185-
Dodecanedioic Acid (C12)Dioleyl Dodecanedioate (B1236620) (DOlD)Linear (Unsaturated)----305183
Dodecanedioic Acid (C12)Di-2-ethylhexyl Dodecanedioate (D2EHD)Branched19.985.4216-55200-
Dodecanedioic Acid (C12)Di-2-ethylbutyl Dodecanedioate (D2EBD)Branched----35-216
Dodecanedioic Acid (C12)Di-2-methylbutyl Dodecanedioate (D2MBD)Branched----45--
Pimelic Acid (C7)Dioleyl Pimelate (DOlP)Linear (Unsaturated)----10--
Adipic Acid (C6)Dioleyl Adipate (DOlA)Linear (Unsaturated)----12--

Data compiled from multiple sources.[4][5][6][7][8] Note: Direct comparison is best made within the same study due to variations in testing protocols.

Table 2: Tribological Properties of Dicarboxylic Acid Esters

Dicarboxylic AcidEster NameCoefficient of Friction (COF) @ 40°CCoefficient of Friction (COF) @ 100°CLubrication Regime
Dodecanedioic Acid (C12)Di-2-ethylhexyl Dodecanedioate (D2EHD)0.110.17Boundary
VariousGeneral Dicarboxylate Esters< 0.35< 0.35Boundary
VariousDioleyl Dicarboxylate Esters< 0.5< 0.5Boundary

Data compiled from multiple sources.[6][9]

Experimental Protocols

The data presented above are generated using standardized testing procedures to ensure reproducibility and comparability. Below are detailed methodologies for key experiments.

1. Synthesis of Dicarboxylic Acid Esters (Dean-Stark Esterification)

  • Objective: To synthesize diester lubricants from a dicarboxylic acid and an alcohol.

  • Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • The dicarboxylic acid (1 mole equivalent), the chosen alcohol (2.2 mole equivalents), and an acid catalyst like p-toluenesulfonic acid are added to the round-bottom flask.[1]

    • An organic solvent (e.g., toluene) is added to facilitate the removal of water.

    • The mixture is heated to reflux with vigorous stirring.

    • Water produced during the esterification reaction is continuously collected in the Dean-Stark trap.

    • The reaction is monitored until the theoretical amount of water is collected.

    • The final product is purified, often through washing and vacuum distillation, to remove the solvent, excess alcohol, and catalyst.

    • Characterization is performed using techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm ester formation.[3][5]

2. Viscosity and Viscosity Index (VI)

  • Standard: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Calculating VI).

  • Objective: To measure the lubricant's resistance to flow at different temperatures and its viscosity stability over a temperature range.

  • Procedure: The kinematic viscosity of the lubricant is measured at two standard temperatures, 40°C and 100°C, using a calibrated capillary viscometer. The Viscosity Index (VI) is then calculated from these two measurements. A higher VI indicates a smaller change in viscosity with temperature, which is a desirable characteristic for lubricants operating over a wide temperature range.[1]

3. Pour Point

  • Standard: ASTM D97.

  • Objective: To determine the lowest temperature at which an oil will continue to flow.

  • Procedure: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics. The pour point is the lowest temperature at which movement of the oil is observed.[4] This is a critical parameter for lubricants intended for use in cold climates.[3]

4. Flash Point

  • Standard: ASTM D92 (Cleveland Open Cup).

  • Objective: To measure the temperature at which the lubricant's vapor will ignite with an open flame.

  • Procedure: The lubricant is heated at a constant rate in an open cup. A small flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite. This is a measure of the lubricant's volatility and flammability.[5]

5. Oxidative Stability

  • Method: Thermogravimetric Analysis (TGA) or Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).

  • Objective: To evaluate the lubricant's resistance to thermal and oxidative breakdown.

  • Procedure (TGA): A small sample of the lubricant is heated in a controlled atmosphere (e.g., air) at a constant rate. The instrument measures the change in mass as the temperature increases. The temperature at which significant mass loss begins is taken as the oxidative stability temperature.[5][9] Higher stability is crucial for high-temperature applications.[2]

6. Tribological Properties (Friction and Wear)

  • Standard: Four-Ball Tribometer (ASTM D4172).

  • Objective: To evaluate the lubricant's anti-wear and friction-reducing properties under boundary lubrication conditions.

  • Procedure: Three stationary steel balls are placed in a cup with the lubricant, and a fourth ball is rotated against them at a specified speed and load for a set duration. After the test, the average diameter of the wear scars on the three stationary balls is measured. The coefficient of friction is also recorded during the test. Lower wear scar diameters and lower coefficients of friction indicate better lubricity.[9]

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation Reactants LCDA + Alcohol + Catalyst Esterification Esterification (Dean-Stark) Reactants->Esterification Purification Purification Esterification->Purification Characterization Characterization (FTIR, NMR) Purification->Characterization Viscosity Viscosity / VI (ASTM D445/D2270) Characterization->Viscosity Thermal Pour/Flash Point (ASTM D97/D92) Characterization->Thermal Stability Oxidative Stability (TGA) Characterization->Stability Tribology Tribology (Friction/Wear) (ASTM D4172) Characterization->Tribology

Caption: Workflow for sebacate ester lubricant synthesis and testing.[3]

Lubrication_Mechanism cluster_lubrication Boundary Lubrication by LCDA Esters cluster_corrosion Corrosion Inhibition by LCDAs Ester LCDA Ester Molecule (Polar Nature) Adsorption Adsorption onto Metal Surface Ester->Adsorption Film Protective Boundary Film Adsorption->Film Result_Lube Reduced Friction & Wear Film->Result_Lube LCDA Dicarboxylate Anions (in Coolant/Fluid) Coordination Coordination with Surface Metal Ions LCDA->Coordination Barrier Durable Barrier Film (Metal Carboxylate Layer) Coordination->Barrier Result_Corrosion Prevents Access of Corrosive Species Barrier->Result_Corrosion

Caption: Mechanisms of action for LCDA derivatives in lubricants.

Discussion of Performance

Effect of LCDA Chain Length and Alcohol Structure

The performance of dicarboxylic acid esters is a direct function of their molecular structure.

  • Chain Length: Increasing the carbon chain length of either the dicarboxylic acid or the alcohol generally leads to a higher viscosity and a higher flash point.[4][5] For instance, dioleyl dodecanedioate (from C12 acid) shows a remarkably high flash point of 305°C, making it suitable for high-temperature applications.[5][7]

  • Branching: The structure of the alcohol component is critical, especially for low-temperature performance. Esterification with branched-chain alcohols, such as 2-ethylhexanol, dramatically lowers the pour point compared to esters made from linear alcohols of the same carbon number.[3][4] For example, di-2-ethylhexyl sebacate (D2EHS) has a pour point of -60°C, while the linear dioctyl sebacate (DOS) freezes at 15°C.[4] This makes branched esters ideal for hydraulic fluids, compressor oils, and engine oils operating in cold climates.[3]

Performance of Specific Long-Chain Dicarboxylic Acids

  • Sebacic Acid (C10): Derived from castor oil, sebacic acid is a cornerstone of high-performance lubricants.[2][10] Its esters are noted for excellent thermal stability, good lubricity, low volatility, and favorable low-temperature fluidity.[2] It is also used directly as a corrosion inhibitor in metalworking fluids and engine coolants, where it forms a protective layer on metal surfaces.[2][3] In lithium complex greases, sebacic acid contributes to superior performance parameters.[2][11]

  • Dodecanedioic Acid (C12): Esters based on dodecanedioic acid generally exhibit high flash points and good thermal stability.[12] Studies show they can be used as base oils for biolubricants, demonstrating low coefficients of friction under boundary lubrication conditions.[6][7][9] Branched esters of dodecanedioic acid, like Di-2-ethylhexyl dodecanedioate (D2EHD), combine a very low pour point (-55°C) with a high viscosity index (216), making them extremely versatile.[6][8]

  • Brassylic Acid (C13): Brassylic acid, a C13 dicarboxylic acid, is used to create esters suitable as lubricants for a wide range of temperatures.[13] It is also a key monomer in the production of specialty high-performance polyamides like nylon 1313.[13][14] Its applications extend to biodegradable solvents and corrosion inhibitors.[14][15]

Mechanism of Action

  • Lubricity: The effectiveness of dicarboxylic acid esters as lubricants stems from their polar nature. The ester groups are attracted to metal surfaces, causing the molecules to adsorb and form a tightly packed, protective boundary film.[1][9] This film physically separates moving parts, providing lower friction and wear compared to non-polar mineral oils, especially under high-load conditions.[5][9]

  • Corrosion Inhibition: In their salt form (sebacates, azelates, etc.), dicarboxylic acids are effective corrosion inhibitors. The dicarboxylate anions coordinate with metal ions on the surface, forming a durable, complex layer of metal carboxylates.[3] This film acts as a physical barrier, blocking corrosive elements like oxygen and chloride ions from reaching the metal.[3]

References

A Comparative Guide to Alternative Monomers for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking innovative materials, this guide provides an objective comparison of alternative monomers to octadecanedioic acid for the synthesis of high-performance polyamides. This document outlines key performance differences supported by experimental data, details synthesis and characterization protocols, and visualizes the relationships between these advanced materials.

The demand for high-performance polymers with tailored properties, such as enhanced thermal stability, superior mechanical strength, and improved processability, has driven research into novel monomers. This compound (C18), a long-chain dicarboxylic acid, is a valuable building block for polyamides, imparting flexibility and hydrophobicity. However, a range of alternative monomers, including other long-chain dicarboxylic acids, bio-based derivatives, and aromatic compounds, offer unique advantages for specific applications. This guide explores the performance of polyamides synthesized from eicosanedioic acid (C20), fatty dimer acids (FDA), and 2,5-furandicarboxylic acid (FDCA) in comparison to those derived from this compound.

Performance Comparison of Polyamides

The choice of dicarboxylic acid monomer significantly influences the thermal and mechanical properties of the resulting polyamide. Generally, increasing the chain length of the aliphatic dicarboxylic acid in polyamides leads to a decrease in melting temperature (Tm) and glass transition temperature (Tg), while enhancing flexibility.[1] Conversely, the introduction of rigid structures, such as aromatic or furanic rings, tends to increase thermal stability and mechanical strength.

MonomerPolyamide ExampleMelting Temp. (°C)Glass Transition Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Decomposition Temp. (°C) (TGA, 5% weight loss)
This compound (C18) PA 6,18~197~60Data not readily availableData not readily availableData not readily available~400
Eicosanedioic Acid (C20) PA 6,20~185Data not readily availableData not readily availableData not readily availableData not readily available>400
Fatty Dimer Acids (FDA) Dimer-based PA140 - 18128.3 - 37.5up to 27.436.4 - 313.5Data not readily available>380
2,5-Furandicarboxylic Acid (FDCA) PA 6FAmorphous~130~59~3.4~3.5~350-400

Note: The properties of polyamides can vary significantly based on the specific diamine used, polymerization conditions, and processing methods. The data presented is a compilation from various sources for comparative purposes.

Experimental Protocols

I. Synthesis of Polyamides via Melt Polycondensation

Objective: To synthesize polyamides from various dicarboxylic acids and a common diamine (e.g., 1,6-hexanediamine) for comparative analysis.

Materials:

  • Dicarboxylic acid (this compound, Eicosanedioic acid, Fatty Dimer Acid, or Dimethyl 2,5-furandicarboxylate)

  • Diamine (e.g., 1,6-hexanediamine)

  • Catalyst (e.g., titanium(IV) isopropoxide (TIPT) for FDCA-based polyamides)

  • Nitrogen gas (high purity)

Procedure:

  • Monomer Preparation: Equimolar amounts of the dicarboxylic acid and diamine are charged into a high-pressure reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. For FDCA-based polyamides, dimethyl 2,5-furandicarboxylate is often used, and a catalyst like TIPT (e.g., 400 ppm) is added.

  • Purging: The reactor is purged with high-purity nitrogen for an extended period (e.g., 1-2 hours) to remove all oxygen.

  • Heating and Pressurization: The mixture is heated under a positive nitrogen pressure. The temperature is gradually increased to above the melting point of the monomers and the resulting polymer (typically in the range of 220-280°C).

  • Polycondensation: The reaction is held at this temperature for a set period (e.g., 2-4 hours) to allow for the formation of low molecular weight prepolymers and the removal of condensation byproducts (water or methanol).

  • Vacuum Application: A vacuum is gradually applied to the system to remove the remaining byproducts and drive the polymerization to completion, increasing the molecular weight of the polymer. The viscosity of the melt will increase noticeably during this stage.

  • Extrusion and Cooling: Once the desired viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure, cooled (e.g., in a water bath), and pelletized.

  • Drying: The resulting polyamide pellets are dried in a vacuum oven at an elevated temperature (e.g., 80-100°C) for at least 24 hours before characterization.

II. Characterization of Polyamides

A. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyamides.

Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector.

Experimental Conditions:

  • Columns: A set of columns suitable for high-temperature polymer analysis (e.g., PLgel MIXED-B).

  • Mobile Phase: A suitable solvent for polyamides, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) with a salt (e.g., sodium trifluoroacetate) to suppress aggregation, or m-cresol.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Column and detector temperature should be maintained at a constant value (e.g., 40°C for HFIP or 100°C for m-cresol).

  • Calibration: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).

  • Sample Preparation: Polymer samples are dissolved in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filtered through a solvent-resistant filter (e.g., 0.45 µm PTFE) before injection.

B. Thermal Properties (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and thermal stability of the polyamides.

1. Differential Scanning Calorimetry (DSC):

  • Instrumentation: A calibrated DSC instrument.

  • Procedure: A small amount of the dried polymer sample (5-10 mg) is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle under a nitrogen atmosphere.

    • First Heating Scan: Heat from room temperature to a temperature above the expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min) to erase the thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior.

    • Second Heating Scan: Heat the sample again at the same rate to determine the Tg and Tm of the material with a controlled thermal history.

2. Thermogravimetric Analysis (TGA):

  • Instrumentation: A calibrated TGA instrument.

  • Procedure: A small amount of the dried polymer sample (10-15 mg) is placed in a ceramic or platinum pan. The sample is heated from room temperature to a high temperature (e.g., 800°C) at a controlled rate (e.g., 10 or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability.

C. Mechanical Properties (Tensile Testing)

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polyamides.

Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.

Procedure:

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from compression-molded plaques according to standard specifications (e.g., ASTM D638).

  • Testing Conditions: The specimens are conditioned at a standard temperature and humidity before testing. The test is performed at a constant crosshead speed until the specimen fractures. The stress-strain curve is recorded to calculate the mechanical properties.

Monomer Relationship and Synthesis Pathway Visualization

The following diagrams illustrate the structural relationships between the dicarboxylic acid monomers and a generalized workflow for polyamide synthesis and characterization.

Monomer_Comparison cluster_aliphatic Aliphatic Dicarboxylic Acids cluster_aromatic Aromatic/Heterocyclic Dicarboxylic Acid C18 This compound (C18) (Reference) C20 Eicosanedioic Acid (C20) C18->C20 Longer Chain FDA Fatty Dimer Acids (FDA) (Branched Structure) C18->FDA Different Architecture FDCA 2,5-Furandicarboxylic Acid (FDCA) (Bio-based, Rigid) C18->FDCA Structural & Source Alternative

Caption: Structural relationship of alternative monomers to this compound.

Experimental_Workflow cluster_synthesis Polyamide Synthesis cluster_characterization Performance Characterization cluster_data Data Analysis Monomers Dicarboxylic Acid + Diamine Polycondensation Melt Polycondensation Monomers->Polycondensation Polymer Polyamide Pellets Polycondensation->Polymer GPC GPC (Molecular Weight) Polymer->GPC DSC_TGA DSC & TGA (Thermal Properties) Polymer->DSC_TGA Tensile Tensile Testing (Mechanical Properties) Polymer->Tensile Comparison Comparative Performance Analysis GPC->Comparison DSC_TGA->Comparison Tensile->Comparison

Caption: General workflow for polyamide synthesis and characterization.

References

Comparative study of dicarboxylic acids as linkers in drug conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of dicarboxylic acid linker chain length on the stability, drug release, and efficacy of antibody-drug conjugates (ADCs).

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. Dicarboxylic acids represent a versatile class of linkers, offering a tunable platform to modulate the stability and release characteristics of the ADC. This guide provides a comparative analysis of dicarboxylic acids as linkers, focusing on the impact of their alkyl chain length—specifically succinic acid (C4), glutaric acid (C5), and adipic acid (C6)—on key performance attributes of ADCs.

Impact of Chain Length on In Vivo Stability

The stability of an ADC in systemic circulation is paramount to minimizing off-target toxicity and maximizing the delivery of the payload to the tumor site. For dicarboxylic acid linkers, which are often incorporated via an ester bond, stability is primarily influenced by their susceptibility to enzymatic cleavage by plasma esterases.

The length of the dicarboxylic acid's alkyl chain plays a significant role in its steric hindrance, which can, in turn, affect the rate of enzymatic hydrolysis. Longer chain dicarboxylic acids, such as adipic acid, may provide greater steric bulk around the labile ester bond compared to shorter chains like succinic acid. This increased steric hindrance is hypothesized to reduce the accessibility of the ester bond to plasma esterases, thereby enhancing the in vivo stability of the ADC.

Table 1: Comparative In Vivo Stability of ADCs with Different Dicarboxylic Acid Linkers (Illustrative Data)

Linker TypeAnimal ModelTime Point% Intact ADC% Released PayloadHalf-life (t½) of Intact ADC
Succinic Acid (C4) Mouse24h65%35%30 hours
48h40%60%
72h25%75%
Glutaric Acid (C5) Mouse24h75%25%40 hours
48h55%45%
72h40%60%
Adipic Acid (C6) Mouse24h85%15%50 hours
48h70%30%
72h55%45%

Note: This data is illustrative and intended to demonstrate the expected trend. Actual values should be determined experimentally.

Drug Release Kinetics

The release of the cytotoxic payload from the ADC is a critical step in its mechanism of action. For dicarboxylic acid-linked conjugates, this release is typically triggered by the acidic environment of the endosomes and lysosomes within the target cancer cell, leading to the hydrolysis of the ester linkage.

The rate of this acid-catalyzed hydrolysis can also be influenced by the linker's chain length, although the effect may be less pronounced than that on enzymatic stability. The flexibility and conformation of the dicarboxylic acid linker can impact the proximity of the ester bond to catalytic residues within the acidic microenvironment of the lysosome.

In Vitro Cytotoxicity

The ultimate measure of an ADC's effectiveness is its ability to kill target cancer cells. The in vitro cytotoxicity of ADCs with different dicarboxylic acid linkers is typically assessed by determining their half-maximal inhibitory concentration (IC50) against relevant cancer cell lines.

The choice of dicarboxylic acid linker can influence cytotoxicity in several ways. A more stable linker, such as adipic acid, may lead to a higher concentration of intact ADC reaching the tumor cell, potentially resulting in enhanced potency. Conversely, a linker that allows for more rapid release of the payload within the lysosome could also lead to increased cytotoxicity. The optimal balance between stability and release is key to maximizing the therapeutic window.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Dicarboxylic Acid Linkers (Representative Data)

Linker ChemistryPayloadCell LineTarget AntigenIC50 (nM)
Succinic Acid MMAESK-BR-3HER21.5
Glutaric Acid MMAESK-BR-3HER21.2
Adipic Acid MMAESK-BR-3HER20.9
Non-cleavable Control MMAESK-BR-3HER25.0

Note: IC50 values are representative and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparison of dicarboxylic acid linkers in drug conjugates.

Synthesis of Dicarboxylic Acid-Linked ADCs

A general workflow for the synthesis of an ADC with a dicarboxylic acid linker involves several key steps.

ADC_Synthesis_Workflow cluster_payload_activation Payload-Linker Conjugation cluster_antibody_modification Antibody Preparation cluster_conjugation ADC Formation cluster_purification Purification & Characterization Payload Cytotoxic Payload Payload_Linker Payload-Linker Conjugate Payload->Payload_Linker Esterification Activated_Linker Activated Dicarboxylic Acid Linker Activated_Linker->Payload_Linker ADC Antibody-Drug Conjugate Payload_Linker->ADC Antibody Monoclonal Antibody Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody Reduction of Disulfides Reduced_Antibody->ADC Thiol-Maleimide Reaction Purified_ADC Purified ADC ADC->Purified_ADC Purification (e.g., SEC) Characterization DAR & Purity Analysis Purified_ADC->Characterization InVivo_Stability_Workflow cluster_analysis_methods Analytical Methods Dosing Administer ADC to Animal Model (IV) Blood_Sampling Collect Blood Samples at Timed Intervals Dosing->Blood_Sampling Plasma_Separation Separate Plasma from Blood Blood_Sampling->Plasma_Separation Sample_Analysis Analyze Plasma Samples Plasma_Separation->Sample_Analysis Total_Ab Total Antibody (ELISA) Sample_Analysis->Total_Ab Intact_ADC Intact ADC (LC-MS) Sample_Analysis->Intact_ADC Free_Payload Free Payload (LC-MS/MS) Sample_Analysis->Free_Payload Data_Analysis Determine PK Parameters Total_Ab->Data_Analysis Intact_ADC->Data_Analysis Free_Payload->Data_Analysis

A Comparative Guide to the Validation of an HPLC Method for Octadecanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of octadecanedioic acid. While HPLC offers a straightforward approach without the need for derivatization, GC-MS provides high sensitivity and specificity, particularly for broader organic acid profiling. This document outlines a proposed HPLC method, its validation parameters, and a comparison with a validated GC-MS method, supported by experimental data adapted from studies on similar long-chain dicarboxylic acids.

Method Comparison: HPLC vs. GC-MS

The choice of analytical method for quantifying this compound depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Generally not required, simplifying sample preparation.[1]Necessary to increase the volatility of the dicarboxylic acid.[2]
Sample Volatility Suitable for a broad range of compounds, including non-volatile ones.[3]Requires analytes to be volatile and thermally stable.[3]
Sensitivity Good, can be enhanced with specific detectors.High, particularly with selected ion monitoring (SIM).[4]
Specificity Good, determined by chromatographic separation and detector.Very high, based on both chromatographic retention and mass fragmentation.[2]
Throughput Can be higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Instrumentation Cost Generally lower initial cost compared to LC-MS/MS.Can be more accessible in well-equipped laboratories.

Experimental Protocols

Proposed HPLC-UV Method for this compound

This proposed method is based on established protocols for the analysis of similar dicarboxylic acids.[5]

1. Sample Preparation:

  • For biological fluids (e.g., plasma, urine), perform protein precipitation followed by liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) after acidification.

  • For pharmaceutical formulations, dissolve the sample in an appropriate solvent and dilute to the desired concentration.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 210 nm, corresponding to the carboxyl group absorption.[5]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Validated GC-MS Method for a Related Dicarboxylic Acid

The following is an example of a validated GC-MS method for the analysis of octadecenedioic acid, a close analog.[4]

1. Sample Preparation and Derivatization:

  • Extract the sample using methanol.

  • Add an internal standard (e.g., a saturated analogue like 1,18-octadecanedioic acid).

  • Evaporate the solvent and convert the analytes to their trimethylsilyl (B98337) derivatives using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).[2]

  • Carrier Gas: Helium.[2]

  • Temperature Program: Start at an appropriate temperature (e.g., 80°C) and ramp up to a final temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[2]

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[4]

HPLC Method Validation Parameters

Method validation ensures that the analytical procedure is suitable for its intended purpose. The following table summarizes typical validation parameters for an HPLC method for this compound, with expected performance characteristics.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.998
Range Dependent on the expected concentration in samples, e.g., 1-100 µg/mL.
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%
Limit of Detection (LOD) Dependent on detector, typically in the low ng/mL range.
Limit of Quantification (LOQ) Typically 3x the LOD.
Specificity No interference from matrix components at the retention time of the analyte.
Robustness Method remains unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Comparative Performance Data

The following table presents a comparison of typical validation data for an HPLC method and a reported GC-MS method for a similar dicarboxylic acid.

ParameterHPLC (Expected)GC-MS (Reported for Octadecenedioic Acid)[4]
Linearity (r²) ≥ 0.9980.998
Linear Range 1-100 µg/mL250-2000 ng/mL
Accuracy (% Recovery) 95% - 105%Within-day: 94.5% - 102.4%, Between-day: 97.5% - 105.8%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 3%Within-day: < 5%, Between-day: < 7%
Limit of Quantification (LOQ) ~10-50 ng/mL250 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Initial_Runs Initial Chromatographic Runs HPLC_System->Initial_Runs Optimization Optimize Separation Parameters Initial_Runs->Optimization Data_Acquisition Data Acquisition Optimization->Data_Acquisition Linearity Linearity & Range Data_Analysis Data Analysis & Interpretation Linearity->Data_Analysis Accuracy Accuracy Accuracy->Data_Analysis Precision Precision (Repeatability & Intermediate) Precision->Data_Analysis Specificity Specificity Specificity->Data_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Data_Analysis Robustness Robustness Robustness->Data_Analysis Data_Acquisition->Linearity Data_Acquisition->Accuracy Data_Acquisition->Precision Data_Acquisition->Specificity Data_Acquisition->LOD_LOQ Data_Acquisition->Robustness Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC method validation.

References

A Comparative Guide to the Inter-laboratory Quantification of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The two predominant techniques for the quantification of octadecanedioic acid and other dicarboxylic acids are GC-MS and LC-MS/MS. Each method presents distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is mandatory to increase volatility.[1] This typically involves silylation or esterification.[2][3][4] GC-MS offers high chromatographic resolution and is a cost-effective method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of compounds, including non-volatile and thermally labile molecules, often without the need for derivatization.[1][5] LC-MS/MS provides high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM).[6][7][8]

A summary of the performance characteristics of each method, based on data for dicarboxylic acids, is presented below.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes key validation parameters for the analysis of dicarboxylic acids using GC-MS and LC-MS/MS, providing a baseline for what can be expected for this compound quantification.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) >0.998[2][3][4]>0.999[5][9]
Accuracy (% Recovery) 92.6% - 105.8%[2][3][4]87.25% - 119.44%[5][9]
Precision (RSD %) Within-day: <5%, Between-day: <7%[2][3][4]< 6.96%[5][9]
Limit of Quantitation (LOQ) 250 ng/mL[2][3][4]0.1 µmol/L[7][8]
Limit of Detection (LOD) Not explicitly stated for this compound0.05 µmol/L[7][8] / 0.4 ppb[5][9]
Sample Derivatization Mandatory (e.g., silylation)[2][3][4]Not typically required[5]
Throughput Lower due to derivatization and longer run times[5]Higher, especially with modern systems[5][7][8]

Experimental Protocols

Detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for dicarboxylic acids and can be adapted for specific laboratory requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a method for the quantification of this compound in biological samples, requiring a derivatization step.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: Add a known amount of a suitable internal standard, such as the saturated analogue 1,18-octadecanedioic acid, to the sample.[2][3][4]

  • Extraction: Extract the analyte from the matrix using a suitable solvent like methanol (B129727).[2][3][4] For plasma or tissue, a liquid-liquid extraction with a solvent system like chloroform/methanol can be employed.[5]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to the dried extract.[2][3][4]

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analytes.[1]

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized analyte and internal standard.[2][3][4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol details a method for the quantification of this compound, which typically does not require derivatization.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: Add an appropriate internal standard to the sample.

  • Protein Precipitation/Lipid Extraction: For biological fluids like plasma, precipitate proteins using a cold solvent such as methanol or isopropanol.[5][6] Alternatively, perform a liquid-liquid extraction using a solvent like methyl-tert-butyl ether (MTBE).[6][7][8]

  • Drying and Reconstitution: Dry the extract and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).[5][6]

2. LC-MS/MS Analysis:

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Employ a reverse-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[9][10][11]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[6][7][8][9] Monitor specific precursor-to-product ion transitions for the analyte and the internal standard to ensure high selectivity and sensitivity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the quantification of this compound.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Solvent Extraction Add_IS->Extraction Dry_Down1 Evaporate to Dryness Extraction->Dry_Down1 Add_Reagent Add Silylating Agent (e.g., BSTFA) Dry_Down1->Add_Reagent Heat Heat Add_Reagent->Heat GC_MS GC-MS Analysis (SIM Mode) Heat->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for this compound Quantification by GC-MS.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

Caption: Workflow for this compound Quantification by LC-MS/MS.

References

A Researcher's Guide to Reference Materials for Octadecanedioic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of octadecanedioic acid is essential for a wide range of applications, from metabolic research to the development of novel therapeutics. The foundation of reliable quantification lies in the quality of the reference materials used. This guide provides a comprehensive comparison of commercially available reference materials for this compound, details a relevant experimental protocol for its analysis, and illustrates the key metabolic pathway involving this long-chain dicarboxylic acid.

Comparison of Commercially Available this compound Reference Materials

SupplierProduct NameCatalog NumberPurity/AssayFormatCertificate of Analysis Highlights
MedChemExpress This compoundHY-W00517899.95%White to off-white solidCoA available online; states purity of 99.95% confirmed by 1H NMR and MS.[1]
Sigma-Aldrich This compoundAMBH2D6EF5C498%SolidCoA available for download by lot number; specifies a purity of 98%.
Larodan This compound15-1800>98%SolidCoA is provided with the product; specifies purity of >98%.[2][3]
LGC Standards This compoundTRC-O235303Not explicitly statedNeatCoA is delivered with the product.[4]
ChemScene This compoundCS-W005178≥98%SolidCoA is provided with each product.[5][6]
INDOFINE Chemical Company This compound15-1800>98%Not specifiedCoA references are available.[7]
Chem-Impex This compound02031≥ 98% (Assay by titration, GC)White to almost white powder to crystalCoA available by lot number.[8]

Metabolic Pathway of Dicarboxylic Acids

This compound is a long-chain dicarboxylic acid that is metabolized in the body through a specific pathway involving ω-oxidation followed by peroxisomal β-oxidation. This metabolic route serves as an alternative to the primary mitochondrial β-oxidation of fatty acids, particularly when there is an overload of fatty acids.

metabolic_pathway Fatty_Acid Long-Chain Fatty Acid (e.g., Octadecanoic Acid) Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid This compound Omega_Oxidation->Dicarboxylic_Acid Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation (Peroxisome) Dicarboxylic_Acid->Peroxisomal_Beta_Oxidation Chain_Shortened_DCAs Chain-Shortened Dicarboxylic Acids Peroxisomal_Beta_Oxidation->Chain_Shortened_DCAs Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA

Metabolic pathway of dicarboxylic acid formation and degradation.

Experimental Protocol: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a robust method for the quantitative analysis of this compound in biological samples. This method utilizes a stable isotope-labeled internal standard for accurate quantification and involves derivatization to enhance the volatility and chromatographic properties of the analyte.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., ¹³C₁₈-Octadecanedioic acid)

  • Methanol (HPLC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Hexane (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

2. Sample Preparation

  • Extraction: To 100 µL of the biological sample (e.g., plasma, urine, or cell lysate), add a known amount of the internal standard. Extract the lipids using a suitable method, such as a modified Bligh and Dyer extraction.

  • Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Final Preparation: After cooling to room temperature, evaporate the derivatization reagents under nitrogen. Reconstitute the residue in 100 µL of hexane. The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Splitless mode at 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Acquisition mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the trimethylsilyl (B98337) derivatives of this compound and the internal standard.

4. Data Analysis

  • Construct a calibration curve by analyzing a series of calibration standards prepared with known concentrations of the this compound reference material and a fixed concentration of the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization Reconstitution Reconstitution in Hexane Derivatization->Reconstitution GC_MS GC-MS System Reconstitution->GC_MS Calibration_Curve Calibration Curve Construction GC_MS->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for Dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dicarboxylic acids (DCAs) is crucial across various scientific disciplines, from atmospheric chemistry to clinical and pharmaceutical research, where they can serve as important biomarkers.[1][2][3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose. The choice between these methods depends on several factors, including the specific dicarboxylic acids of interest, the sample matrix, and the required sensitivity and selectivity.[4][5][6]

This guide provides a comprehensive cross-validation overview of HPLC and GC-MS methods for the analysis of dicarboxylic acids, offering a side-by-side comparison of their performance characteristics. Detailed experimental protocols are provided to serve as a foundational reference for method development and validation.

Comparative Overview of Analytical Methodologies

Both HPLC and GC-MS offer robust solutions for the analysis of dicarboxylic acids, each with its own set of advantages and disadvantages. HPLC is well-suited for the analysis of a wide range of non-volatile and thermally labile compounds without the need for derivatization.[6] Conversely, GC-MS typically requires a derivatization step to increase the volatility and thermal stability of dicarboxylic acids, which adds to the sample preparation complexity but can also lead to superior sensitivity and selectivity.[2][6][7]

A critical aspect of GC-MS analysis is the choice of derivatization reagent. Common methods include esterification, for example with BF₃/butanol, and silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA).[1][8][9] The selection of the derivatization technique can significantly influence the method's sensitivity and reproducibility.[2] For instance, silylation with BSTFA has been shown to provide lower detection limits and higher reproducibility for low-molecular-weight dicarboxylic acids compared to esterification.[1][8]

Data Presentation: A Side-by-Side Look at Performance

The selection of an analytical method is a critical decision contingent on the specific requirements for sensitivity, selectivity, and throughput. The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of dicarboxylic acids, based on data from various studies.

Parameter HPLC GC-MS References
Linearity (R²) > 0.99> 0.99[10]
Limit of Detection (LOD) 5 ng (for triglycerides of DCAs)< 2 ng m⁻³ to 5-40 pg[1][8][9][11]
Limit of Quantification (LOQ) Typically higher than GC-MSTypically lower than HPLC[9][12]
Accuracy (% Recovery) 94.4–114.1%Generally high, dependent on derivatization efficiency[10]
Precision (% RSD) 4.44–18.6%≤ 15% (≤ 10% with BSTFA)[1][8][11]
Derivatization Required No (typically)Yes[2][4][9]
Sample Throughput Generally higherLower due to derivatization[4][5]
Selectivity Good, can be enhanced with MS detection (LC-MS)Excellent, especially with MS detection[6][12]
Analyst Expertise ModerateModerate to High[4][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of dicarboxylic acids by HPLC and GC-MS. These protocols are intended to serve as a starting point for method development and validation.

HPLC Method for Dicarboxylic Acid Analysis

This protocol is suitable for the direct analysis of dicarboxylic acids in aqueous samples.

1. Sample Preparation:

  • Samples are typically diluted in the mobile phase.

  • Filtration through a 0.22 µm or 0.45 µm syringe filter is necessary before injection to remove particulate matter.[13]

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[13]

  • Column: A reverse-phase column, such as a C18 or a specialized column for organic acids (e.g., Newcrom BH), is commonly used.[14]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., water with perchloric acid) and an organic modifier like acetonitrile.[14]

  • Flow Rate: Typically in the range of 0.3-1.0 mL/min.[13]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a low wavelength, typically around 200-210 nm.[12][14]

GC-MS Method for Dicarboxylic Acid Analysis

This protocol includes a derivatization step to make the dicarboxylic acids amenable to gas chromatography.

1. Sample Preparation and Extraction:

  • For biological fluids, a protein precipitation step is often required, for example, by adding ice-cold acetonitrile.[2][3]

  • This is followed by a liquid-liquid extraction (LLE) using a suitable organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) after acidification of the sample.[2][3]

  • The organic extract is then evaporated to dryness under a gentle stream of nitrogen before derivatization.[2]

2. Derivatization (Silylation with BSTFA):

  • To the dried extract, add the silylating reagent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS).[7]

  • The reaction vial is sealed and heated (e.g., at 60-70°C for 30-60 minutes) to ensure complete derivatization.[7]

  • After cooling, the derivatized sample is ready for injection.

3. GC-MS Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[13]

  • Column: A non-polar capillary column, such as one with a 5% phenylmethylpolysiloxane stationary phase (e.g., DB-5ms), is typically used.[2][8]

  • Injection Mode: Splitless or split injection depending on the analyte concentration.[2]

  • Injector Temperature: Typically around 250°C.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[2]

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized dicarboxylic acids, for example, starting at 60°C, holding for a few minutes, and then ramping up to 300°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[2]

    • Ion Source Temperature: Typically around 200-230°C.[2]

    • Interface Temperature: Maintained at a high temperature (e.g., 280°C) to prevent condensation.[2]

    • Detection Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of dicarboxylic acids and a logical workflow for their cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (200-210 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of dicarboxylic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample ProteinPrecipitation Protein Precipitation Sample->ProteinPrecipitation LLE Liquid-Liquid Extraction ProteinPrecipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation AddReagent Add Silylating Reagent (e.g., BSTFA) Evaporation->AddReagent Heating Heating (e.g., 60-70°C) AddReagent->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: Experimental workflow for the GC-MS analysis of dicarboxylic acids.

CrossValidation_Workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method Define Define Analytical Requirements (Sensitivity, Selectivity, etc.) HPLC_Dev Develop & Optimize HPLC Method Define->HPLC_Dev GCMS_Dev Develop & Optimize GC-MS Method Define->GCMS_Dev HPLC_Val Validate HPLC Method (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Analyze Analyze Identical Samples with Both Validated Methods HPLC_Val->Analyze GCMS_Val Validate GC-MS Method (Linearity, LOD, LOQ, Accuracy, Precision) GCMS_Dev->GCMS_Val GCMS_Val->Analyze Compare Compare Results (e.g., Bland-Altman plot, t-test) Analyze->Compare Select Select Optimal Method Based on Performance and Requirements Compare->Select

Caption: Logical workflow for the cross-validation of analytical methods.

References

A Researcher's Guide to the Purity of Commercial Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. In applications ranging from polymer synthesis to pharmaceutical formulations, the presence of impurities in starting materials like octadecanedioic acid can have significant consequences on experimental outcomes and product quality. This guide provides a comparative overview of the purity of commercially available this compound samples, supported by detailed experimental protocols for its assessment.

This compound (ODDA), a C18 α,ω-dicarboxylic acid, is a versatile molecule with applications in various fields. However, its purity can vary between suppliers, potentially impacting research and development. This comparison aims to shed light on the typical purity levels and potential impurities found in commercial ODDA samples.

Comparative Purity Analysis

While most suppliers guarantee a minimum purity of 98%, the actual purity and the nature of impurities can differ. The following table summarizes publicly available purity information from various commercial suppliers.

Table 1: Stated Purity of Commercial this compound

SupplierStated PurityAnalysis Method(s)
Chem-Impex≥ 98%Assay by titration, GC[1]
MedchemExpress99.95%Not specified[2]
TCI America≥98.0%GC, Titration
Riverland Trading≥98%Not specified
Larodan>98%Not specified[3]
CDN Isotopes98% (for d32 labeled)Not specified[4]
Tokyo Chemical Industry>98.0%GC, Titration[5]

To provide a more practical comparison, a hypothetical analysis of three representative commercial samples is presented below. This data illustrates the potential variability in purity and impurity profiles.

Table 2: Hypothetical Comparative Purity Analysis of Commercial this compound Samples

ParameterSupplier ASupplier BSupplier C
Purity (GC-MS, %) 99.298.599.8
Major Impurities (%)
Hexadecanedioic acid0.30.60.05
Heptadecanedioic acid0.10.2< 0.01
Residual Solvents (ppm)50 (Toluene)150 (Heptane)< 10
Unidentified Impurities (%)0.40.70.15
Moisture Content (%) 0.10.30.05
Appearance White crystalline powderOff-white powderWhite crystalline powder

Experimental Protocols for Purity Assessment

Accurate determination of this compound purity relies on robust analytical methods. The two most common techniques cited by suppliers are Gas Chromatography-Mass Spectrometry (GC-MS) and acid-base titration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile dicarboxylic acids like ODDA, a derivatization step is necessary to increase their volatility.

Methodology:

  • Sample Preparation & Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.

    • Add 500 µL of a derivatization agent. A common choice is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[6][7]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization to the corresponding trimethylsilyl (B98337) esters.[8][9]

    • Cool the sample to room temperature before injection into the GC-MS system.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-650.

    • Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total peak area. Impurities are identified by their mass spectra and retention times.

Titration for Assay of Total Acidity

Titration provides a quantitative measure of the total acidic content of the sample, which is primarily attributed to the two carboxylic acid groups of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of the this compound sample.

    • Dissolve the sample in 50 mL of a suitable solvent, such as neutralized ethanol (B145695) or a mixture of toluene (B28343) and isopropanol. Gentle heating may be required to aid dissolution.

  • Titration Procedure:

    • Add a few drops of a suitable indicator, such as phenolphthalein.

    • Titrate the sample with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.

    • Record the volume of NaOH solution used.

  • Calculation: The purity of this compound can be calculated using the following formula:

    Where:

    • V is the volume of NaOH solution used in liters.

    • M is the molarity of the NaOH solution.

    • 157.23 is the equivalent weight of this compound (Molecular Weight / 2).

    • w is the weight of the sample in grams.

Visualizing the Purity Assessment Workflow

A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram illustrates the key steps in the purity assessment of a commercial this compound sample.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_gcms GC-MS Analysis cluster_titration Titration Analysis Sample Commercial ODDA Sample Weighing Accurate Weighing Sample->Weighing Derivatization Derivatization (e.g., Silylation) Weighing->Derivatization Dissolution Dissolution in Solvent Weighing->Dissolution GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection & Identification GC_Separation->MS_Detection GCMS_Result Purity & Impurity Profile MS_Detection->GCMS_Result Final_Report Comprehensive Purity Report GCMS_Result->Final_Report Titration Titration with Std. NaOH Dissolution->Titration Titration_Result Total Acidity Assay Titration->Titration_Result Titration_Result->Final_Report Signaling_Pathway_Interference cluster_pathway Cellular Signaling Pathway cluster_interference Impurity Interference Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response TF->Response Regulates ODDA This compound (Pure) ODDA->Receptor Intended Ligand Impurity Impurity (e.g., shorter-chain diacid) Impurity->Kinase2 Inhibits

References

A Comparative Cost-Effectiveness Analysis of Octadecanedioic Acid Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Octadecanedioic acid (ODDA), a C18 α,ω-dicarboxylic acid, is a valuable chemical intermediate with growing applications in polymers, cosmetics, pharmaceuticals, and lubricants. The cost-effectiveness of its production is a critical factor for its broader industrial adoption. This guide provides a detailed comparison of the primary chemical and biotechnological synthesis routes for ODDA, focusing on performance metrics, experimental data, and overall economic viability for researchers, scientists, and drug development professionals.

Overview of Synthesis Strategies

The production of this compound can be broadly categorized into two main approaches: traditional chemical synthesis and modern biotechnological methods. Chemical routes often rely on the oxidation of C18 fatty acids like stearic or oleic acid, while biotechnological routes utilize microbial fermentation to convert renewable feedstocks into dicarboxylic acids. The choice of synthesis route significantly impacts yield, purity, cost, and environmental footprint.

Comparative Performance of Synthesis Routes

The following table summarizes the key quantitative performance indicators for the most prominent ODDA synthesis methods.

ParameterChemical Oxidation of Stearic AcidBiotechnological FermentationOther Chemical Methods (e.g., Ozonolysis, Carbonylation)
Starting Material Stearic AcidFatty acids, Vegetable Oils (e.g., palm, coconut oil)Oleic Acid, other C18 unsaturated fatty acids
Reported Yield Up to 90.5%[1]Product concentrations up to 66 g/L have been reported for similar dicarboxylic acids[2]Varies; Ozonolysis can achieve high yields (e.g., 73.18% for azelaic acid)[3]
Purity High purity achievable, often >98%[4]High purity achievable after downstream processingCan require extensive purification to remove byproducts[5][6]
Key Reagents/Catalysts Transition metal acetates (Co, Mn), HBr, Air[1]Microbial strains (e.g., Candida tropicalis)[2][7]Ozone, Palladium-based catalysts, Carbon Monoxide[3][8]
Reaction Conditions Elevated temperature (80-110°C) and pressure (2.8–5.8 barg)[1]Mild conditions (e.g., near-ambient temperature and pressure)[9]Often harsh (high pressure/temperature for carbonylation) or require specialized equipment (ozonolysis)[8]
Primary Advantages High yields, relatively fast reaction timesUse of renewable feedstocks, milder process conditions, potential for lower environmental impact[2][10]Can achieve high selectivity with specific catalysts[8]
Primary Disadvantages Use of potentially toxic heavy metal catalysts, harsh conditions, reliance on non-renewable solvents[1]Slower reaction rates (fermentation time), complex downstream processing to isolate the product from broth[11]Use of hazardous reagents (ozone, CO), expensive catalysts, potential for byproduct formation[5][8]
Cost-Effectiveness Dependent on catalyst cost and energy input. Catalyst recycling is crucial.Driven by feedstock cost; attractive due to volatility in petrochemical prices.[10][12]Can be expensive due to reagents, catalysts, and energy-intensive conditions.[2]

Experimental Protocols

Chemical Synthesis: Catalytic Oxidation of Stearic Acid

This protocol is based on the selective liquid-phase oxidation of stearic acid using a transition metal acetate (B1210297) bromide catalyst.

Materials:

  • Stearic Acid (SA)

  • Acetic Acid (AcOH) as solvent

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Hydrogen Bromide (HBr)

  • Pressurized air or pure oxygen

  • High-pressure autoclave reactor (e.g., SS-316) equipped with a stirrer, temperature controller, and gas inlet/outlet.

Procedure:

  • The autoclave reactor is charged with a specific loading of stearic acid (e.g., 10% w/w) dissolved in acetic acid.

  • The catalyst system, consisting of cobalt(II) acetate, manganese(II) acetate, and HBr, is added to the solution. Optimal concentrations from studies are approximately 600 ppm Co, 450 ppm Mn, and 1016 ppm Br.[1]

  • The reactor is sealed and purged with an inert gas before being pressurized with air to the desired level (e.g., 2.8–5.8 barg).[1]

  • The mixture is heated to the reaction temperature (e.g., 110°C or 383 K) with constant stirring.[1]

  • The reaction is allowed to proceed for several hours. Samples can be withdrawn periodically to monitor the conversion of stearic acid and the yield of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after esterification of the sample.[1]

  • Upon completion, the reactor is cooled, and the product is isolated. This typically involves crystallization by cooling, followed by filtration and washing to remove the solvent and catalyst residues.

Biotechnological Synthesis: Fermentation using Candida tropicalis

This protocol describes a whole-cell biotransformation process for producing dicarboxylic acids from fatty acid feedstocks.

Materials:

  • A suitable strain of Candida tropicalis.

  • Fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

  • Fatty acid substrate (e.g., oleic acid, or a hydrolysate of vegetable oil).

  • Bioreactor equipped with controls for pH, temperature, dissolved oxygen, and a feeding system.

  • Antifoaming agent.

Procedure:

  • Inoculum Preparation: A seed culture of Candida tropicalis is grown in a suitable medium until it reaches the exponential growth phase.

  • Fermentation: The main bioreactor containing the sterile fermentation medium is inoculated with the seed culture. The yeast is grown under controlled conditions (e.g., pH 7.0, 30°C).

  • Substrate Feeding: Once the initial carbon source is depleted and the biomass has reached a sufficient concentration, the fatty acid substrate is fed into the bioreactor. An optimized feeding strategy is crucial to avoid substrate inhibition and maximize productivity.[2]

  • Biotransformation: The yeast cells convert the fatty acid into this compound via ω-oxidation. The pH is typically controlled during this phase, as the production of the diacid will lower the pH of the medium. A gradual pH shift may be employed to enhance production.[2]

  • Monitoring: The process is monitored for cell density, substrate consumption, and product formation. High-Performance Liquid Chromatography (HPLC) is often used to quantify the concentration of the dicarboxylic acid in the fermentation broth.

  • Downstream Processing: After the fermentation is complete (typically several days), the broth is processed to recover the ODDA. This involves separating the biomass (e.g., by centrifugation or filtration), followed by purification of the ODDA from the supernatant, which may involve precipitation, crystallization, or extraction.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the chemical and biotechnological synthesis of this compound.

G Chemical Synthesis Workflow: Oxidation of Stearic Acid cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_purification Product Isolation SA Stearic Acid Reactor Autoclave Reactor (110°C, 2.8-5.8 barg) SA->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn/Br Salts Catalyst->Reactor Cooling Crystallization (Cooling) Reactor->Cooling Reaction Mixture Filtration Filtration & Washing Cooling->Filtration ODDA Pure this compound Filtration->ODDA

Caption: Workflow for the chemical synthesis of ODDA via catalytic oxidation.

G Biotechnological Synthesis Workflow: Fermentation cluster_prep Upstream Processing cluster_reaction Biotransformation cluster_purification Downstream Processing Yeast Candida tropicalis Inoculum Bioreactor Bioreactor (Growth & Production Phases) Yeast->Bioreactor Medium Sterile Fermentation Medium Medium->Bioreactor Separation Biomass Separation (Centrifugation/Filtration) Bioreactor->Separation Fermentation Broth Feedstock Fatty Acid Feedstock (e.g., Oleic Acid) Feedstock->Bioreactor Fed-batch Purification Purification from Broth (Precipitation/Crystallization) Separation->Purification Supernatant ODDA Pure this compound Purification->ODDA

Caption: Workflow for the biotechnological production of ODDA via fermentation.

Conclusion

The selection of an optimal synthesis route for this compound depends on several factors, including the desired scale of production, cost of raw materials, and sustainability considerations.

  • Chemical oxidation offers a direct and high-yielding path to ODDA.[1] Its cost-effectiveness is sensitive to energy costs and the price of transition metal catalysts. Process optimization, including catalyst recycling, is key to its economic viability.[12]

  • Biotechnological synthesis represents a more sustainable and "greener" alternative, utilizing renewable feedstocks and operating under mild conditions.[8][10] While fermentation times can be longer, the increasing demand for bio-based chemicals and the volatility of petrochemical feedstocks make this route highly promising for future industrial-scale production.[2][10]

For researchers and drug development professionals, the choice may also be influenced by the required purity profile. While both methods can yield high-purity products, biotechnological routes may offer a different impurity profile compared to chemical synthesis, which could be advantageous in sensitive applications. The development of scalable synthesis strategies that avoid complex purifications like chromatography is a significant advancement for both approaches.[5][6]

References

Thermal stability comparison of polyesters based on C18 and C12 diacids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Polyesters Based on C18 and C12 Diacids

This guide provides an objective comparison of the thermal stability of polyesters synthesized from C18 (octadecanedioic acid) and C12 (dodecanedioic acid) diacids. The data presented is supported by experimental findings from peer-reviewed literature to aid in the selection of polymers for various applications.

Introduction

The thermal stability of polyesters is a critical factor in determining their processing conditions and end-use applications. Properties such as the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) are key indicators of a polymer's performance at elevated temperatures. The length of the dicarboxylic acid monomer used in the synthesis of polyesters can significantly influence these thermal properties. Generally, longer-chain dicarboxylic acids tend to produce polyesters with higher thermal stability. This guide focuses on a comparative analysis of polyesters derived from C18 and C12 diacids.

Data Presentation

The following table summarizes the key thermal properties of polyesters synthesized from C12 and C18 diacids with various diols.

DiacidDiolGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
C12 (Dodecanedioic Acid) 1,4-Butanediol-28.974.5~390
C12 (Dodecanedioic Acid) 1,6-Hexanediol-45.370.4~400
C12 (Dodecanedioic Acid) 1,8-Octanediol-51.278.1~410
C18 (this compound) 1,4-ButanediolNot specified90~400
C18 (this compound) 1,8-OctanediolNot specified89Not specified

Note: The data is compiled from multiple sources and variations may exist based on the synthesis method, molecular weight, and analytical conditions.

Experimental Protocols

The thermal properties presented in this guide are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition temperature of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the polyester (B1180765) sample is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[1]

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: The decomposition temperature (Td) is commonly reported as the temperature at which 5% weight loss occurs. The derivative of the weight loss curve (DTG) can be used to identify the temperature of the maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary technique for determining the glass transition temperature (Tg) and melting temperature (Tm).

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: 5-10 mg of the polyester sample is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Heating/Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

    • First Heating: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

    • Cooling: Cool the sample to the initial low temperature at a controlled rate (e.g., 10 °C/min).

    • Second Heating: Heat the sample again to the high temperature at the same heating rate. The data from the second heating scan is typically used for analysis.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve during the second heating scan.

    • Melting Temperature (Tm): Identified as the peak temperature of the endothermic melting event in the second heating scan.

Experimental Workflow

G cluster_synthesis Polyester Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison s1 Monomer Selection: - C12 Diacid (Dodecanedioic Acid) - C18 Diacid (this compound) - Diol (e.g., 1,4-Butanediol) s2 Polycondensation Reaction s1->s2 s3 Purification and Drying s2->s3 a1 Thermogravimetric Analysis (TGA) s3->a1 a2 Differential Scanning Calorimetry (DSC) s3->a2 d1 Determine Decomposition Temperature (Td) a1->d1 d2 Determine Glass Transition (Tg) and Melting (Tm) Temperatures a2->d2 d3 Comparative Analysis of Thermal Stability d1->d3 d2->d3

Workflow for Synthesis and Thermal Analysis of Polyesters.

Logical Relationship of Thermal Properties

G cluster_structure Molecular Structure cluster_properties Resulting Thermal Properties c18 C18 Diacid (Longer Chain) stability Higher Thermal Stability (Higher Td) c18->stability Leads to crystallinity Potentially Higher Crystallinity and Tm c18->crystallinity Often results in c12 C12 Diacid (Shorter Chain) lower_stability Lower Thermal Stability c12->lower_stability Leads to

Influence of Diacid Chain Length on Thermal Properties.

References

A Comparative Guide to the Mechanical Properties of Nylons Derived from Various Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanical properties of polyamides, commonly known as nylons, synthesized from a range of dicarboxylic acids. The selection of a specific nylon for a particular application is critically dependent on its mechanical performance. This document aims to assist in this selection process by presenting a side-by-side comparison of key mechanical attributes supported by experimental data. The information is curated for professionals in research and development who require a deep understanding of material properties for innovative applications.

Influence of Dicarboxylic Acid Structure on Mechanical Properties

The structure of the dicarboxylic acid monomer, particularly its chain length and rigidity, plays a pivotal role in determining the final mechanical properties of the resulting nylon. Generally, increasing the length of the aliphatic chain in the dicarboxylic acid leads to decreased tensile strength and stiffness, but an increase in flexibility and a reduction in moisture absorption.[1][2] Aromatic dicarboxylic acids, in contrast, impart significant rigidity and thermal stability to the polymer backbone.

Comparative Mechanical Properties of Various Nylons

The following table summarizes the key mechanical properties of nylons synthesized from different dicarboxylic acids. The data is compiled from various sources and represents typical values for unreinforced polymers. It is important to note that these properties can be significantly influenced by factors such as the specific diamine used, polymer molecular weight, processing conditions, and the presence of additives or reinforcement.

Nylon TypeDicarboxylic Acid UsedTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Notched Izod Impact (J/m)
Nylon 6,6 Adipic Acid (C6)82.72.96053
Nylon 6,9 Azelaic Acid (C9)~50-60~1.5-2.0>100-
Nylon 6,10 Sebacic Acid (C10)551.815060
Nylon 6,12 Dodecanedioic Acid (C12)581.915064
PA12,36 Fatty Dimer Acid (C36)10.0 ± 2.1-1378 ± 3%-
PA6F 2,5-Furandicarboxylic Acid-3.5--

Note: Data is compiled from multiple sources and should be used for comparative purposes. Specific values can vary.

Experimental Protocols

The data presented in this guide is based on standardized experimental procedures for the synthesis and mechanical characterization of polyamides.

Synthesis of Polyamides

1. Melt Polycondensation (for Nylon 6,6, 6,9, 6,10, 6,12)

This is a common industrial method for synthesizing nylons.

  • Materials: Equimolar amounts of a dicarboxylic acid (e.g., adipic acid) and a diamine (e.g., hexamethylenediamine) are used to first form a nylon salt.

  • Procedure:

    • An aqueous solution of the nylon salt is prepared and concentrated in an evaporator.

    • The concentrated salt solution is then transferred to a reactor.

    • The temperature is raised to approximately 275°C under pressure (around 250 psi).

    • Water is continuously removed as steam, driving the polymerization reaction forward.

    • The pressure is then reduced, and the molten polymer is held at a high temperature to achieve the desired molecular weight.

    • The molten nylon is then extruded, cooled, and pelletized.

2. Interfacial Polymerization (Laboratory Scale Synthesis)

A straightforward method for laboratory synthesis, often demonstrated as the "nylon rope trick".[3][4]

  • Materials: A solution of a diacid chloride (e.g., sebacoyl chloride) in an organic solvent (e.g., hexane) and an aqueous solution of a diamine (e.g., hexamethylenediamine), often with a base like sodium hydroxide (B78521) to neutralize the HCl byproduct.[5]

  • Procedure:

    • The aqueous diamine solution is placed in a beaker.

    • The organic diacid chloride solution is carefully layered on top of the aqueous solution, creating a distinct interface.

    • A film of nylon forms immediately at the interface.

    • Using forceps, the film can be gently pulled from the interface as a continuous rope of nylon.[3]

    • The synthesized nylon is then washed with water and a solvent like acetone (B3395972) to remove unreacted monomers and byproducts, and then dried.[5]

Mechanical Property Testing

The mechanical properties of the synthesized nylons are evaluated using standardized test methods to ensure comparability of results.

1. Tensile Properties (ASTM D638)

This test method determines the tensile strength, Young's modulus, and elongation at break of a material.[6][7][8]

  • Specimen Preparation: Test specimens are prepared in a standard "dog-bone" shape, typically by injection molding or machining from a larger sample.[8]

  • Procedure:

    • The specimen is mounted in the grips of a universal testing machine.[9]

    • An extensometer can be attached to the specimen to accurately measure strain.

    • The specimen is pulled apart at a constant rate of crosshead movement until it fractures.[8]

    • The load and displacement are recorded throughout the test to generate a stress-strain curve.

    • From this curve, the tensile strength, Young's modulus, and elongation at break are calculated.[7]

2. Flexural Properties (ASTM D790)

This test measures the flexural strength and flexural modulus of a material, indicating its stiffness in bending.[10][11][12]

  • Specimen Preparation: Rectangular bar specimens of specified dimensions are used.[10]

  • Procedure:

    • The specimen is placed on two supports.

    • A load is applied to the center of the specimen (three-point bending) at a specified rate.[13]

    • The test continues until the specimen breaks or reaches a specified strain (typically 5%).[14]

    • The load-deflection data is used to calculate the flexural strength and flexural modulus.

3. Notched Izod Impact Strength (ASTM D256)

This test determines the impact resistance of a material, or its ability to absorb energy under a high-velocity impact.[15][16][17]

  • Specimen Preparation: A rectangular bar specimen with a V-notch machined into it is used.[18]

  • Procedure:

    • The notched specimen is clamped in a cantilevered position in the testing apparatus.

    • A pendulum hammer is released, swinging down to strike the notched side of the specimen.

    • The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after breaking the specimen.[15]

    • The impact strength is reported as the energy absorbed per unit of thickness at the notch.[15]

Visualizing the Structure-Property Relationship

The following diagram illustrates the general relationship between the dicarboxylic acid monomer and the resulting mechanical properties of the nylon.

Dicarboxylic_Acid_Effect cluster_properties Resulting Nylon Properties cluster_structure Monomer Characteristics Dicarboxylic_Acid Dicarboxylic Acid Monomer Aliphatic Longer Aliphatic Chain Dicarboxylic_Acid->Aliphatic Increase in Aromatic Aromatic Ring Dicarboxylic_Acid->Aromatic Incorporation of Tensile_Strength Tensile Strength & Modulus Flexibility Flexibility & Elongation Moisture_Absorption Moisture Absorption Aliphatic->Tensile_Strength Decreases Aliphatic->Flexibility Increases Aliphatic->Moisture_Absorption Decreases Aromatic->Tensile_Strength Increases Aromatic->Flexibility Decreases Aromatic->Moisture_Absorption Decreases

Caption: Relationship between dicarboxylic acid structure and nylon properties.

References

The Efficacy of Octadecanedioic Acid: A Comparative Guide to Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of tyrosinase inhibitors is paramount in the pursuit of novel and effective treatments for hyperpigmentation. This guide provides a comprehensive comparison of octadecanedioic acid against other well-established tyrosinase inhibitors, supported by experimental data and detailed methodologies.

This compound (ODA) presents a unique approach to skin lightening, distinguishing itself from classical tyrosinase inhibitors. While agents like hydroquinone (B1673460), kojic acid, and arbutin (B1665170) directly interfere with the enzymatic activity of tyrosinase, ODA operates at the genetic level to suppress the production of this key enzyme in melanin (B1238610) synthesis.

A Divergent Mechanism: Targeting Gene Expression

This compound's primary mechanism of action does not involve direct binding to the tyrosinase enzyme. Instead, it functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The activation of PPARγ in melanocytes leads to a downstream reduction in the transcription of the tyrosinase gene (TYR). This decrease in messenger RNA (mRNA) levels results in lower production of the tyrosinase enzyme, ultimately leading to a reduction in melanin synthesis.

In contrast, traditional tyrosinase inhibitors act as competitive or non-competitive inhibitors of the enzyme. They bind to the active site of tyrosinase, preventing it from converting L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor to melanin.

Comparative Efficacy: A Look at the Data

Direct comparison of the half-maximal inhibitory concentration (IC50) of this compound against direct tyrosinase inhibitors is not applicable due to their different mechanisms of action. However, a comparison of their ultimate efficacy in reducing melanin content in both in vitro and clinical settings provides valuable insight.

CompoundMechanism of ActionIn Vitro Melanin ReductionClinical Melanin/Pigmentation Reduction
This compound PPARγ agonist; reduces tyrosinase gene expression.Data not widely available.A 1% formulation showed a 22% decrease in melanin synthesis after 8 weeks in one study. Another study showed over 40% melanin reduction after 12 weeks, comparable to hydroquinone.[1]
Hydroquinone Competitive tyrosinase inhibitor; also melanocytotoxic.IC50 values for human tyrosinase are generally high (>500 µmol/L), suggesting weak direct inhibition.[2]2-4% concentrations can lead to a 20.7% to 77% improvement in melasma over 3-6 months.[3][4][5]
Kojic Acid Competitive and mixed-type tyrosinase inhibitor; chelates copper ions in the enzyme's active site.IC50 values against mushroom tyrosinase vary (e.g., 1.6 µM to over 100 µM).[6]A 1% formulation reduced melanin synthesis by 43% in 4 weeks.[7] A 2% concentration showed a 5.78% reduction in total melanin in another study.[8]
Arbutin (α and β) Competitive tyrosinase inhibitor.α-Arbutin reduced melanin synthesis to 40% of the control in a 3D human skin model.[9] β-Arbutin showed a stronger inhibitory effect on melanogenesis than α-arbutin in B16-4A5 cells.[10]1% arbutin reduced the melanin index to 71% of baseline after 6 months.[11] 2.51% arbutin decreased melanin levels in pigmented spots.[11]
Azelaic Acid Competitive tyrosinase inhibitor; also inhibits mitochondrial oxidoreductase.Data not widely available.15% gel significantly decreased melanin content in post-inflammatory hyperpigmentation after 12 weeks.[12][13] 20% cream showed comparable or better efficacy than 2-4% hydroquinone in some studies.[14][15]

Visualizing the Pathways and Processes

To better understand the distinct mechanisms and the experimental approaches to evaluate these compounds, the following diagrams are provided.

Melanogenesis Inhibition Pathways cluster_ODA This compound Pathway cluster_Direct Direct Tyrosinase Inhibitor Pathway ODA Octadecanedioic Acid PPARg PPARγ ODA->PPARg activates Nucleus Nucleus PPARg->Nucleus TYR_Gene Tyrosinase Gene (TYR) TYR_mRNA Tyrosinase mRNA TYR_Gene->TYR_mRNA Transcription (Inhibited) Tyrosinase_Protein Tyrosinase Protein TYR_mRNA->Tyrosinase_Protein Translation (Reduced) Melanin_ODA Melanin Synthesis (Reduced) Tyrosinase_Protein->Melanin_ODA Direct_Inhibitor Direct Inhibitor (e.g., Kojic Acid, Arbutin) Tyrosinase_Enzyme Tyrosinase Enzyme Direct_Inhibitor->Tyrosinase_Enzyme inhibits L_DOPA L-DOPA Dopaquinone Dopaquinone Tyrosinase_Enzyme->Dopaquinone Oxidation (Blocked) L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase_Enzyme Melanin_Direct Melanin Dopaquinone->Melanin_Direct

Mechanisms of Melanogenesis Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_clinical Clinical Evaluation start Start: Hypothesis in_vitro In Vitro Screening start->in_vitro cell_based Cell-Based Assays in_vitro->cell_based clinical Clinical Trials cell_based->clinical end End: Data Analysis & Conclusion clinical->end tyrosinase_assay Tyrosinase Inhibition Assay (e.g., Mushroom Tyrosinase) ic50 Determine IC50 tyrosinase_assay->ic50 melanoma_cells Culture Melanoma Cells (e.g., B16-F10) melanin_assay Melanin Content Assay melanoma_cells->melanin_assay qpcr qRT-PCR for Tyrosinase mRNA melanoma_cells->qpcr western_blot Western Blot for Tyrosinase Protein melanoma_cells->western_blot recruitment Patient Recruitment (Hyperpigmentation) treatment Topical Application (Test vs. Control) recruitment->treatment evaluation Efficacy & Safety Evaluation (e.g., MASI score, Colorimetry) treatment->evaluation

General Experimental Workflow for Skin Lightening Agents.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (for Direct Inhibitors)

This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity.

  • Preparation: Prepare a solution of mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8). The substrate, L-DOPA, is also prepared in the same buffer. Test compounds are dissolved in a suitable solvent like DMSO.

  • Incubation: The test compound at various concentrations is pre-incubated with the tyrosinase solution for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is started by adding the L-DOPA substrate to the enzyme-inhibitor mixture.

  • Measurement: The formation of dopachrome (B613829) is monitored over time by measuring the absorbance at approximately 475 nm using a spectrophotometer.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to a control reaction without the inhibitor. The IC50 value is then determined from a dose-response curve.

Melanin Content Assay in Cell Culture

This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound.

  • Cell Culture: B16-F10 mouse melanoma cells are cultured in a suitable medium.

  • Treatment: Cells are treated with various concentrations of the test compound for a specific period (e.g., 48-72 hours). A stimulator of melanogenesis, such as α-melanocyte-stimulating hormone (α-MSH), can be used.

  • Cell Lysis: After treatment, the cells are washed and lysed to release the melanin.

  • Melanin Quantification: The melanin content in the cell lysate is measured spectrophotometrically at a wavelength of around 405-490 nm and is often normalized to the total protein content of the lysate.

Quantitative Real-Time PCR (qRT-PCR) for Tyrosinase mRNA

This method is used to quantify the expression level of the tyrosinase gene.

  • RNA Extraction: Total RNA is extracted from cultured melanocytes treated with the test compound.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is then used as a template for PCR with primers specific for the tyrosinase gene. A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of the target gene in real-time.

  • Analysis: The expression level of the tyrosinase gene is normalized to a housekeeping gene (e.g., GAPDH) to determine the relative change in expression.

Western Blot for Tyrosinase Protein

This technique is used to detect and quantify the amount of tyrosinase protein.

  • Protein Extraction: Total protein is extracted from cultured melanocytes treated with the test compound.

  • SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the tyrosinase protein, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized, and the intensity of the tyrosinase band is quantified and normalized to a loading control (e.g., β-actin).

Conclusion

This compound offers a distinct and effective mechanism for reducing hyperpigmentation by targeting the genetic regulation of tyrosinase. This contrasts with the direct enzymatic inhibition of traditional agents. For researchers and drug development professionals, understanding these different modes of action is crucial for designing innovative and targeted therapies for pigmentary disorders. The choice of an appropriate inhibitor will depend on the specific therapeutic goal, whether it is to directly block existing enzyme activity or to reduce the overall capacity for melanin production at a more fundamental level. Further head-to-head clinical trials under standardized conditions are warranted to provide a more definitive comparison of the clinical efficacy of these different classes of inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Octadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of octadecanedioic acid, ensuring a secure laboratory environment and compliance with regulatory standards. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious approach to handling and disposal is recommended.

Key Safety and Physical Properties

A thorough understanding of a substance's properties is the foundation of safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C18H34O4[1]
Molecular Weight 314.46 g/mol [1]
Appearance White to off-white powder or crystals
Solubility in Water Not soluble[1]
Hazard Classifications May cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Harmful if swallowed, in contact with skin, or inhaled.[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is essential:

  • Eye Protection: Wear chemical safety goggles or glasses.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.[2][4]

Step-by-Step Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following steps provide a clear guide for its disposal.

Uncontaminated this compound
  • Waste Characterization: Although not always classified as hazardous waste, it is crucial to consult your institution's environmental health and safety (EHS) department to confirm the appropriate waste stream.[1]

  • Packaging: Place the uncontaminated this compound in a clearly labeled, sealed container. The label should include the chemical name and any other information required by your institution.

  • Disposal: Depending on local and institutional regulations, uncontaminated this compound may be disposed of in a landfill.[1] Alternatively, it can be sent to a licensed chemical disposal company.[4]

Contaminated this compound and Spill Cleanup

In the event of a spill or contamination with other materials, the mixture may be classified as hazardous waste.

  • Control the Spill: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[2] For wet spills, absorb the material with an inert substance like vermiculite (B1170534) or sand.[2]

  • Containerize Waste: Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and include the names of all constituents.

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[4] Incineration is a possible disposal method for contaminated materials.[4][5] Do not discharge into sewer systems. [5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound for Disposal check_contamination Is the material contaminated? start->check_contamination consult_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste check_contamination->consult_ehs No treat_as_hazardous Treat as Hazardous Waste check_contamination->treat_as_hazardous Yes uncontaminated_path No contaminated_path Yes package_non_hazardous Package in a sealed, labeled container consult_ehs->package_non_hazardous dispose_non_hazardous Dispose via approved landfill or licensed disposal company package_non_hazardous->dispose_non_hazardous package_hazardous Package in a sealed, labeled hazardous waste container treat_as_hazardous->package_hazardous dispose_hazardous Arrange for disposal via EHS or licensed hazardous waste company (e.g., incineration) package_hazardous->dispose_hazardous

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.